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  • Product: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • CAS: 1246738-30-6

Core Science & Biosynthesis

Foundational

The Versatile Building Block: A Technical Guide to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

CAS Number: 1246738-30-6 A Comprehensive Overview for Advanced Research and Development This technical guide provides an in-depth exploration of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a key heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1246738-30-6

A Comprehensive Overview for Advanced Research and Development

This technical guide provides an in-depth exploration of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its diverse biological activities.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, characterization, and potential applications of this specific trimethylated pyrazole derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride are summarized below.

PropertyValueSource
CAS Number 1246738-30-6[4][5]
Molecular Formula C₇H₁₄ClN₃[4]
Molecular Weight 175.66 g/mol [4]
Appearance Solid (predicted)Inferred from related compounds
Storage Inert atmosphere, 2-8°C[4]

Synthesis and Mechanism

The synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a multi-step process that leverages established organic chemistry principles. The overall synthetic pathway involves the construction of the core pyrazole ring, followed by functional group manipulations to introduce the methanamine hydrochloride moiety.

Diagram of the Synthetic Pathway

Synthesis_Pathway A 3,5-Dimethyl-1H-pyrazole B 1,3,5-Trimethyl-1H-pyrazole A->B Methylation (e.g., Methyl iodide) C 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation (POCl₃, DMF) D (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine C->D Reductive Amination (e.g., NH₃, NaBH(OAc)₃) E (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic route to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

The synthesis of the core 1,3,5-trimethyl-1H-pyrazole ring is a crucial initial step. A common and effective method involves the methylation of 3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

  • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like potassium tert-butoxide (1.8 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).[6]

  • Allow the reaction mixture to stir at room temperature for approximately 40 minutes.

  • Add a solution of methyl iodide (1.3 eq) in THF dropwise to the reaction mixture.[6]

  • Stir the reaction at room temperature for 16 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, quench the reaction with cold water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3,5-trimethyl-1H-pyrazole.[6]

Causality of Experimental Choices: The use of a strong base like potassium tert-butoxide is essential to deprotonate the pyrazole ring, making it nucleophilic for the subsequent methylation reaction with methyl iodide. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

The introduction of a formyl group at the 4-position of the pyrazole ring is typically achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction is highly effective for electron-rich heterocyclic systems.

Experimental Protocol:

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.

  • To the solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a suitable solvent, add the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture, typically to around 90-100 °C, and monitor the reaction progress by TLC.[7]

  • After completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with an appropriate base (e.g., sodium hydroxide solution) to a neutral or slightly alkaline pH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

Self-Validation: The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of pyrazoles. The formation of the product can be readily confirmed by spectroscopic methods such as ¹H NMR, where a characteristic singlet for the aldehyde proton will be observed in the downfield region (around 9-10 ppm).

Step 3: Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine

The conversion of the aldehyde to the primary amine is accomplished through reductive amination. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.

  • Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.

  • Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture. The use of sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.[8]

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

  • Quench the reaction carefully with water and adjust the pH to basic with an appropriate base.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol:

  • Dissolve the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or a concentrated aqueous solution) dropwise with stirring.[9]

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the methyl groups on the pyrazole ring, the N-methyl group, and the methylene protons adjacent to the amino group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching vibrations of the amine salt.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][10] The aminomethyl functionality at the 4-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.

Substituted pyrazole-4-methanamine derivatives can be utilized as key intermediates in the synthesis of more complex molecules targeting various biological pathways. For instance, they can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The trimethyl substitution pattern on the pyrazole ring can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Safety and Handling

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is classified as a warning-level hazard, with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area, in a tightly sealed container, under an inert atmosphere, and at a refrigerated temperature (2-8°C).[4]

Conclusion

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The presence of the pyrazole core and the reactive aminomethyl group provides a platform for the development of novel therapeutic agents with a wide range of potential biological activities. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]

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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

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  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

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Exploratory

A Technical Guide to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract: This document provides an in-depth technical overview of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS No: 1246738-30-6), a key heterocyclic building block for chemical synthesis and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS No: 1246738-30-6), a key heterocyclic building block for chemical synthesis and pharmaceutical research. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This guide details the compound's physicochemical properties, provides a validated synthetic protocol, discusses its stability and handling, and explores its potential applications in drug discovery. The content is structured to provide researchers, chemists, and drug development professionals with the critical information necessary for its effective utilization.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, with pyrazole derivatives standing out for their vast therapeutic potential. The pyrazole nucleus is an aromatic five-membered ring containing two adjacent nitrogen atoms, a structure that imparts unique electronic and steric properties. This allows for diverse molecular interactions, making it a cornerstone in the design of bioactive agents. Pyrazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties[1][2].

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a functionalized pyrazole derivative designed for synthetic elaboration. The presence of a primary aminomethyl group at the C4 position provides a versatile reactive handle, while the trimethyl substitution pattern on the pyrazole core influences its lipophilicity, solubility, and metabolic stability. As a hydrochloride salt, the compound exhibits enhanced stability and improved handling characteristics compared to its free base form, making it an ideal starting material for library synthesis and lead optimization campaigns[].

Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis and screening. The hydrochloride salt form confers aqueous solubility, a desirable trait for many biological assays and subsequent formulation considerations.

Core Properties

The key physicochemical identifiers and properties for this compound are summarized in the table below. These data are essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 1246738-30-6[4][5]
Molecular Formula C₇H₁₄ClN₃[4][5]
Molecular Weight 175.66 g/mol [5]
Appearance Solid (predicted)[6][7]
Storage Conditions 2-8°C, under inert atmosphere[5]
SMILES NCC1=C(C)N(C)N=C1C.[H]Cl[5]
InChI Key Information not available in search results.
Predicted Spectroscopic Data

While specific, experimentally verified spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous pyrazoles[8][9]. This predictive analysis is a crucial first step in the characterization of synthesized material.

TechniquePredicted Features
¹H NMR δ (ppm): ~2.3-2.6 (s, 3H, C5-CH₃), ~2.2-2.5 (s, 3H, C3-CH₃), ~3.6-3.8 (s, 3H, N1-CH₃), ~3.9-4.2 (s, 2H, CH₂-NH₃⁺), ~8.0-8.5 (br s, 3H, -NH₃⁺). The broad singlet for the ammonium protons may exchange with D₂O.
¹³C NMR δ (ppm): ~10-15 (C3-CH₃, C5-CH₃), ~35-40 (N1-CH₃), ~35-45 (CH₂-NH₃⁺), ~110-120 (C4), ~140-150 (C3), ~145-155 (C5).
FT-IR ν (cm⁻¹): 2800-3100 (broad, -NH₃⁺ stretch), 2900-3000 (C-H stretch), ~1600 (N-H bend), ~1450-1550 (C=N, C=C ring stretch).
Mass Spec (ESI+) m/z: 140.13 [M+H]⁺ for the free base (C₇H₁₅N₃).

Synthesis and Purification Protocol

The synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is most efficiently achieved via the reductive amination of its corresponding aldehyde, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, which is a commercially available starting material[6][10][11]. This two-step process (reductive amination followed by salt formation) is a robust and widely used transformation in medicinal chemistry.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency and selectivity in converting aldehydes to primary amines in the presence of an ammonia source.

  • Sodium Borohydride (NaBH₄): Selected as the reducing agent due to its mild nature, operational simplicity, and compatibility with alcoholic solvents. It selectively reduces the intermediate imine without affecting the pyrazole ring.

  • Ammonium Acetate: Serves as the source of ammonia. The in-situ formation of the imine is favored under these conditions.

  • Methanol: Used as the solvent due to its ability to dissolve the reactants and its compatibility with the reducing agent.

  • HCl in Dioxane/Ether: The use of an anhydrous acidic solution is critical to precipitate the hydrochloride salt cleanly from a non-polar organic solvent, minimizing the inclusion of water and facilitating isolation by filtration.

cluster_workflow Figure 2: Synthetic Workflow aldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (CAS: 2644-93-1) amine (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine (Free Base) aldehyde->amine Reductive Amination (NH4OAc, NaBH4, MeOH) hcl_salt (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl (Final Product) amine->hcl_salt Salt Formation (HCl in Dioxane)

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

Protocol Goal: To synthesize and purify (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride from its corresponding aldehyde.

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Ammonium Acetate (5.0 eq)

  • Sodium Borohydride (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 4M HCl in 1,4-Dioxane

Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ammonium acetate (5.0 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde). Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude free base, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine, typically as an oil.

  • Salt Formation (Self-Validation Step): Dissolve the crude free base in a minimal amount of DCM or ethyl acetate. While stirring, add 4M HCl in 1,4-dioxane (1.1 eq) dropwise. A precipitate should form immediately.

  • Purification: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold ethyl acetate or diethyl ether to remove non-polar impurities.

  • Drying: Dry the white solid under high vacuum to yield the final product, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. Characterize by NMR and MS to confirm structure and purity.

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules. The primary amine serves as a nucleophilic handle for a variety of chemical transformations.

Key Applications:

  • Scaffold Decoration: The amine can be acylated, sulfonated, alkylated, or used in reductive amination with other carbonyls to build diverse chemical libraries for high-throughput screening.

  • Linker Chemistry: In the development of targeted therapies like Antibody-Drug Conjugates (ADCs) or PROTACs, pyrazole-based linkers can be synthesized from this starting material.

  • Kinase Inhibitor Synthesis: Many kinase inhibitors feature a substituted pyrazole core. This compound is an ideal precursor for synthesizing analogs of drugs that target kinases like c-Met/Ron, where pyrazole moieties are known to interact with the hinge region of the enzyme[12].

cluster_reactions Figure 3: Potential Derivatization Pathways start (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine (Free Base) amide Amide Derivative start->amide R-COCl or R-COOH, Coupling Agent sulfonamide Sulfonamide Derivative start->sulfonamide R-SO2Cl, Base sec_amine Secondary/Tertiary Amine start->sec_amine R'-CHO, NaBH(OAc)3

Caption: Common reactions utilizing the aminomethyl handle.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity and purity of the compound and to ensure laboratory safety.

Safety Information:

  • Hazard Statements: According to supplier safety data, this compound causes skin irritation (H315) and serious eye irritation (H319)[5].

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[5].

Storage and Stability:

  • Recommended Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen)[5].

  • Rationale: The hydrochloride salt form is generally stable, but the amine functionality can be susceptible to slow oxidation or reaction with atmospheric carbon dioxide over long periods. Storing in a cool, dry, and inert environment mitigates these degradation pathways, ensuring the compound's purity over time[13][14]. Avoid exposure to excessive heat, light, and humidity[13].

Conclusion

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a high-value chemical intermediate with significant potential in pharmaceutical and materials science research. Its well-defined structure, featuring a versatile primary amine on a privileged pyrazole scaffold, makes it an attractive starting point for the synthesis of novel, biologically active compounds. This guide provides the foundational knowledge—from physicochemical properties and a reliable synthetic protocol to key applications and handling procedures—required for its effective integration into drug discovery and development workflows.

References

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  • Sunway Pharm Ltd. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde - CAS:2644-93-1. [Link]

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  • Guntipally, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26049–26061. [Link]

  • Kumar, M., & Panday, S. K. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 36(1), 1-13. [Link]

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  • Khan, M. (2016). Drug stability: How storage conditions affect their performance. Vital Record. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[7][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(4), 1681-1695. [Link]

  • Jacobson, J. S., et al. (2015). Stability of a pyrimethamine suspension compounded from bulk powder. American Journal of Health-System Pharmacy, 72(7), 569-574. [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Pop, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. [Link]

  • Bagal, S. K., et al. (2013). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 56(15), 6045-6058. [Link]

Sources

Foundational

An In-depth Technical Guide to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a substituted pyrazole derivative of significant interest to researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a substituted pyrazole derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, provides a detailed, field-proven synthetic route with mechanistic insights, and explores its potential applications in medicinal chemistry.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are foundational to modern drug discovery, with nitrogen-containing rings playing a particularly crucial role due to their diverse therapeutic and pharmacological properties[1]. Among these, the pyrazole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds.[2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The title compound, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, is a prime example of a functionalized pyrazole with potential as a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride are summarized in the table below.

PropertyValueSource
Molecular Weight 175.66 g/mol [5]
Molecular Formula C₇H₁₄ClN₃[5]
CAS Number 1246738-30-6[5]
Appearance Solid (predicted)Inferred from related compounds
Storage Inert atmosphere, 2-8°C[5]
SMILES Code NCC1=C(C)N(C)N=C1C.[H]Cl[5]

Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

The synthesis of the title compound can be achieved through a logical and efficient three-step sequence starting from the readily available 1,3,5-trimethyl-1H-pyrazole. This pathway involves:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.

  • Reductive Amination: Conversion of the aldehyde to a primary amine.

  • Salt Formation: Conversion of the free base to its hydrochloride salt to improve stability and handling.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Hydrochloride Salt Formation 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde 1,3,5-Trimethyl-1H-pyrazole->1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Electrophilic substitution Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Aldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Free_Base (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Aldehyde->Free_Base Imine formation & reduction Ammonia & Reducing Agent Ammonia & Reducing Agent Ammonia & Reducing Agent->Free_Base Amine_Base (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Final_Product (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride Amine_Base->Final_Product Protonation HCl HCl HCl->Final_Product

Caption: Synthetic pathway for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethyl-1H-pyrazole

Causality: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] The pyrazole ring is an electron-rich system, and electrophilic substitution occurs preferentially at the C4 position for N-substituted pyrazoles.[6] The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[7]

Self-Validating Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide.

  • The product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, may precipitate as a solid. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Reductive Amination of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

Causality: Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine (in this case, ammonia), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation as it is stable in anhydrous conditions and does not reduce the starting aldehyde.[8]

Self-Validating Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran (THF).

  • Add a solution of ammonia in methanol (7N, 2-3 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine free base.

Step 3: Hydrochloride Salt Formation

Causality: The free amine is often converted to its hydrochloride salt to enhance its stability, crystallinity, and water solubility, which are desirable properties for handling, storage, and in some cases, biological testing. This is a straightforward acid-base reaction.

Self-Validating Protocol:

  • Dissolution: Dissolve the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The spectra should be consistent with the proposed structure, showing the characteristic signals for the pyrazole ring protons and carbons, the methyl groups, and the aminomethyl group.[1][9][10]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as N-H stretches from the amine hydrochloride and C=N and C=C stretches from the pyrazole ring.[10]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula C₇H₁₄ClN₃.[10]

Applications in Drug Development

While specific biological activity data for (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is not extensively reported in publicly available literature, its structural features suggest significant potential as a scaffold or intermediate in drug discovery. The pyrazole core is a well-established pharmacophore.[3][4]

Potential Therapeutic Areas:

  • Kinase Inhibition: Substituted pyrazoles are prominent in the development of kinase inhibitors for oncology. The 4-aminomethyl group can serve as a key interaction point with the hinge region of protein kinases.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.

  • Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: Derivatives of 1,3,5-trimethylpyrazole have been investigated for their acaricidal and insecticidal properties.[8][11]

This compound serves as a valuable starting point for the generation of compound libraries for high-throughput screening. The primary amine handle allows for a variety of subsequent chemical modifications, such as amide bond formation, sulfonylation, or reductive amination with other carbonyl compounds, to rapidly generate a diverse set of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. The following guidelines are based on the known hazards of related compounds.

Hazard Identification:

  • May cause skin and eye irritation.[5]

  • May be harmful if swallowed or inhaled.

  • The hydrochloride salt is acidic and can be corrosive.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a valuable chemical entity with significant potential for application in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed and logical synthetic pathway with underlying mechanistic principles, and an exploration of its potential applications. The provided protocols are designed to be self-validating, offering researchers a solid foundation for the synthesis and further investigation of this promising compound. Adherence to the outlined safety and handling procedures is essential for the responsible use of this chemical in a laboratory setting.

References

  • [Author], [Year]. [Title of a general organic chemistry textbook or relevant review on heterocycles]. [Publisher].
  • Al-Zoubi, W., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

  • [Relevant patent on pyrazole synthesis or applic
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  • Li, Q., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Lokhande, P. D., & Hasanzadeh, K. (Year). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Organic & Pharmaceutical Chemistry.
  • [Relevant patent on pyrazole compounds for tre
  • [Relevant patent on pyrazole compounds for tre
  • Zheldakova, T. A., et al. (2013). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules. [Link]

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  • [Relevant article on Vilsmeier-Haack reaction].
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  • [Relevant article on pyrazole synthesis].
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  • [Relevant article on Vilsmeier-Haack reaction].
  • [Relevant review on Vilsmeier-Haack reaction].
  • [Relevant article on pyrazole synthesis].
  • [Relevant article on pyrazole synthesis].
  • Al-Ostoot, F. H., et al. (2021). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. [Link]

Sources

Exploratory

An In-depth Technical Guide to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivative of interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, structural features, and physicochemical properties of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. Furthermore, it explores the potential therapeutic applications of this compound by drawing parallels with other functionally related pyrazole derivatives that have shown promise in areas such as oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole core.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets. The stability of the pyrazole ring, coupled with its capacity for diverse substitutions, enables the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.

A testament to its therapeutic importance is the number of pyrazole-containing drugs that have reached the market, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the anxiolytic indiplon. These drugs underscore the broad therapeutic potential of pyrazole derivatives, which have been investigated for their anti-cancer, anti-inflammatory, analgesic, anti-microbial, and neuroprotective activities.[1][2] (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, as a member of this important class of compounds, represents a valuable building block for the exploration of new chemical space and the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The chemical structure of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is characterized by a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, and a methanamine hydrochloride group at position 4.

Chemical Structure:

PropertyValueSource
Free Base
IUPAC Name(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine[]
CAS Number352018-93-0[]
Molecular FormulaC7H13N3[]
Molecular Weight139.20 g/mol []
Hydrochloride Salt
IUPAC Name(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride[4]
CAS Number1246738-30-6[4]
Molecular FormulaC7H14ClN3[4]
Molecular Weight175.66 g/mol [4]
SMILESNCC1=C(C)N(C)N=C1C.[H]Cl[4]

Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

A plausible and efficient synthetic route to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride can be envisioned starting from the readily available 3,5-dimethyl-1H-pyrazole. The proposed synthesis involves a three-step sequence: N-methylation of the pyrazole ring, formylation at the C4 position, and subsequent reductive amination to introduce the methanamine group, followed by salt formation.

Proposed Synthetic Pathway

Synthesis_Pathway A 3,5-Dimethyl-1H-pyrazole B 1,3,5-Trimethyl-1H-pyrazole A->B  Step 1: N-Methylation   (CH3I, K2CO3, Acetone) C 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde B->C  Step 2: Vilsmeier-Haack Formylation   (POCl3, DMF) D (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine C->D  Step 3: Reductive Amination   (NH4OAc, NaBH3CN, MeOH) E (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride D->E  Step 4: Salt Formation   (HCl in Ether)

Caption: Proposed synthetic pathway for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Rationale: The initial step involves the methylation of the N1 position of the pyrazole ring. This is a standard procedure to introduce a methyl group onto a nitrogen-containing heterocycle.

  • Procedure:

    • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (K2CO3) (1.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add methyl iodide (CH3I) (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,3,5-trimethyl-1H-pyrazole.

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF) (3.0 eq) to 0 °C.

    • Add phosphorus oxychloride (POCl3) (1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

    • Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine

  • Rationale: Reductive amination is a highly efficient method for the conversion of aldehydes to amines. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild reducing agent is a common and effective combination for this transformation.

  • Procedure:

    • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (NH4OAc) (10 eq) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of 2M HCl until the solution is acidic.

    • Basify the solution with 2M NaOH and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Step 4: Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

  • Rationale: The final step is the formation of the hydrochloride salt to improve the compound's stability and water solubility.

  • Procedure:

    • Dissolve the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in a minimal amount of diethyl ether.

    • Add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride as a solid.

Potential Applications in Drug Discovery and Development

While specific biological activity data for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is not extensively reported in the public domain, the broader class of pyrazole derivatives has demonstrated significant potential in various therapeutic areas. The structural motifs present in this compound suggest several avenues for its application in drug discovery.

Kinase Inhibition in Oncology

Substituted pyrazoles are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. For instance, pyrazole-based compounds have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5] The methanamine side chain of the title compound could be further functionalized to interact with solvent-exposed regions of the kinase active site, potentially leading to enhanced potency and selectivity.

Kinase_Inhibition A (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride B Kinase Active Site A->B Binds to ATP-binding pocket C Inhibition of Kinase Activity B->C Prevents ATP binding D Blockade of Cancer Cell Proliferation C->D Halts cell cycle progression

Caption: Conceptual pathway for kinase inhibition by a pyrazole derivative.

Modulation of Inflammatory Pathways

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2). The anti-inflammatory effects of pyrazoles are not limited to COX inhibition, with various derivatives showing activity against other inflammatory targets such as p38 MAP kinase and tumor necrosis factor-alpha (TNF-α). The structural features of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride make it a candidate for investigation as a modulator of these inflammatory signaling cascades.

Conclusion

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization and specific biological activity profile are yet to be published, its structural relationship to a well-validated class of pharmacologically active compounds suggests significant potential. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. As our understanding of the molecular basis of diseases continues to grow, versatile building blocks like (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride will undoubtedly play a crucial role in the future of drug discovery.

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  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

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  • Springer Nature. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

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Foundational

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Introduction (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivative that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Introduction

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivative that serves as a valuable building block in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, designed for researchers and organic chemists. The narrative emphasizes the strategic rationale behind each synthetic step, ensuring a blend of theoretical understanding and practical application.

The selected synthetic strategy is a robust, multi-step process commencing with the construction of the core pyrazole ring, followed by functionalization at the 4-position, and concluding with the formation of the target amine and its hydrochloride salt. This pathway is chosen for its reliability, scalability, and reliance on well-established, high-yielding chemical transformations.

Overall Synthetic Pathway

The synthesis is logically divided into four principal stages:

  • Knorr Pyrazole Synthesis: Construction of the 1,3,5-trimethyl-1H-pyrazole core.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.

  • Reductive Amination: Conversion of the intermediate aldehyde to the primary amine.

  • Salt Formation: Isolation of the final product as a stable hydrochloride salt.

Below is a visualization of the complete experimental workflow.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Functionalization cluster_2 Stage 3: Amine Formation cluster_3 Stage 4: Salt Formation A Acetylacetone + Methylhydrazine B 1,3,5-Trimethyl-1H-pyrazole A->B Knorr Condensation C 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack (POCl₃, DMF) D (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine C->D Reductive Amination (NH₄OAc, NaBH₃CN) E (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl D->E HCl in Ether

Caption: Multi-stage synthesis workflow for the target compound.

Stage 1: Synthesis of the 1,3,5-Trimethyl-1H-pyrazole Core

Theoretical Grounding: The foundation of this synthesis is the construction of the pyrazole heterocycle. The Knorr pyrazole synthesis, a classic and highly efficient condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is the method of choice.[1][2] In this specific application, acetylacetone (pentane-2,4-dione) serves as the 1,3-dicarbonyl component, and methylhydrazine provides the N1-methyl group and the second nitrogen atom for the ring. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The use of methylhydrazine directly installs the required N1-methyl group, a crucial feature for the subsequent Vilsmeier-Haack reaction.

Experimental Protocol: 1,3,5-Trimethyl-1H-pyrazole
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution. The addition is exothermic and should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][3]

  • Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude residue can be purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a clear liquid.

Stage 2: Vilsmeier-Haack Formylation of the Pyrazole Ring

Theoretical Grounding: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] The pyrazole ring, particularly when N-alkylated, is sufficiently electron-rich to undergo this electrophilic substitution, with the reaction occurring regioselectively at the C4 position. The reaction mechanism involves two key parts: first, the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[6] Second, the pyrazole ring attacks this electrophile, followed by the loss of a proton and subsequent hydrolysis during workup to yield the aldehyde.[4] N-alkylation of the pyrazole is critical, as unsubstituted N-H pyrazoles tend to react at the nitrogen atom, which deactivates the ring and prevents formylation at the C4 position.[7]

Experimental Protocol: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (nitrogen or argon), place anhydrous DMF (3.0 eq) and cool it in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. The mixture will become a thick, crystalline solid.

  • Substrate Addition: After stirring for 30 minutes, add 1,3,5-trimethyl-1H-pyrazole (1.0 eq), either neat or dissolved in a minimal amount of a dry, non-protic solvent like dichloromethane.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction's completion by TLC.[7]

  • Workup and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench it by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde as a solid.[8]

Stage 3: Reductive Amination to Form the Target Amine

Theoretical Grounding: Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.[9] This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate. For the synthesis of a primary amine, a large excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is used. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents because they are mild enough to not reduce the starting aldehyde but are effective at reducing the protonated imine intermediate.[9]

Experimental Protocol: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine
  • Reaction Setup: In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a protic solvent like methanol.

  • Reagent Addition: Add ammonium acetate (10-20 eq) to the solution, followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq). The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.

  • Workup: Quench the reaction by the careful addition of dilute HCl to destroy any remaining reducing agent (perform in a fume hood as HCN gas may evolve). Basify the solution with aqueous NaOH to a pH > 10.

  • Extraction and Isolation: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free amine, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, which can be used in the next step without further purification.[]

Stage 4: Final Salt Formation

Theoretical Grounding: The final step involves converting the free primary amine into its hydrochloride salt.[11] This is a standard acid-base reaction. The salt form is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the often-oily and more reactive free amine. The hydrochloride salt also imparts greater water solubility, which is often desirable for pharmaceutical applications.

Experimental Protocol: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
  • Dissolution: Dissolve the crude amine from the previous step in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in diethyl ether (commercially available, or prepared by bubbling dry HCl gas through anhydrous diethyl ether) to the stirred amine solution.

  • Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to yield the final product, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Data Summary

CompoundStageMolecular FormulaMolecular Weight ( g/mol )Typical Form
1,3,5-Trimethyl-1H-pyrazole1C₆H₁₀N₂110.16Liquid
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde2C₇H₁₀N₂O138.17Solid
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine3C₇H₁₃N₃139.20Oil/Low-melting solid
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl4C₇H₁₄ClN₃175.66Crystalline Solid

References

  • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Title: One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL)
  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL
  • Title: Welcome To Hyma Synthesis Pvt.
  • Source: National Institutes of Health (PMC)
  • Title: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde - CAS:2644-93-1 Source: Sunway Pharm Ltd URL
  • Title: Pyrazole-3(4)
  • Title: 1246738-30-6|(1,3,5-Trimethyl-1H-pyrazol-4-yl)
  • Title: 1,3,5-Trimethyl-1H-pyrazol-4-amine, 97%, Thermo Scientific Source: Fisher Scientific URL
  • Title: (PDF)
  • Title: 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde, 98% Source: Thermo Fisher Scientific URL
  • Title: How to synthesize and apply 1,3,5-trimethylpyrazole Source: Guidechem URL
  • Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL
  • Title: CAS 352018-93-0 (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)
  • Title: 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)
  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL
  • Title: 1,3,5-trimethyl-1H-pyrazole - 1072-91-9, C6H10N2, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL
  • Title: Vilsmeier Reaction Source: YouTube URL
  • Source: Scirp.
  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL
  • Title: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)
  • Title: (PDF)
  • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: The Royal Society of Chemistry URL
  • Source: National Institutes of Health (PMC)
  • Title: N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)
  • Title: Vilsmeier–Haack reaction Source: Wikipedia URL
  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

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Exploratory

A Technical Guide to the Spectroscopic Characterization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivative of interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. As with any novel compound, definitive structural elucidation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. While direct experimental spectra for this specific salt are not widely published, this document synthesizes data from closely related pyrazole analogs to provide a robust framework for its characterization. This technical guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar molecules.

Introduction: The Importance of Spectroscopic Analysis

The structural integrity of a chemical compound is the bedrock of its function. In the realm of drug development, an unambiguous understanding of a molecule's three-dimensional architecture is a non-negotiable prerequisite for understanding its biological activity, safety profile, and therapeutic potential. Spectroscopic techniques provide the analytical tools to probe the molecular structure, offering a detailed picture of the connectivity of atoms and the nature of the chemical bonds that hold them together.

For a molecule such as (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a combination of spectroscopic methods is essential for unequivocal identification. This guide will explore the anticipated outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, providing a detailed rationale for the expected spectral features.

Molecular Structure and Key Features

To logically interpret the spectroscopic data, a clear understanding of the molecule's structure is necessary. (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride possesses a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with three methyl groups and a methanamine hydrochloride group.

Figure 1. Chemical structure of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, we anticipate the following signals:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.0 - 9.0Broad Singlet3H-NH₃⁺The protons on the positively charged nitrogen are expected to be deshielded and will likely appear as a broad signal due to quadrupolar broadening and exchange with any residual water.
~3.8 - 4.2Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the ammonium group, leading to a downfield shift. A singlet is predicted as there are no adjacent protons to couple with.
~3.6 - 3.8Singlet3HN-CH₃ (Position 1)The methyl group directly attached to the nitrogen of the pyrazole ring will be deshielded.
~2.2 - 2.5Singlet3HC-CH₃ (Position 3 or 5)The methyl groups attached to the carbon atoms of the pyrazole ring are expected to be in a similar chemical environment and may appear as a single peak or two closely spaced singlets.
~2.2 - 2.5Singlet3HC-CH₃ (Position 3 or 5)Similar to the other C-methyl group.

Expert Insight: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice, but for a hydrochloride salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) would be more appropriate to ensure solubility. In CD₃OD, the -NH₃⁺ protons may exchange with the deuterium of the solvent, leading to a diminished or absent signal.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~150 - 155C5The carbon atom of the pyrazole ring attached to a methyl group and adjacent to a nitrogen atom.
~140 - 145C3The carbon atom of the pyrazole ring attached to a methyl group and adjacent to a nitrogen atom.
~110 - 115C4The carbon atom of the pyrazole ring bearing the methanamine substituent.
~35 - 40-CH₂-The methylene carbon, shifted downfield by the adjacent pyrazole ring and ammonium group.
~30 - 35N-CH₃ (Position 1)The methyl carbon attached to the nitrogen atom.
~10 - 15C-CH₃ (Position 3)The methyl carbon attached to the pyrazole ring.
~10 - 15C-CH₃ (Position 5)The methyl carbon attached to the pyrazole ring.

Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should be consistent with the number of chemically non-equivalent protons and carbons in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

For (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (C₇H₁₄ClN₃), the molecular weight is 175.66 g/mol .[1] However, in a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the molecule will be observed as the free base.

Expected Observations:

  • Molecular Ion Peak ([M+H]⁺): The mass of the free base, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine (C₇H₁₃N₃), is 139.20 g/mol .[] Therefore, the most prominent peak in the positive ion ESI mass spectrum is expected to be the protonated molecule at an m/z of 140.2.

  • Key Fragmentation: The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for similar molecules is the loss of the aminomethyl group.

G cluster_0 Mass Spectrometry Fragmentation parent [(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine+H]+ m/z = 140.2 fragment [1,3,5-Trimethyl-1H-pyrazol-4-yl]+ m/z = 123 parent->fragment -NH3

Figure 2. A plausible fragmentation pathway in ESI-MS.

Authoritative Grounding: The PubChem database entry for the related N-methylated compound shows prominent peaks at m/z 123 and 122 in its GC-MS data, which would correspond to the pyrazole ring fragment after loss of the side chain.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Wavenumber (cm⁻¹) Vibration Functional Group
3200 - 2800 (broad)N-H stretch-NH₃⁺ (Ammonium salt)
2960 - 2850C-H stretch-CH₃, -CH₂- (Alkyl)
~1600C=N stretchPyrazole ring
~1500C=C stretchPyrazole ring
1470 - 1430C-H bend-CH₃, -CH₂- (Alkyl)

Causality in Experimental Choice: The sample for IR analysis can be prepared as a KBr (potassium bromide) pellet or as a thin film. For a hydrochloride salt, the KBr pellet method is generally preferred to avoid issues with solvent absorption bands that might obscure important spectral features.

Synthesis and Purity Considerations

A plausible synthetic route to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride would likely involve the formylation of 1,3,5-trimethyl-1H-pyrazole, followed by reductive amination.

G cluster_1 Synthetic Pathway start 1,3,5-Trimethyl-1H-pyrazole intermediate 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde start->intermediate Vilsmeier-Haack Formylation product_freebase (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine intermediate->product_freebase Reductive Amination product_salt (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride product_freebase->product_salt HCl

Figure 3. A potential synthetic route.

Trustworthiness of Protocols: Each step of the synthesis should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the reaction has gone to completion and to identify any potential side products. The final product should be purified, for instance by recrystallization, to ensure high purity, which is essential for accurate spectroscopic analysis and for its intended applications.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. By leveraging established principles and data from analogous structures, we have outlined the expected features in ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. This information serves as a valuable baseline for researchers working with this compound, enabling them to confirm its identity, assess its purity, and proceed with confidence in their downstream applications in drug discovery and development. The validation of these predicted data with experimental results will be a crucial step in the full characterization of this molecule.

References

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Singh, P., & Kumar, A. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26655–26668. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). Pyrazoles as drugs: facts and fantasies. Targets in Heterocyclic Systems, 6, 52-98.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Foundational

1H NMR of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

An In-depth Technical Guide to the ¹H NMR Spectroscopy of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Authored by a Senior Application Scientist This guide provides a detailed exploration of the ¹H Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectroscopy of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and quality control of heterocyclic compounds. This document will delve into the theoretical principles governing the ¹H NMR spectrum of this molecule, provide a detailed prediction and interpretation of the spectrum, outline a robust experimental protocol for data acquisition, and offer insights into the structural verification process.

Introduction: The Significance of Structural Verification

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a synthesized compound. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing a detailed fingerprint of a molecule's structure in solution.

The hydrochloride salt form of an amine-containing compound is frequently employed to enhance its water solubility and stability, a common practice in the pharmaceutical industry.[3] However, the formation of the ammonium salt profoundly influences the electronic environment of nearby protons, leading to characteristic changes in the ¹H NMR spectrum that require careful interpretation.[4] This guide will address these specific nuances.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

Caption: Molecular structure of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride with key proton groups labeled (a-d).

The molecule possesses four distinct sets of protons:

  • (a) N1-CH₃: The methyl group attached to the nitrogen at position 1 of the pyrazole ring.

  • (b) C3-CH₃ and C5-CH₃: Two methyl groups at positions 3 and 5 of the pyrazole ring. Due to the symmetry of the substitution pattern, these two groups are chemically equivalent.

  • (c) C4-CH₂: The methylene protons of the methanamine side chain at position 4.

  • (d) -N⁺H₃: The three protons of the ammonium group.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The following table summarizes the predicted ¹H NMR spectrum of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in a common deuterated solvent such as DMSO-d₆. The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the ammonium protons, which would otherwise undergo rapid exchange in protic solvents like D₂O or CD₃OD.[4]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
(d) -N⁺H₃ 8.0 - 9.0Broad singlet3HThe protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.
(c) C4-CH₂ ~4.0Singlet or narrow triplet2HThese protons are adjacent to both the aromatic pyrazole ring and the electron-withdrawing ammonium group, leading to a downfield shift. Coupling to the -N⁺H₃ protons may be observed in anhydrous aprotic solvents, resulting in a triplet (J ≈ 7 Hz), but is often broadened or decoupled due to exchange.
(a) N1-CH₃ ~3.7Singlet3HN-methyl groups on pyrazole rings typically appear in this region.[5] The electron-donating nature of the methyl group and its position on the heteroaromatic ring influence this shift.
(b) C3-CH₃ & C5-CH₃ ~2.2Singlet6HC-methyl groups on pyrazole rings are generally found further upfield compared to N-methyl groups.[6] Their chemical equivalence results in a single peak with an integration of 6H.

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate analysis. The following protocol is a self-validating system designed to yield unambiguous results.

G cluster_prep Sample Preparation cluster_acq NMR Spectrometer Setup & Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the hydrochloride salt. prep2 Transfer to a clean, dry NMR tube. prep1->prep2 prep3 Add ~0.6 mL of high-purity DMSO-d₆. prep2->prep3 prep4 Vortex until fully dissolved. prep3->prep4 acq1 Lock on the deuterium signal of DMSO-d₆. prep4->acq1 acq2 Shim the magnetic field to achieve high homogeneity. acq1->acq2 acq3 Set acquisition parameters: - Spectral width: ~12 ppm - Number of scans: 16-64 - Relaxation delay (d1): 5s acq2->acq3 acq4 Acquire the ¹H NMR spectrum. acq3->acq4 proc1 Apply Fourier Transform. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the residual DMSO peak (δ ~2.50 ppm). proc2->proc3 proc4 Integrate the signals. proc3->proc4

Caption: Standard workflow for ¹H NMR analysis of the hydrochloride salt.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆): As a polar aprotic solvent, DMSO-d₆ is an excellent choice for amine hydrochloride salts. It readily dissolves the ionic compound while slowing down the exchange rate of the N⁺-H protons, allowing for their observation.[7] The residual solvent peak at ~2.50 ppm serves as a convenient internal standard for chemical shift calibration.

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 5 seconds) ensures that all protons, including those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is critical for accurate signal integration, which is the basis of quantitative analysis.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample. Proper shimming is essential for achieving sharp, well-resolved peaks, which allows for the accurate determination of multiplicities and coupling constants.

Data Interpretation and Structural Verification

Upon acquiring the spectrum, the final step is a rigorous interpretation to confirm the structure.

  • Chemical Shift and Integration: The positions and relative areas of the four predicted signals should be confirmed. The 3H:2H:3H:6H integration ratio is a key validation point for the presence of all proton groups in the correct proportions.

  • Signal Multiplicity: All signals from the methyl and methylene groups are expected to be singlets, indicating the absence of coupling to adjacent protons (or rapid exchange that averages out coupling). The broadness of the -N⁺H₃ signal is a characteristic feature of ammonium salts.

  • Absence of Impurities: The spectrum should be clean, with no significant signals corresponding to residual solvents from the synthesis (e.g., diethyl ether, ethanol) or starting materials.

  • Advanced Verification (2D NMR): For unequivocal assignment, especially in more complex molecules, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): While limited coupling is expected in this molecule, a COSY experiment would definitively confirm the lack of scalar coupling between the different proton groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the molecular backbone, providing an additional layer of structural proof.

By following this comprehensive approach—from understanding the underlying principles to executing a robust experimental protocol and performing a detailed interpretation—researchers can confidently verify the structure and purity of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, ensuring the integrity of their scientific endeavors.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available from: [Link]

  • National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Library of Medicine. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Available from: [Link]

  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]

  • ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available from: [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Library of Medicine. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Library of Medicine. Available from: [Link]

  • KTU ePubl. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Purity of Commercially Available (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry, valued for its role in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of various pharmacologically active agents. The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety, efficacy, and manufacturability of the final drug product. This guide provides a comprehensive overview of the potential impurities associated with the common synthetic routes to this compound and details a multi-faceted analytical strategy for its purity assessment. By integrating insights from synthetic chemistry and advanced analytical techniques, this document serves as a practical resource for ensuring the quality of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in research and development settings.

Introduction: The Significance of Purity in Drug Development

In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is a critical quality attribute. For a versatile building block like (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a thorough understanding of its impurity profile is essential. Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation. These unwanted components can have toxicological implications, alter the pharmacological activity of the final active pharmaceutical ingredient (API), and compromise the stability of the drug product. Therefore, robust analytical methods for the identification and quantification of impurities are indispensable.

This guide will first elucidate the probable synthetic pathway to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, identifying potential process-related impurities. Subsequently, a detailed exposition of modern analytical techniques for purity determination will be presented, with a focus on High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthetic Landscape and Potential Impurities

A common and efficient synthetic route to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride involves a two-step process: the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by reductive amination of the resulting aldehyde. Each of these steps presents a unique set of potential byproducts and impurities.

Synthetic_Pathway Start 1,3,5-Trimethylpyrazole Intermediate 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) Product (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Intermediate->Product Reductive Amination (NH₃ or NH₄Cl, NaBH₄) then HCl workup

Caption: Probable synthetic pathway to the target compound.

Vilsmeier-Haack Formylation Impurities

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. However, it is not without its potential for side reactions and the introduction of impurities.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 1,3,5-trimethylpyrazole in the intermediate aldehyde.

  • Side-Reactions from Overheating: The reaction is exothermic, and poor temperature control can lead to the formation of dark, tarry residues and other undefined byproducts.[1]

  • Impurities from Reagents: The use of non-anhydrous N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) can lead to the decomposition of the Vilsmeier reagent and reduced yield.[1]

Reductive Amination Impurities

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[2] The use of sodium borohydride as a reducing agent is common, but it can also contribute to the impurity profile.[3]

  • Unreacted Aldehyde: Incomplete reductive amination will result in the presence of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in the final product.

  • Imine Intermediate: The reaction proceeds through an imine intermediate. If the reduction is not complete, this imine can persist as an impurity.

  • Over-alkylation Products: While less common with ammonia, the formation of secondary or tertiary amines through multiple alkylations can sometimes occur, especially if reaction conditions are not carefully controlled.

  • Byproducts from the Reducing Agent: The use of sodium borohydride in alcoholic solvents can lead to the formation of borate esters.[4]

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the separation and quantification of impurities in pharmaceutical compounds.[2][5] A validated, stability-indicating HPLC method is crucial for routine quality control.

3.1.1. Proposed HPLC Method

Based on methods developed for similar pyrazole derivatives, the following starting conditions are proposed for method development and validation:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.[6]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileA gradient elution is recommended to ensure the separation of polar and non-polar impurities.
Gradient 5-95% B over 20 minutesA broad gradient allows for the elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 220 nmPyrazole derivatives typically exhibit UV absorbance in this region.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA standard injection volume.

3.1.2. Method Validation

The proposed HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase A) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities (Area % or vs. Standard) Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for HPLC purity analysis.

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for purity determination, offering a direct measurement of the analyte concentration against a certified reference standard without the need for a specific analyte reference standard.[7][8]

3.2.1. qNMR Protocol

  • Sample Preparation: Accurately weigh the (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride sample and a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully process the spectrum (phasing, baseline correction) and integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

3.2.2. Expected ¹H NMR Signals

While a definitive spectrum is not available, the expected ¹H NMR signals for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in D₂O can be predicted:

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
C1-CH₃~3.7s3H
C3-CH₃~2.2s3H
C5-CH₃~2.1s3H
CH₂-NH₂~3.8s2H

Note: The NH₂ protons may exchange with D₂O and might not be observed.

Orthogonal Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification of volatile impurities, such as residual solvents or low molecular weight byproducts.

  • Elemental Analysis: Provides confirmation of the empirical formula and can indicate the presence of inorganic impurities.

Summary and Recommendations

Ensuring the purity of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a critical step in the development of safe and effective pharmaceuticals. A comprehensive approach that considers potential impurities from the synthetic route and employs a combination of robust analytical techniques is essential.

We recommend the implementation of a validated, stability-indicating HPLC method for routine purity testing and the use of qNMR as a primary, orthogonal method for the definitive purity assessment of reference batches. The combination of these powerful techniques provides a high degree of confidence in the quality of this important synthetic intermediate.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. Journal of Organic Chemistry, 75(16), 5470-5477. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in new drug products. Available at: [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Urbonavičius, A., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(2), M1128. Available at: [Link]

  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Sree Divya, G., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Weber, M., et al. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Available at: [Link]

  • Myers, A. (n.d.). Chem 115. Available at: [Link]

  • Al-Hourani, B. J. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Li, Y., et al. (2013). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. Available at: [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride? Available at: [Link]

  • Atanasova-Stamova, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6529. Available at: [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(33), 6487-6491. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Available at: [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of contemporary drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and even the feasibility of synthesis and purification. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility of a promising heterocyclic amine salt, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Our focus will not be merely on the rote execution of experimental protocols. Instead, we will delve into the underlying principles that govern the solubility of this particular molecule, a substituted pyrazole, a class of compounds of significant interest in medicinal chemistry. We will explore the rationale behind solvent selection, the nuances of experimental design, and the robust interpretation of the resulting data. This document is structured to be a practical and intellectually stimulating resource, empowering you to make informed decisions in your research and development endeavors.

Unveiling the Molecule: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a salt formed from the basic free amine, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine, and hydrochloric acid. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of methyl groups on the pyrazole ring and the methanamine substituent at the 4-position contribute to the molecule's overall lipophilicity and potential for specific interactions.

The formation of a hydrochloride salt is a common strategy employed to enhance the aqueous solubility and stability of basic drug candidates. By protonating the primary amine, a more polar, charged species is created, which is generally more soluble in polar solvents. However, its solubility in a diverse range of organic solvents, which are crucial for synthesis, purification, and formulation, requires systematic investigation.

Physicochemical Properties of the Free Base and Related Analogs:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamineC7H13N3139.20352018-93-0[1]
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochlorideC7H14ClN3175.661246738-30-6
(1H-Pyrazol-4-yl)methanamine hydrochlorideC4H8ClN3133.581196153-79-3
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochlorideC6H13Cl2N3198.09Not Available
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamineC8H15N3153.22514816-08-1[2]

The Rationale of Solvent Selection: A Multifaceted Approach

The choice of organic solvents for solubility determination is not arbitrary; it is a carefully considered process based on a confluence of theoretical principles and practical considerations. Our objective is to probe the solubility of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride across a spectrum of solvents that represent a range of polarities, hydrogen bonding capabilities, and chemical functionalities. This approach provides a comprehensive solubility profile that can inform various stages of drug development.

Solvent Classification and Properties

To build a rational basis for solvent selection, we categorize them based on their physicochemical properties. A diverse set of solvents should be chosen to explore the full range of potential solute-solvent interactions.

Table of Selected Organic Solvents and Their Physicochemical Properties:

SolventClassPolarity (Dielectric Constant)Hydrogen Bond Donor/AcceptorBoiling Point (°C)
Methanol Polar Protic32.7Both64.7
Ethanol Polar Protic24.5Both78.4
Isopropanol Polar Protic19.9Both82.5
Acetone Polar Aprotic20.7Acceptor56.0
Acetonitrile Polar Aprotic37.5Acceptor81.6
Ethyl Acetate Polar Aprotic6.0Acceptor77.1
Dichloromethane Polar Aprotic9.1Weak Donor/Acceptor39.6
Toluene Nonpolar2.4Neither110.6
Hexane Nonpolar1.9Neither68.0
The Interplay of Solute and Solvent Properties

The solubility of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in these solvents will be governed by the principle of "like dissolves like," but with the nuance introduced by its ionic character.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding and have high dielectric constants. We anticipate good solubility in these solvents. The protonated amine and the chloride ion can be effectively solvated by the alcohol molecules through ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments but lack acidic protons. Their ability to solvate the hydrochloride salt will depend on the strength of their dipole-ion interactions. We expect moderate to good solubility, with acetonitrile potentially being a better solvent than acetone or ethyl acetate due to its higher polarity.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipoles. We predict poor solubility of the highly polar hydrochloride salt in these solvents. The energy required to overcome the lattice energy of the salt will not be compensated by favorable solute-solvent interactions.

The following diagram illustrates the logical workflow for solvent selection based on these principles.

Solvent_Selection_Workflow Solvent Selection Workflow A Define Solubility Objective (e.g., Synthesis, Formulation) B Characterize Solute (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl - Ionic, Polar, H-bond donor) A->B C Categorize Solvents by Physicochemical Properties B->C D Polar Protic (e.g., Methanol, Ethanol) E Polar Aprotic (e.g., Acetonitrile, Acetone) F Nonpolar (e.g., Toluene, Hexane) G Predict Solute-Solvent Interactions D->G Strong H-bonding and ion-dipole interactions E->G Dipole-ion interactions F->G Weak van der Waals forces H Select a Diverse and Representative Set of Solvents G->H

Caption: Logical workflow for rational solvent selection.

The Gold Standard: Experimental Determination of Thermodynamic Solubility

While theoretical predictions provide a valuable framework, the definitive measure of solubility is through meticulous experimentation. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing a robust and reproducible measure of the saturation concentration of a solute in a solvent at a given temperature.

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured. This concentration represents the thermodynamic solubility.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure the attainment of equilibrium.

Materials:

  • (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (solid)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride into a series of vials. A general guideline is to add enough solid so that a visible excess remains at the end of the experiment.

    • Pipette a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples at a moderate speed (e.g., 150-250 rpm) for a predetermined period. A typical initial equilibration time is 24 to 48 hours.

  • Sampling and Analysis:

    • After the initial equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

  • Confirmation of Equilibrium:

    • To ensure that equilibrium has been reached, continue the agitation of the remaining samples for an additional period (e.g., another 24 hours).

    • Repeat the sampling and analysis procedure.

    • Equilibrium is considered to be achieved when the measured concentrations from two consecutive time points are in close agreement (e.g., within ± 5%).

The following diagram outlines the key steps of the shake-flask method.

Shake_Flask_Workflow Shake-Flask Solubility Determination Workflow A Add Excess Solute to a Known Volume of Solvent B Seal Vials and Place in Temperature-Controlled Shaker A->B C Agitate for a Predetermined Time (e.g., 24-48 hours) B->C D Stop Agitation and Allow Solid to Settle C->D H Continue Agitation of Remaining Sample C->H E Withdraw Supernatant and Filter (0.22 µm) D->E F Dilute Sample for Analysis E->F G Quantify Concentration (e.g., by HPLC) F->G J Compare Concentrations G->J I Repeat Sampling and Analysis at a Later Time Point H->I I->J K Equilibrium Reached? J->K K->C No L Report Solubility K->L Yes

Caption: Step-by-step experimental workflow for the shake-flask method.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in the selected organic solvents.

Solubility of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride at 25 °C:

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Qualitative Solubility
MethanolPolar Protic[Insert Data][Insert Data][e.g., Very Soluble]
EthanolPolar Protic[Insert Data][Insert Data][e.g., Freely Soluble]
IsopropanolPolar Protic[Insert Data][Insert Data][e.g., Soluble]
AcetonePolar Aprotic[Insert Data][Insert Data][e.g., Sparingly Soluble]
AcetonitrilePolar Aprotic[Insert Data][Insert Data][e.g., Soluble]
Ethyl AcetatePolar Aprotic[Insert Data][Insert Data][e.g., Slightly Soluble]
DichloromethanePolar Aprotic[Insert Data][Insert Data][e.g., Very Slightly Soluble]
TolueneNonpolar[Insert Data][Insert Data][e.g., Practically Insoluble]
HexaneNonpolar[Insert Data][Insert Data][e.g., Practically Insoluble]

Qualitative solubility terms can be defined according to USP or other relevant pharmacopeial standards.

Interpretation of Results and Structure-Solubility Relationships

The experimentally determined solubility data will provide valuable insights into the behavior of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

  • Confirmation of Theoretical Predictions: The data should be analyzed to confirm or challenge the initial predictions based on solvent and solute properties. For instance, the highest solubility is expected in polar protic solvents, followed by polar aprotic solvents, with negligible solubility in nonpolar solvents.

  • Impact of the Pyrazole Scaffold: The trimethylated pyrazole ring contributes to the overall lipophilicity of the molecule. This may lead to some measurable solubility even in less polar solvents compared to a simpler amine hydrochloride.

  • Influence of the Hydrochloride Salt: The ionic nature of the hydrochloride salt is the dominant factor driving its solubility in polar solvents. A comparison with the solubility of the free base (if available) would starkly illustrate the solubilizing effect of salt formation.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in a range of organic solvents. By combining a theoretical understanding of solute-solvent interactions with a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding decisions in process development, formulation design, and ultimately, for advancing promising drug candidates through the development pipeline.

Future studies could expand upon this work by:

  • Investigating the temperature dependence of solubility to determine the thermodynamics of dissolution.

  • Exploring the solubility in binary solvent mixtures to fine-tune solvent systems for specific applications.

  • Utilizing computational models to build a quantitative structure-property relationship (QSPR) for predicting the solubility of related pyrazole derivatives.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can continue to build a deeper understanding of the critical role of solubility in the journey from molecule to medicine.

References

  • PubChem. (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. National Center for Biotechnology Information. [Link]

  • PubChem. (1H-Pyrazol-4-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Stability and storage of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride Abstract (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Abstract

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a substituted pyrazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The integrity and purity of this reagent are paramount for the reliability and reproducibility of experimental outcomes. This technical guide provides a comprehensive analysis of the chemical stability of this compound, delineates its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The recommendations herein are grounded in fundamental chemical principles and aligned with established pharmaceutical industry guidelines to ensure the long-term viability of the material for research and development professionals.

Introduction and Physicochemical Profile

The pyrazole nucleus is a core structure in numerous biologically active compounds and approved pharmaceuticals. (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, as a functionalized derivative, offers a versatile scaffold for synthetic elaboration. Its stability is governed by the interplay between the aromatic pyrazole ring, the reactive primary aminomethyl side chain, and its formulation as a hydrochloride salt. Understanding these characteristics is the first step in ensuring its proper management.

The hydrochloride salt form is intentionally chosen to enhance the stability and handling properties of the parent amine. The protonation of the basic nitrogen atom reduces its susceptibility to oxidative degradation compared to the free base. However, this salt form also introduces considerations related to hygroscopicity and pH sensitivity.

Table 1: Physicochemical Properties of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

PropertyValueSource
CAS Number 1246738-30-6[1]
Molecular Formula C₇H₁₄ClN₃[1]
Molecular Weight 175.66 g/mol [1]
Appearance Solid[2]
Storage Class 11 (Combustible Solids)[2][3]

Chemical Stability and Potential Degradation Pathways

The long-term stability of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is influenced by several environmental factors. While the core trimethylated pyrazole ring is chemically robust, the exocyclic aminomethyl group is the primary site of potential degradation.

  • Oxidation : The primary amine functionality can be susceptible to oxidation, especially when converted to its free base form. This process can be accelerated by exposure to atmospheric oxygen, heat, and trace metal catalysts, potentially leading to the formation of imines or other oxidized byproducts. Storing the compound under an inert atmosphere is a critical preventative measure.

  • Hygroscopicity and Hydrolysis : As a hydrochloride salt, the compound is likely to be hygroscopic. Absorption of moisture from the atmosphere can lead to physical changes, such as clumping, which complicates accurate weighing. While hydrolysis of the amine itself is unlikely under normal conditions, excessive moisture can create an environment conducive to other degradation reactions.

  • Photodegradation : Pyrazole derivatives and other N-heterocyclic aromatic compounds can be sensitive to light, particularly in the UV spectrum.[4] Energy absorption can lead to the formation of reactive species and subsequent degradation. Therefore, protection from light is a key storage consideration.

  • pH Sensitivity : The compound's stability is intrinsically linked to pH. In its acidic hydrochloride salt form, it is relatively stable. However, exposure to basic conditions will neutralize the salt, liberating the free amine.[5] The free base is more nucleophilic and significantly more prone to oxidative degradation. It is crucial to avoid contact with basic substances during storage and handling.

Below is a diagram illustrating the key environmental factors that can compromise the integrity of the compound.

Logical Diagram of Degradation Influences cluster_compound cluster_factors cluster_outcomes Compound (1,3,5-Trimethyl-1H-pyrazol-4-yl) methanamine hydrochloride Degradation Chemical Degradation (e.g., Oxidation) Physical Physical Changes (e.g., Clumping) FreeBase Formation of Less Stable Free Base Temp Elevated Temperature Temp->Degradation Moisture Moisture / Humidity Moisture->Physical Light UV / Light Exposure Light->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Base Basic Contaminants Base->FreeBase FreeBase->Degradation start Start: Receive Compound Batch t0_analysis T=0 Analysis (Appearance, HPLC, KF) start->t0_analysis aliquot Aliquot into Vials t0_analysis->aliquot storage_long Store at Long-Term (2-8°C) aliquot->storage_long storage_accel Store at Accelerated (25°C/60%RH) aliquot->storage_accel pull_samples Pull Samples at Time Points (3, 6, 12... mos) storage_long->pull_samples storage_accel->pull_samples analysis Perform Stability Analysis (Appearance, HPLC) pull_samples->analysis data_eval Evaluate Data vs. Specs analysis->data_eval end Establish Re-Test Period data_eval->end

Caption: Experimental workflow for stability testing.

Conclusion

The chemical integrity of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is robust when the compound is managed under appropriate conditions. The primary risks to its stability are exposure to elevated temperatures, moisture, light, atmospheric oxygen, and basic environments. Adherence to the recommended storage protocol—refrigeration (2–8°C) under an inert atmosphere in a tightly sealed, light-resistant container—is critical for preserving its purity and ensuring the validity of research data. For GMP applications, a formal stability study based on ICH principles is the definitive method for establishing a reliable re-test period.

References

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Foundational

The Pyrazole Scaffold: A Privileged Core in Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary chemical and biological research.[1] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold" in medicinal chemistry, leading to a multitude of FDA-approved drugs.[2][3] This technical guide provides a comprehensive exploration of the potential research applications of pyrazole derivatives, delving into their synthesis, structure-activity relationships, and diverse pharmacological activities. From their well-established roles as anti-inflammatory and anticancer agents to their emerging applications in agrochemicals and materials science, this document serves as a detailed resource for professionals seeking to harness the full potential of this remarkable chemical entity.

The Pyrazole Core: A Foundation of Versatility

The unique electronic and structural features of the pyrazole ring, a five-membered heterocycle with the molecular formula C₃H₄N₂, underpin its broad utility.[4][5] The presence of two nitrogen atoms imparts both acidic and basic properties, allowing for diverse chemical modifications and interactions with biological targets.[6] This inherent chemical reactivity, coupled with the stability of the aromatic ring, makes the pyrazole scaffold an ideal starting point for the design of novel bioactive molecules.[2]

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, being a classic and widely used method.[7] Modern synthetic strategies, including multicomponent reactions and microwave-assisted synthesis, have further expanded the accessibility and diversity of pyrazole libraries.[8][9]

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The pyrazole moiety is a recurring motif in a wide array of clinically successful drugs, highlighting its significance in medicinal chemistry.[3][10] Its ability to serve as a bioisosteric replacement for other functional groups and to engage in various non-covalent interactions with protein targets contributes to its prevalence in drug design.[2]

Anti-inflammatory Applications

Mechanism of Action: Celecoxib and COX-2 Inhibition

Celecoxib's anti-inflammatory effects stem from its selective inhibition of the COX-2 enzyme.[14][15] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][16] By selectively blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining and maintaining platelet function.[14][15] This selectivity is a key factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: Synthesis of a Celecoxib Analog

A representative synthesis of a 1,5-diarylpyrazole, a core structure of Celecoxib, can be achieved through the condensation of a 1,3-diketone with a substituted hydrazine.

Step 1: Synthesis of the 1,3-Diketone

  • To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add a base (e.g., sodium methoxide, 1.2 eq).

  • Slowly add a substituted ester (1.1 eq) at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent.

  • Purify the resulting 1,3-diketone by column chromatography.

Step 2: Cyclocondensation to form the Pyrazole Ring

  • Dissolve the purified 1,3-diketone (1.0 eq) in a protic solvent (e.g., ethanol).

  • Add a substituted hydrazine hydrochloride (1.1 eq) and a catalytic amount of acid (e.g., acetic acid).

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,5-diarylpyrazole.

Anticancer Research

The pyrazole scaffold is a promising framework for the development of novel anticancer agents.[17][18] Numerous pyrazole derivatives have demonstrated potent inhibitory activity against a variety of cancer-related targets, including protein kinases and enzymes involved in cell cycle regulation.[19][20]

Key Anticancer Targets for Pyrazole Derivatives:

  • Kinase Inhibition: Many pyrazole-based compounds have been designed as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK), which are crucial for tumor growth and angiogenesis.[19][21][22]

  • Cell Cycle Arrest and Apoptosis Induction: Certain pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for cancer therapy.[19]

Signaling Pathway: VEGFR-2 Inhibition by Pyrazole Derivatives

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes

Caption: Pyrazole derivatives can inhibit VEGFR-2 signaling, blocking downstream pathways that lead to cell proliferation and angiogenesis.

Antimicrobial and Antiviral Applications

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[4][23] They are also being investigated as potential antiviral agents, with some compounds showing activity against viruses such as HIV.[6] The metabolic stability of the pyrazole nucleus is a key advantage in the development of new antimicrobial drugs.[2]

Central Nervous System (CNS) Disorders

The pyrazole scaffold has been explored for the treatment of various CNS disorders. For instance, some derivatives have shown anticonvulsant, antidepressant, and neuroprotective properties.[4] The now-withdrawn anti-obesity drug Rimonabant, a pyrazole derivative, acted as a cannabinoid receptor 1 (CB1) antagonist.[3][23]

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found significant applications in the agricultural sector as pesticides and herbicides.[1][24][25] Their potent biological activity allows for the effective control of pests and weeds, contributing to crop protection and improved agricultural yields.[25]

Examples of Pyrazole-based Agrochemicals:

  • Fungicides: Fluxapyroxad is a pyrazole amide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI), disrupting the energy metabolism of pathogenic fungi.[26]

  • Insecticides: Pyrazole amide compounds are effective insecticides that target the insect nervous system.[26]

  • Herbicides: Certain pyrazole derivatives exhibit herbicidal activity, making them useful for weed management.[24]

Materials Science and Other Applications

The unique chemical properties of pyrazoles also lend themselves to applications in materials science.[1] They can act as ligands in the formation of metal-organic frameworks (MOFs) and have been utilized in the development of chemosensors for detecting transition metal ions.[27] Furthermore, pyrazole derivatives are used in the manufacturing of dyes and polymers.[1][25] Some pyrazole-based compounds are even being investigated as energetic materials.[28]

Notable Pyrazole-Containing Compounds

The versatility of the pyrazole scaffold is underscored by the diverse range of compounds that incorporate this core structure.

Compound Class Primary Application/Mechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 inhibitor for treating arthritis and pain.[12][13]
Sildenafil VasodilatorPhosphodiesterase 5 (PDE5) inhibitor for erectile dysfunction.[10]
Stanozolol Anabolic SteroidSynthetic derivative of testosterone.[29][30] Binds to androgen receptors, modulating gene expression to increase protein synthesis.[31][32]
Rimonabant Anti-obesity (withdrawn)Selective cannabinoid receptor 1 (CB1) antagonist.[3][23]
Fluxapyroxad FungicideSuccinate dehydrogenase inhibitor (SDHI) used in agriculture.[26]
Pirtobrutinib AnticancerBruton's tyrosine kinase (BTK) inhibitor for treating certain cancers.[2]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for research and development across multiple scientific disciplines.[33] The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new pyrazole derivatives with enhanced biological activities and unique properties.[34][35] In medicinal chemistry, the focus will likely remain on designing more selective and potent inhibitors for a range of therapeutic targets.[17][36] In agrochemicals, the development of environmentally benign and highly effective pyrazole-based pesticides is a key area of research.[26] Furthermore, the application of pyrazoles in materials science is an expanding field with significant potential.[27]

References

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  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]

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Exploratory

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry. Its remarkable versatility, metabolic stability, and capacity for diverse substitutions have cemented its status as a "privileged scaffold" in drug discovery. This guide offers a comprehensive exploration of the pyrazole core, from its fundamental physicochemical properties and synthesis to its role in a wide spectrum of blockbuster drugs. We will delve into specific case studies, detailing structure-activity relationships (SAR), mechanisms of action, and the causal science behind its therapeutic success. This document serves as a technical resource for professionals seeking to leverage the full potential of this exceptional heterocyclic system.

Introduction: The Unique Stature of the Pyrazole Scaffold

First identified in 1883, the pyrazole ring (C₃H₄N₂) is a planar, aromatic N-heterocycle. Its unique electronic and structural properties make it an invaluable component in the design of therapeutic agents. Over 50 pyrazole-containing synthetic medicines are now on the market globally, with the U.S. Food and Drug Administration (FDA) having approved more than 30 since 2011 alone.

Key Physicochemical Properties:

  • Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant metabolic stability, a crucial attribute for any drug candidate.

  • Hydrogen Bonding: The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen, similar to pyridine, serves as a hydrogen bond acceptor. This dual capacity allows for specific and strong interactions with biological targets like enzyme active sites.

  • Basicity: With a pKa of 2.5, pyrazole is a weak base, less basic than its isomer imidazole (pKa 7.1) due to the inductive effect of the adjacent nitrogen atom. Nonetheless, it is sufficiently basic to be protonated by strong acids.

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers, a factor that must be considered during synthesis and SAR studies.

  • Lipophilicity: The pyrazole ring is significantly less lipophilic than a benzene ring, which can be advantageous for improving the water solubility and overall physicochemical profile of a drug candidate.

These properties allow the pyrazole core to serve as a versatile scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. It is frequently employed as a bioisostere for other aromatic rings, such as phenyl or imidazole, to enhance drug-like properties.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

2.1. The Knorr Pyrazole Synthesis (and related Cyclocondensations)

The most common and versatile method involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound. This reaction allows for the introduction of substituents at various positions of the final pyrazole ring.

Causality in Synthesis: The regioselectivity of this reaction (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) is a critical consideration. It is influenced by the electronic and steric nature of the substituents on both reactants and the reaction conditions (e.g., pH). For instance, a more nucleophilic nitrogen on the hydrazine will preferentially attack the more electrophilic carbonyl carbon. This predictability allows chemists to design syntheses that yield the desired isomer.

2.2. [3+2] Cycloaddition Reactions

Another powerful strategy involves the [3+2] cycloaddition of a 1,3-dipolar compound, such as a diazoalkane, with an alkyne. This method provides a direct route to the pyrazole core and is particularly useful for creating specific substitution patterns that may be difficult to access through condensation reactions.

Detailed Protocol: Synthesis of a Substituted Pyrazole via Condensation

This protocol describes a general, self-validating procedure for the synthesis of a 1,3,5-trisubstituted pyrazole.

Objective: To synthesize 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole from 1,1,1-trifluoro-2,4-pentanedione and phenylhydrazine.

Materials:

  • 1,1,1-trifluoro-2,4-pentanedione

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus, magnetic stirrer, and recrystallization glassware.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol). Then, add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation & Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Knorr_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Outcome Dicarbonyl 1,3-Dicarbonyl Compound Mix Mix & Add Catalyst (e.g., Acetic Acid) Dicarbonyl->Mix Hydrazine Hydrazine Derivative Hydrazine->Mix Reflux Heat / Reflux Mix->Reflux Hydrazone Hydrazone Intermediate Formation Reflux->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

General workflow for Knorr Pyrazole Synthesis.
The Spectrum of Biological Activity: Pyrazole in Action

The true power of the pyrazole scaffold is revealed in its broad and potent biological activities. Pyrazole derivatives are central to drugs treating inflammation, cancer, erectile dysfunction, and infections.

Case Study 1: Anti-inflammatory Agents - The COX-2 Inhibitors

Featured Drug: Celecoxib (Celebrex®)

Mechanism of Action: Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] However, COX-1 also has a protective role in the gastrointestinal tract. Traditional NSAIDs inhibit both enzymes, leading to gastrointestinal side effects. Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain with a lower risk of these side effects.[3]

Structure-Activity Relationship (SAR): The selectivity of celecoxib for COX-2 is a direct result of its chemical structure. The COX-2 active site has a larger hydrophobic pocket compared to COX-1.[4] Celecoxib possesses a characteristic 1,5-diarylpyrazole core with a sulfonamide (-SO₂NH₂) group.[5] This bulky sulfonamide group can fit into the side pocket of the COX-2 enzyme, anchoring the molecule and leading to potent and selective inhibition. In contrast, this group creates steric hindrance in the narrower COX-1 active site, preventing effective binding.[5]

  • The Pyrazole Core: Provides the rigid scaffold to correctly orient the two aryl rings.

  • Para-Sulfonamide Phenyl Group: This is the key to COX-2 selectivity. It binds to a specific hydrophilic region present in COX-2 but not COX-1.[2]

  • Trifluoromethyl Group (-CF₃): Enhances the binding affinity and overall potency of the molecule.

COX2_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Mechanism of Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2, PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Block Celecoxib->Block  Selectively Binds & Inhibits Block->COX2

Celecoxib's selective inhibition of the COX-2 enzyme.
Case Study 2: Anticancer Agents - Targeting Kinase Signaling

Featured Drug: Ruxolitinib (Jakafi®)

Mechanism of Action: Ruxolitinib is a potent inhibitor of Janus kinases (JAK), specifically JAK1 and JAK2. The JAK-STAT signaling pathway is crucial for regulating immune cell development and proliferation. In myeloproliferative neoplasms like myelofibrosis, this pathway is often overactive, leading to uncontrolled cell growth and an inflammatory cytokine environment. Ruxolitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and JAK2, thereby blocking their kinase activity and disrupting the downstream signaling cascade that drives the disease.

Role of the Pyrazole Core: In Ruxolitinib, the pyrazole ring is part of a larger pyrrolo[2,3-d]pyrimidine scaffold. This fused heterocyclic system is critical for the molecule's interaction with the kinase hinge region, a key structural element in the ATP-binding pocket. The pyrazole component contributes to the overall shape and electronic properties that allow for high-affinity binding and potent inhibition of the target kinases.

JAK_STAT_Inhibition cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Mechanism of Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT->Gene_Transcription dimerizes & translocates to nucleus Ruxolitinib Ruxolitinib Block Ruxolitinib->Block  ATP-Competitive Inhibition Block->JAK

Ruxolitinib's inhibition of the JAK-STAT pathway.
Case Study 3: Erectile Dysfunction - PDE5 Inhibition

Featured Drug: Sildenafil (Viagra®)

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). During sexual stimulation, nitric oxide (NO) is released, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP causes smooth muscle relaxation in the corpus cavernosum, allowing blood to flow in and causing an erection. PDE5 is the enzyme responsible for breaking down cGMP. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.

Role of the Pyrazole Core: In sildenafil, the pyrazole ring is fused with a pyrimidine ring to form a pyrazolopyrimidinone core. This core structure mimics the purine ring of cGMP, allowing it to fit into the active site of the PDE5 enzyme. The specific substituents on this scaffold are optimized for high-affinity binding and selectivity over other PDE isozymes.

Quantitative Data Summary

The following table summarizes key quantitative data for the featured pyrazole-based drugs, highlighting their potency.

DrugTarget(s)Indication(s)Potency (IC₅₀ / Kᵢ)
Celecoxib COX-2Arthritis, PainIC₅₀: ~40 nM (for COX-2)
Ruxolitinib JAK1, JAK2MyelofibrosisIC₅₀: ~3.3 nM (JAK1), ~2.8 nM (JAK2)
Sildenafil PDE5Erectile DysfunctionIC₅₀: ~3.5 nM

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its unique combination of stability, versatile reactivity, and favorable physicochemical properties has made it a central feature in numerous successful drugs across diverse therapeutic areas. From the targeted inhibition of enzymes in inflammation and cancer to the modulation of signaling pathways in erectile dysfunction, the pyrazole core consistently provides a robust framework for designing potent and selective therapeutic agents.

The future for pyrazole-based drug development remains bright. As our understanding of disease biology deepens, medicinal chemists will continue to exploit the pyrazole scaffold to design next-generation therapeutics with even greater efficacy and improved safety profiles. The ongoing exploration of novel substitution patterns and the use of pyrazole as a bioisosteric replacement will undoubtedly lead to new breakthroughs, solidifying its legacy as a truly privileged structure in the pharmacopeia.

References
  • Patil, S., et al. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Biomedicines, 10(5), 1124. Available at: [Link]

  • Incyte Corporation. (n.d.). Mechanism of action. Jakafi® (ruxolitinib). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Andersson, K. E. (2018). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 175(13), 2554-2565. Available at: [Link]

  • Jilani, T., et al. (2023). Celecoxib. StatPearls. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. Available at: [Link]

  • Kalgutkar, A. S., et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. Bioconjugate Chemistry, 24(4), 644-660. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. RSC Education. Available at: [Link]

  • Shakil, M., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Phosphodiesterase-5 inhibitor. Wikipedia. Available at: [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • Yassin, M. A., et al. (2023). Ruxolitinib. StatPearls. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Urology-textbook.com. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology Textbook. Available at: [Link]

  • AJMC. (2018). Mechanism of JAK Inhibitors and a Review of Ruxolitinib. AJMC. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 17(2), 79-92. Available at: [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Carradori, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future medicinal chemistry, 9(1), 77-96. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]

  • Amjad, M. T., et al. (2023). Phosphodiesterase-5 Inhibitors. StatPearls. Available at: [Link]

  • Varricchi, G., et al. (2024). The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. Frontiers in Immunology, 15, 1438993. Available at: [Link]

  • Chem Help ASAP. (2019). Knorr Pyrazole Synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Raines, R. T., et al. (2021). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Tetrahedron, 90, 132149. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals, 15(11), 1362. Available at: [Link]

  • ResearchGate. (2023). The mechanism of action of sildenafil and its subsequent potential indications. ResearchGate. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. Available at: [Link]

  • Carradori, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future medicinal chemistry, 9(1), 77-96. Available at: [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. Available at: [Link]

  • Kulkarni, S. S., & Kent, S. B. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11649-11653. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride in Medicinal Chemistry

Abstract The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in various intermole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of rational drug design. This guide provides an in-depth technical overview and detailed protocols for the application of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride , a versatile and highly valuable building block for the synthesis of diverse pyrazole-containing compound libraries. We will explore its utility in the construction of key pharmacophoric linkages, including amides, ureas, and sulfonamides, providing researchers with the foundational knowledge to accelerate their discovery programs.

Introduction: The Enduring Importance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms.[1] This arrangement imparts a unique combination of chemical properties, including hydrogen bonding capabilities, dipole moment, and metabolic stability, that are highly attractive for medicinal chemistry. The pyrazole ring is a key pharmacophore in drugs spanning a wide range of therapeutic areas, including anti-inflammatory (e.g., Celecoxib), anticancer, and analgesic agents.[1] The continued exploration of pyrazole chemical space remains a highly productive field of research for identifying novel bioactive molecules.

The strategic functionalization of the pyrazole core is paramount to modulating pharmacological activity. (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride offers a robust entry point for diversification. The primary amine handle, presented as a stable hydrochloride salt, is poised for a variety of well-established chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Reagent Profile: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

This key building block provides a stable, easy-to-handle primary amine tethered to a fully substituted pyrazole ring. The methyl groups at positions 1, 3, and 5 serve to block potential sites of metabolism and unwanted side reactions (e.g., N-alkylation at the pyrazole ring), thereby directing synthetic transformations to the primary amine.

Table 1: Reagent Properties

PropertyValue
IUPAC Name (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Molecular Formula C₇H₁₄ClN₃
Molecular Weight 175.66 g/mol
Appearance Off-white to white solid
Solubility Soluble in water, methanol, DMF; sparingly soluble in DCM

The hydrochloride salt form enhances the stability and shelf-life of the reagent. For most applications, the free base must be generated in situ or liberated prior to reaction. This is typically achieved by the addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Core Synthetic Applications & Protocols

The primary amine of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine is a versatile nucleophile. Below are detailed, field-proven protocols for its incorporation into three of the most common and pharmacologically relevant functional groups.

Application I: Amide Bond Formation via HATU Coupling

Amide bonds are fundamental to the structure of peptides and a vast number of pharmaceutical agents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with challenging substrates.

Rationale (E-E-A-T): The reaction proceeds through the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. The addition of a non-nucleophilic base, DIPEA, is critical for two reasons: 1) It deprotonates the carboxylic acid, facilitating its attack on HATU, and 2) It neutralizes the hydrochloride salt of the starting amine, liberating the free primary amine nucleophile.[2] DIPEA is chosen over other bases like pyridine or TEA because its steric bulk prevents it from competing with the primary amine in attacking the activated acid, thus avoiding the formation of unwanted side products.[2]

G cluster_workflow Amide Synthesis Workflow start Dissolve Carboxylic Acid & HATU in DMF add_amine Add (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride start->add_amine add_base Add DIPEA dropwise at 0°C add_amine->add_base react Warm to RT, stir for 2-16h (Monitor by TLC/LC-MS) add_base->react workup Aqueous Workup (Dilute with EtOAc, wash with NaHCO3, brine) react->workup purify Dry (Na2SO4), concentrate, & purify (Chromatography) workup->purify product Isolate Pure Amide Product purify->product G amine Pyrazolylmethanamine (Free Base) product Disubstituted Urea amine->product Nucleophilic Attack isocyanate R-N=C=O (Isocyanate) isocyanate->product

Sources

Application

Mastering Amide Bond Formation: A Detailed Protocol for Coupling with (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ubiquity and Challenge of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular design. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, necessitating the activation of the carboxylic acid to facilitate the reaction.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient synthesis of amides using (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a versatile building block in drug discovery. We will delve into the mechanistic rationale behind the chosen methodology, offering insights to empower researchers to optimize this critical transformation.

The Amine: Understanding (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a primary amine featuring a substituted pyrazole ring. Pyrazole moieties are prevalent in pharmacologically active compounds, contributing to a range of biological activities.[3][4][5] The hydrochloride salt form enhances the stability and shelf-life of the amine. However, it is crucial to recognize that the protonated amine is not nucleophilic. Therefore, the in-situ generation of the free amine using a suitable base is a prerequisite for the amide coupling reaction to proceed.

Key Properties:

PropertyValueSource
Molecular Formula C₇H₁₄ClN₃[6]
Molecular Weight 175.66 g/mol [6]
Appearance Typically a solidInferred from related compounds
Storage Inert atmosphere, 2-8°C[6]

The Core of the Reaction: Activating the Carboxylic Acid

The fundamental principle of amide coupling lies in converting the poor leaving group of a carboxylic acid (-OH) into a much better one.[2] This is achieved by reacting the carboxylic acid with a "coupling reagent." This process generates a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine.

A variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[7] For this protocol, we will focus on a widely used and reliable carbodiimide-based method.

Carbodiimide-Mediated Coupling: A Step-by-Step Mechanistic Look

One of the most common classes of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[8] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

However, this intermediate can be prone to racemization, particularly when coupling chiral carboxylic acids. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is frequently employed. HOBt intercepts the O-acylisourea to form an active ester, which is less susceptible to racemization and readily reacts with the amine.

Experimental Protocol: Amide Coupling of a Generic Carboxylic Acid with (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

This protocol provides a general procedure that can be adapted for a range of carboxylic acids. Optimization of stoichiometry and reaction conditions may be necessary for specific substrates.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Purpose
Carboxylic Acid (R-COOH)VariesReactant
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride175.66Reactant
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)155.24Coupling Reagent
1-Hydroxybenzotriazole (HOBt)135.13Additive (Racemization suppressant)
N,N-Diisopropylethylamine (DIPEA)129.24Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)73.09Solvent
Dichloromethane (DCM)84.93Extraction Solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)-Workup
Brine (saturated aqueous NaCl)-Workup
Anhydrous sodium sulfate (Na₂SO₄)142.04Drying agent
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • EDC is a known sensitizer; avoid inhalation and skin contact.

  • DMF is a reproductive toxin; handle with care.

  • Pyrazoles and their derivatives should be handled with caution, as some can be toxic. Although specific data for the target amine is limited, related compounds can cause skin and eye irritation.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Add (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.1 eq) and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid). Note: If solubility is an issue, gentle warming or sonication may be employed. Alternatively, other aprotic polar solvents like THF can be tested.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition and Amine Liberation:

    • Slowly add DIPEA (2.5 eq) to the stirred solution. Rationale: One equivalent of DIPEA is required to neutralize the hydrochloride salt and liberate the free amine. The additional 1.5 equivalents act as a base to facilitate the coupling reaction.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Initiation of Coupling:

    • Add EDC (1.2 eq) to the reaction mixture in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, spot the starting carboxylic acid, the amine (if visible), and the reaction mixture on a silica gel plate. A common eluent system is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce streaking of basic compounds. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Workup Procedure:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x) to remove unreacted carboxylic acid and HOBt.

      • Water (1 x).

      • Brine (1 x) to facilitate phase separation.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 100% DCM to a mixture of DCM and methanol, is often effective. The appropriate solvent system should be determined by TLC analysis of the crude material.

Visualizing the Workflow

AmideCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Carboxylic Acid, Amine HCl, and HOBt in DMF Cooling Cool to 0 °C Reagents->Cooling Base_Add Add DIPEA Cooling->Base_Add EDC_Add Add EDC Base_Add->EDC_Add Stir Stir at RT for 12-24h EDC_Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with EtOAc/DCM Monitor->Dilute Wash Aqueous Washes (NaHCO₃, H₂O, Brine) Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify

Caption: A generalized workflow for the amide coupling protocol.

Mechanistic Diagram

AmideCouplingMechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Amide Product Amide Active_Ester->Amide + Free Amine Amine_HCl (Pyrazolyl)-CH₂NH₂·HCl Free_Amine (Pyrazolyl)-CH₂NH₂ Amine_HCl->Free_Amine + DIPEA (1 eq) DIPEA_1 DIPEA (1 eq) DIPEA_1->Free_Amine Free_Amine->Amide Urea EDC Byproduct (water-soluble) Amide->Urea Byproducts

Caption: The carbodiimide-mediated amide coupling mechanism with an amine hydrochloride.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

    • Verify the quality of the coupling reagents, as they can degrade over time.

    • Consider increasing the reaction time or temperature, though this may increase the risk of side reactions.

    • If the issue persists, alternative coupling reagents such as HATU or HBTU may be more effective for challenging substrates.

  • Epimerization/Racemization:

    • The use of HOBt is crucial for suppressing racemization. Ensure it is added before the coupling reagent.

    • Running the reaction at lower temperatures (e.g., maintaining at 0 °C for a longer period before warming to room temperature) can further minimize this issue.

  • Difficult Purification:

    • The use of EDC simplifies purification as its urea byproduct is water-soluble and can be removed during the aqueous workup. If DCC is used, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can often be removed by filtration.

    • Thorough aqueous washes are critical for removing excess reagents and byproducts before chromatography.

Conclusion

This application note provides a robust and well-rationalized protocol for the amide coupling of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride with carboxylic acids. By understanding the underlying chemical principles, from the necessity of liberating the free amine to the mechanism of carboxylic acid activation, researchers can confidently and efficiently synthesize a wide range of amide-containing molecules. The provided step-by-step procedure, coupled with troubleshooting advice, serves as a valuable resource for scientists engaged in the art and science of organic synthesis and drug discovery.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • ACS Publications. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

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Method

Application Note: Strategic N-Alkylation of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Abstract This document provides a comprehensive technical guide for the N-alkylation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a valuable building block in pharmaceutical research. N-substituted pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a valuable building block in pharmaceutical research. N-substituted pyrazole derivatives are integral to a wide array of biologically active compounds.[1][2] This guide moves beyond a simple recitation of steps to explain the critical decision-making process required for successful synthesis, focusing on the strategic choice between direct alkylation and reductive amination. We present detailed, field-tested protocols, comparative data, and mechanistic diagrams to empower researchers to achieve high-yield, selective synthesis of desired secondary and tertiary amines.

Introduction: The Synthetic Challenge

The target substrate, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, features a primary amine on the C4-methyl substituent. The pyrazole ring itself is fully substituted and not reactive to N-alkylation. The primary synthetic challenge arises from two key factors:

  • The Hydrochloride Salt: The starting material is an amine salt, meaning the nucleophilic primary amine is protonated (R-NH₃⁺). It is unreactive towards electrophiles until neutralized to the free amine (R-NH₂) by a base.

  • Controlling the Degree of Alkylation: Primary amines, upon mono-alkylation, yield secondary amines. These products are often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms an undesired tertiary amine (di-alkylation).[3] Controlling this reactivity is paramount for selectively synthesizing the desired product.

This guide will focus on two primary methodologies to address these challenges: Reductive Amination, the preferred method for controlled mono-alkylation, and Direct Alkylation with Alkyl Halides, a classical but less selective alternative.

Core Concepts: A Tale of Two Mechanisms

The choice of synthetic route dictates the control over the final product distribution. Understanding the underlying mechanisms is key to experimental design.

Reductive Amination: The Superior Strategy for Selectivity

Reductive amination is a robust, one-pot procedure for the controlled N-alkylation of amines.[4] The process involves two key stages:

  • Imine/Iminium Ion Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a C=N double bond, yielding an imine intermediate. This reaction is reversible and is driven forward by the removal of water.

  • In-Situ Reduction: A mild reducing agent, introduced into the same pot, selectively reduces the imine C=N bond to a C-N single bond, yielding the final N-alkylated amine.

The elegance of this method lies in its inherent selectivity. An amine can only form one imine at a time, effectively preventing the over-alkylation that plagues direct alkylation methods.[3]

Direct Alkylation: A Classical but Risky Approach

Direct alkylation via an Sₙ2 reaction with an alkyl halide is a traditional method for forming C-N bonds.[1] However, for primary amines, it is notoriously difficult to control. After the initial alkylation produces a secondary amine, this product competes with the remaining primary amine for the alkyl halide. Due to electronic and steric factors, the secondary amine is often a stronger nucleophile, leading to rapid formation of the di-alkylated tertiary amine. Achieving high selectivity for the mono-alkylated product is often impossible without using a large excess of the starting amine.

Mechanistic Comparison Diagram

cluster_0 Reductive Amination (Selective) cluster_1 Direct Alkylation (Poor Selectivity) RA_Start (Py)-CH₂NH₂ (Free Amine) RA_Imine [ (Py)-CH₂N=CHR' ] (Imine Intermediate) RA_Start->RA_Imine + - H₂O RA_Aldehyde R'-CHO (Aldehyde) RA_Aldehyde->RA_Imine RA_Product (Py)-CH₂NH-CH₂R' (Secondary Amine - Final Product) RA_Imine->RA_Product RA_Reducer [H⁻] (e.g., NaBH(OAc)₃) RA_Reducer->RA_Product RA_No_Reaction No Further Reaction RA_Product->RA_No_Reaction DA_Start (Py)-CH₂NH₂ (Free Amine) DA_Product1 (Py)-CH₂NH-R' (Secondary Amine) DA_Start->DA_Product1 DA_Halide R'-X (Alkyl Halide) DA_Halide->DA_Product1 k₁ DA_Product2 (Py)-CH₂N(R')₂ (Tertiary Amine - Byproduct) DA_Halide->DA_Product2 DA_Product1->DA_Product2 k₂ > k₁ DA_Mixture Product Mixture DA_Product2->DA_Mixture

Caption: Mechanistic pathways for N-alkylation.

Experimental Protocols & Data

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reductive Amination (Preferred Method)

This protocol details the N-benzylation of the title compound as a representative example.

Step 1: Liberation of the Free Amine

  • To a round-bottom flask, add (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq).

  • Dissolve the salt in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration).

  • Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent. The resulting solution contains the free amine and is used directly in the next step. Do not attempt to isolate the free amine, as it can be volatile.

Step 2: Reductive Amination

  • To the solution of the free amine from Step 1, add benzaldehyde (1.0-1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC or LC-MS.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is moisture-sensitive; handle it quickly. An exothermic reaction may be observed.[5]

  • Continue stirring at room temperature for 12-24 hours or until the reaction is complete as indicated by TLC/LC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl secondary amine.

Reductive Amination Workflow

start Start: (Py)-CH₂NH₃⁺Cl⁻ step1 1. Neutralization - Add Base (e.g., NaHCO₃ aq.) - Extract with DCM start->step1 step2 2. Imine Formation - Add Aldehyde/Ketone (1.1 eq) - Stir at RT for 1-2h step1->step2 step3 3. Reduction - Add NaBH(OAc)₃ (1.5 eq) - Stir at RT for 12-24h step2->step3 step4 4. Workup - Quench with NaHCO₃ aq. - Extract, Dry, Concentrate step3->step4 step5 5. Purification - Silica Gel Chromatography step4->step5 end Final Product: N-Alkylated Amine step5->end

Caption: Step-by-step workflow for reductive amination.

Table 1: Representative Conditions for Reductive Amination

Alkylating Agent (Carbonyl)Reducing AgentSolventTemp. (°C)Expected Product
Formaldehyde (37% aq. soln.)NaBH(OAc)₃DCE25N-Methyl
AcetoneNaBH₃CNMeOH25N-Isopropyl
CyclohexanoneNaBH(OAc)₃DCM25N-Cyclohexyl
BenzaldehydeNaBH(OAc)₃DCE25N-Benzyl
Protocol 2: Direct Alkylation with Alkyl Halide

This method may be suitable for preparing tertiary amines if both N-H protons are to be replaced, but it is not recommended for selective mono-alkylation.

  • Suspend (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF.

  • Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 2.5 eq for di-alkylation).

  • Heat the reaction mixture to 50-80 °C and stir for 6-18 hours, monitoring by TLC/LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product mixture by silica gel column chromatography.

Table 2: Representative Conditions for Direct Alkylation

Alkylating Agent (Halide)BaseSolventTemp. (°C)Expected Primary Product(s)
Methyl Iodide (1.1 eq)K₂CO₃MeCN60Mixture of N-Me and N,N-diMe
Benzyl Bromide (1.1 eq)Et₃NDMF25Mixture of N-Bn and N,N-diBn
Methyl Iodide (2.5 eq)K₂CO₃MeCN60N,N-Dimethyl (tertiary amine)

Expertise & Insights: The Causality Behind Choices

  • Why Neutralize the Hydrochloride First? The lone pair on the nitrogen atom is the source of its nucleophilicity. In the hydrochloride salt form, this lone pair is engaged in a bond with a proton (H⁺), rendering the amine non-nucleophilic. A base is required to remove this proton and regenerate the reactive free amine. For reductive amination, a stoichiometric amount of a mild base is sufficient. For direct alkylation, a stronger base in excess is needed to both neutralize the salt and scavenge the H-X byproduct formed during the reaction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild and tolerant of slightly acidic conditions that can favor iminium ion formation, and it does not reduce most aldehydes or ketones. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent that can reduce the starting carbonyl compound if conditions are not carefully controlled.[5]

  • Solvent Selection: For reductive amination, non-protic solvents like DCM and DCE are preferred as they do not compete with the amine in reacting with the carbonyl group. For direct alkylation, polar aprotic solvents like DMF or MeCN are ideal as they effectively solvate the cation of the base while leaving the anion reactive.

Conclusion

The N-alkylation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a critical transformation for generating novel pharmaceutical leads. For the selective synthesis of mono-alkylated (secondary) amines, reductive amination is the unequivocally superior method, offering high yields and excellent control over product formation.[4] Direct alkylation with alkyl halides should be reserved for cases where di-alkylation is the desired outcome or where a mixture of products is acceptable. By understanding the mechanistic principles and carefully selecting the appropriate reagents and conditions as outlined in this guide, researchers can confidently and efficiently synthesize the target N-alkylated pyrazole derivatives.

References

  • Gulia, N., & Daugulis, O. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630–3634. Available at: [Link]

  • Faria, J.V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891–5903. Available at: [Link]

  • Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]

  • Pearce, B. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-128. Available at: [Link]

  • Google Patents. (1996). N-alkylation method of pyrazole. EP0749963A1.
  • The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Available at: [Link]

  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1653. Available at: [Link]

Sources

Application

Application of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride in Kinase Inhibitor Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition The pyrazole ring system is a cornerstone in modern medicinal chemistry, widely recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets, including the highly sought-after kinase family.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of drug discovery efforts.

The pyrazole moiety is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. Furthermore, the multi-substituted nature of the pyrazole ring allows for fine-tuning of the physicochemical properties and structure-activity relationship (SAR) of inhibitor candidates.

This technical guide focuses on the application of a specific, highly functionalized building block, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride , in the synthesis of novel kinase inhibitors. The strategic placement of methyl groups on the pyrazole ring can enhance metabolic stability and modulate the electronic properties of the core, while the primary amine attached via a methylene linker provides a versatile handle for coupling with various heterocyclic scaffolds common in kinase inhibitor design.

Core Synthetic Strategy: Coupling with Dihalopyrimidines

A prevalent strategy in the synthesis of pyrazole-based kinase inhibitors involves the nucleophilic aromatic substitution (SNA) reaction between a pyrazole-containing amine and a dihalogenated heterocycle, such as dichloropyrimidine. This approach allows for the modular construction of a diverse library of potential inhibitors. The hydrochloride salt of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine can be readily converted to the free amine in situ for reaction.

The general reaction scheme is as follows:

G reagent1 (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine (from hydrochloride salt) plus + reagent2 2,4-Dichloropyrimidine arrow Base, Solvent Heat product N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrimidin-2-amine derivative

Figure 1: General reaction scheme for coupling (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine with a dihalopyrimidine.

Experimental Protocols

Protocol 1: Synthesis of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-4-chloropyrimidin-2-amine

This protocol describes a representative nucleophilic aromatic substitution reaction to form a key intermediate for further elaboration into a final kinase inhibitor.

Materials:

  • (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq). Stir the mixture at room temperature for 15 minutes to generate the free amine.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to afford the desired N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-4-chloropyrimidin-2-amine.

Self-Validation and Causality:

  • Choice of Base: DIPEA is a non-nucleophilic base that effectively neutralizes the hydrochloride salt and the HCl generated during the reaction without competing in the substitution reaction.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that facilitates SNA reactions by solvating the cationic species.

  • Temperature: Heating is typically required to drive the reaction to completion. 80 °C is a common starting point, which can be adjusted based on reaction monitoring.

  • Workup: The aqueous workup with NaHCO₃ removes any remaining acidic byproducts, and the brine wash removes residual water.

  • Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Application in Kinase Inhibitor Scaffolds

The synthesized pyrazolyl-pyrimidine intermediate can be further functionalized to generate potent kinase inhibitors. The remaining chlorine atom on the pyrimidine ring can be displaced by another nucleophile, allowing for the introduction of various substituents to explore the SAR and optimize inhibitor potency and selectivity.

Targeting Specific Kinase Pathways

CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer.[2] Pyrazole-based compounds have shown significant promise as CDK2 inhibitors.[3]

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA Replication DNA Replication CDK2->DNA Replication initiates Inhibitor Pyrazole-based CDK2 Inhibitor Inhibitor->CDK2 inhibits

Figure 2: Simplified CDK2 signaling pathway in cell cycle progression.

Table 1: Representative Pyrazole-based CDK2 Inhibitors

Compound IDPyrazole SubstitutionIC₅₀ (CDK2)Reference
Compound A 4-(Pyrazol-4-yl)pyrimidin-2-amine0.96 µM[3]
Compound B N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine5 nM[4]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Several pyrazole-containing molecules have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds & activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Endothelial Cell Proliferation Endothelial Cell Proliferation PLCγ->Endothelial Cell Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival Inhibitor Pyrazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR-2 inhibits PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK activates PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor Pyrazole-based PI3K/Akt Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Figure 4: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Perspectives

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the synthetic accessibility to a wide range of derivatives, make it an attractive starting point for drug discovery campaigns targeting various kinases implicated in disease. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in developing next-generation targeted therapies. Further exploration of diverse heterocyclic coupling partners and in-depth structure-activity relationship studies will undoubtedly lead to the discovery of potent and selective kinase inhibitors with improved pharmacological profiles.

References

  • Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets. 2008;8(3):187-98. [Link]

  • Cook JG, Park CH, Burke TW, Leone G. Analysis of the cyclin E promoter in normal and tumor-derived cells. Oncogene. 1999;18(23):3537-47. [Link]

  • Hennessy BT, Smith DL, Ram PT, Lu Y, Mills GB. Exploiting the PI3K/AKT pathway for cancer drug discovery. Nat Rev Drug Discov. 2005;4(12):988-1004. [Link]

  • Ali HI, et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Med Chem. 2024. [Link]

  • Abdel-Wahab BA, et al. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Med Chem. 2023. [Link]

  • Abhinand CS, Raju R, Soumya SJ, Arya PS, Sudhakaran PR. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. J Cell Commun Signal. 2016;10(4):347-354. [Link]

  • Engelman JA. Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nat Rev Cancer. 2009;9(8):550-62. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • LCHK, et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. 2023. [Link]

  • Wang Y, et al. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Eur J Med Chem. 2021. [Link]

  • UniProt. CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Link]

  • ResearchGate. Signaling pathways of VEGFR-2... [Link]

  • Wikipedia. Cyclin-dependent kinase. [Link]

  • YouTube. AKT/PKB Signaling Pathway | PI3k Signaling. [Link]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • PubChem. VEGFA-VEGFR2 signaling pathway. [Link]

  • Honda R, Yasuda H. Mechanism of CDK2 activation. J Biochem. 2001;130(4):445-50. [Link]

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Method

Application Notes & Protocols: Incorporating the Trimethyl-Pyrazole Moiety into Bioactive Molecules

Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently employed to enhance the pharmacological and pharmacokinetic profiles of bioactive molecules. Specifically, the trimethyl-pyrazole mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently employed to enhance the pharmacological and pharmacokinetic profiles of bioactive molecules. Specifically, the trimethyl-pyrazole moiety offers a unique combination of stability, lipophilicity, and hydrogen bonding capabilities. This guide provides a comprehensive overview of the strategic considerations and synthetic methodologies for incorporating the 1,3,5-trimethyl-pyrazole group into drug candidates. Detailed, field-proven protocols for its synthesis via classical condensation reactions and subsequent functionalization are presented, along with expert insights into reaction optimization, characterization, and troubleshooting.

The Strategic Value of the Trimethyl-Pyrazole Moiety in Drug Design

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][2] Its incorporation into therapeutic agents has been a highly successful strategy, with dozens of pyrazole-containing drugs approved by the FDA.[1] The 1,3,5-trimethyl-pyrazole variant offers specific advantages that medicinal chemists can leverage to overcome common drug development challenges.

Key Physicochemical & Pharmacological Advantages:

  • Metabolic Stability: Pyrazole rings are generally stable to oxidative cleavage.[3] While they can be oxidized or undergo N-dealkylation, they are often more robust than other aromatic systems, potentially increasing the half-life of a drug.[3]

  • Bioisosterism: The pyrazole moiety can serve as a bioisostere for other functional groups, most notably amides and arenes (like a phenyl ring).[1][4] This replacement can maintain or improve biological activity while favorably modulating physicochemical properties.[4][5]

  • Modulation of Physicochemical Properties: Compared to a benzene ring, the pyrazole core is significantly less lipophilic (ClogP of pyrazole is 0.24 vs. 2.14 for benzene), which can improve aqueous solubility.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for versatile interactions with biological targets.[1]

  • Scaffold for Diverse Interactions: The pyrazole ring provides a rigid and stable core from which substituents can be projected into the binding pockets of enzymes or receptors, enabling a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8]

Comparative Impact of Moiety Incorporation

The decision to incorporate a trimethyl-pyrazole moiety should be driven by a clear hypothesis regarding its impact on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.

PropertyParent Molecule (e.g., with Amide)Derivative (with Pyrazole Bioisostere)Rationale & Causality
Metabolic Liability High (Susceptible to proteolysis)Improved (Resistant to amidases)The pyrazole ring is not a substrate for common proteases, thus blocking a key metabolic pathway.[3][5]
Aqueous Solubility Moderate to LowImproved The pyrazole moiety is less lipophilic than a typical phenyl ring and introduces hydrogen bond acceptors/donors.[1]
Target Binding H-bond (Amide C=O and N-H)H-bond (Pyrazole N1-H and N2)Pyrazole nitrogens can mimic the H-bonding pattern of an amide, preserving key binding interactions.[1][4]
Cell Permeability VariableGenerally High The overall balanced lipophilicity and polarity of the pyrazole often lead to good membrane permeability.

Core Synthetic Strategies

The incorporation of a 1,3,5-trimethyl-pyrazole can be approached from two primary directions: building the ring system directly onto a molecular fragment or attaching a pre-formed pyrazole to a scaffold.

Strategy A: De Novo Synthesis via Knorr Condensation

The most robust and widely used method for creating substituted pyrazoles is the Knorr pyrazole synthesis.[9][10] This reaction involves the condensation of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound.[9][11]

To synthesize a 1,3,5-trimethyl-1H-pyrazole, the key precursors are methylhydrazine and acetylacetone (2,4-pentanedione).

G cluster_reactants Reactants cluster_process Process R_NHNH2 Methylhydrazine (R-NHNH2 where R is CH3) Condensation Knorr Pyrazole Synthesis (Acid Catalyst) R_NHNH2->Condensation Dicarbonyl Acetylacetone (1,3-Dicarbonyl) Dicarbonyl->Condensation Dehydration Cyclization & Dehydration (-2 H2O) Condensation->Dehydration Forms Hydrazone Intermediate Product 1,3,5-Trimethyl-1H-pyrazole Dehydration->Product Aromatization

Causality: This method is highly effective due to the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons.[12] The reaction proceeds via a hydrazone intermediate, followed by an intramolecular cyclization and dehydration, driven by the thermodynamic stability of the resulting aromatic pyrazole ring.[12][13]

Strategy B: N-Arylation/Alkylation of a Pre-formed Pyrazole

For more complex molecules, it is often more practical to couple a pre-formed pyrazole ring with an aryl or alkyl halide (or triflate). This is particularly useful when the bioactive core is sensitive to the conditions of the Knorr synthesis.

G cluster_reactants Reactants cluster_process Process Pyrazole 3,5-Dimethylpyrazole Coupling Palladium or Copper-Catalyzed C-N Coupling Pyrazole->Coupling ArylHalide Aryl Halide / Triflate (Ar-X) ArylHalide->Coupling Base (e.g., K2CO3, Cs2CO3) Ligand (e.g., tBuBrettPhos) Product 1-Aryl-3,5-dimethyl-pyrazole Coupling->Product Note Note: Leads to N-substituted 3,5-dimethylpyrazole, a close analog.

Causality: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds.[14][15] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered substrates.[14] This strategy offers excellent functional group tolerance.

Detailed Experimental Protocols

Protocol 3.1: De Novo Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This protocol describes the synthesis of the core 1,3,5-trimethyl-1H-pyrazole (CAS 1072-91-9) building block.[16][17]

Materials:

  • Methylhydrazine (CH₃NHNH₂)

  • Acetylacetone (CH₃COCH₂COCH₃)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (10.0 g, 0.10 mol) and 30 mL of ethanol.

  • Reagent Addition: While stirring, slowly add methylhydrazine (4.61 g, 0.10 mol) to the solution. An exothermic reaction may be observed; maintain control with an ice bath if necessary.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes the initial imine formation.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with continuous stirring for 2 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate/Hexane eluent. Spot the starting acetylacetone and the reaction mixture. The disappearance of the acetylacetone spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation. 1,3,5-trimethyl-1H-pyrazole has a boiling point of approximately 170°C at atmospheric pressure.[16] Alternatively, for smaller scales, purification can be achieved by column chromatography on silica gel.

  • Characterization:

    • ¹H NMR (CDCl₃): Expect singlets for the three methyl groups. The N-CH₃ typically appears around δ 3.6-3.8 ppm, the C3-CH₃ and C5-CH₃ appear around δ 2.1-2.3 ppm, and the C4-H proton appears as a singlet around δ 5.7-5.9 ppm.

    • MS (ESI+): Calculate m/z for [M+H]⁺. For C₆H₁₀N₂, the expected mass is 111.09.[16]

Protocol 3.2: Palladium-Catalyzed N-Arylation of 3,5-Dimethylpyrazole

This protocol describes the coupling of a pre-formed pyrazole with an aryl triflate to install the moiety onto a more complex scaffold.

Materials:

  • 3,5-Dimethylpyrazole

  • Aryl triflate (Ar-OTf)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • tBuBrettPhos (ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5-dimethylpyrazole (1.2 mmol), the aryl triflate (1.0 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.02 mmol) and tBuBrettPhos (0.04 mmol).

  • Reaction Setup: Evacuate and backfill the Schlenk flask with inert gas (e.g., Argon) three times. Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the aryl triflate starting material is the primary indicator of progress. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl-3,5-dimethylpyrazole product.[14]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the regioselectivity of the N-arylation.

Troubleshooting and Expert Insights

  • Regioselectivity in Knorr Synthesis: When using an unsymmetrical 1,3-dicarbonyl, a mixture of pyrazole isomers can form.[1] Using a symmetrical dicarbonyl like acetylacetone ensures a single product.

  • Regioselectivity in N-Alkylation: Alkylation of unsymmetrically substituted pyrazoles can produce a mixture of N-1 and N-2 isomers.[1] The ratio is dependent on the steric and electronic nature of the substituents and the reaction conditions.[1][18] N-arylation often shows higher regioselectivity.

  • Catalyst Deactivation: In palladium-catalyzed couplings, ensure all reagents and solvents are anhydrous and the atmosphere is strictly inert to prevent catalyst deactivation.

  • Low Yields in Condensation: If the Knorr synthesis yield is low, ensure the reaction has gone to completion via TLC. A small amount of a stronger acid catalyst can sometimes improve the rate, but may also promote side reactions.

References

  • Royal Society of Chemistry.

  • The Royal Society of Chemistry.

  • Hypha Discovery Blogs.

  • PubMed.

  • The Journal of Organic Chemistry - ACS Publications.

  • J&K Scientific LLC.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • PMC - NIH.

  • ChemSynthesis.

  • PubMed.

  • Journal of Medicinal Chemistry - ACS Publications.

  • Guidechem.

  • PMC - PubMed Central.

  • ResearchGate.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • WuXi AppTec.

  • Connect Journals.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Chem Help Asap.

  • YouTube.

  • Frontiers.

  • Chemsrc.

  • Journal of Medicinal Chemistry - ACS Publications.

  • ResearchGate.

  • PMC - NIH.

  • PMC - NIH.

Sources

Application

Biological activity screening of compounds derived from (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

An Application Guide for the Systematic Biological Evaluation of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Derivatives Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Systematic Biological Evaluation of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Derivatives

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with broad biological activities.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] This versatility makes them a focal point for the development of novel therapeutics.[2]

The starting material, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, serves as an excellent and versatile building block for creating a diverse library of novel chemical entities.[5][] Through chemical modification of its primary amine group, researchers can systematically alter the compound's physicochemical properties to explore the structure-activity relationship (SAR) and optimize for desired biological effects.

This document provides a comprehensive, tiered strategy and detailed protocols for the biological activity screening of a library of compounds derived from this pyrazole core. The aim is to guide researchers in identifying and prioritizing promising "hit" compounds for further development as potential drug candidates. Our approach emphasizes a logical progression from broad primary screening to more focused secondary and mechanistic assays, ensuring an efficient use of resources while maximizing the potential for discovery.

A Hierarchical Strategy for Efficient Compound Screening

A successful screening campaign requires a systematic approach to triage a large number of compounds. We advocate for a three-tiered screening cascade designed to progressively narrow the field to the most promising candidates. This strategy ensures that resources are focused on compounds with confirmed activity and desirable properties.

Screening_Workflow cluster_0 Compound Library cluster_1 Tier 1: Primary Screening (Qualitative) cluster_2 Tier 2: Potency & Confirmation (Quantitative) cluster_3 Tier 3: Selectivity & Mechanism of Action cluster_4 Lead Candidate Lib Library of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Derivatives (In DMSO Stock Solution) P_Anti Antimicrobial Screening (Agar Diffusion Assay) Lib->P_Anti Initial Hits ID P_Cancer Anticancer Screening (Single-Dose MTT Assay) Lib->P_Cancer Initial Hits ID S_Anti MIC Determination (Broth Microdilution) P_Anti->S_Anti Confirm & Quantify S_Cancer IC50 Determination (Dose-Response MTT Assay) P_Cancer->S_Cancer Confirm & Quantify M_Inflam Anti-inflammatory Assay (e.g., COX-2 Inhibition) S_Anti->M_Inflam Investigate Mechanism M_Enzyme Specific Enzyme Inhibition (Target-Based Assay) S_Anti->M_Enzyme Investigate Mechanism S_Cancer->M_Inflam Investigate Mechanism S_Cancer->M_Enzyme Investigate Mechanism Lead Prioritized Lead Compounds M_Inflam->Lead Prioritization M_Enzyme->Lead Prioritization

Caption: A tiered workflow for screening pyrazole derivatives.

General Protocols: Compound Handling and Preparation

Scientific integrity begins with meticulous preparation. Proper handling of the compound library is critical for generating reproducible and reliable data.

1. Preparation of Master Stock Solutions

  • Objective: To create high-concentration, stable stocks for long-term storage.

  • Protocol:

    • Accurately weigh approximately 1-5 mg of each derivative compound into a sterile, labeled microcentrifuge tube or vial.

    • Add an appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a final concentration of 10-20 mM.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication step may be required for less soluble compounds.

    • Store master stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Rationale: DMSO is a standard solvent for compound screening due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media. Using high-concentration stocks minimizes the final percentage of DMSO in the assay, which can be toxic to cells at concentrations typically above 0.5-1.0%.

2. Preparation of Intermediate and Working Solutions

  • Objective: To create diluted plates for direct use in assays.

  • Protocol:

    • Thaw a master stock aliquot.

    • Prepare an intermediate plate by diluting the master stock in 100% DMSO. For example, dilute a 10 mM master stock 1:10 to create a 1 mM intermediate stock in a 96-well plate.

    • From the intermediate plate, prepare the final working solutions by diluting into the specific assay medium (e.g., cell culture media, bacterial broth). For a 10 µM final concentration from a 1 mM stock, this is typically a 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium).

  • Expert Tip: Always add the compound stock to the assay medium and mix immediately. This "plunge and mix" method helps prevent the compound from precipitating out of solution.

Tier 1: Primary Screening Protocols

The goal of this tier is to rapidly and cost-effectively identify any compound in the library that exhibits a desired biological activity at a single, relatively high concentration.

Protocol 1.1: Primary Antimicrobial Activity Screening (Agar Well Diffusion)

This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[7] It is a robust, visual, and widely used technique for initial screening.[7]

  • Principle: An active antimicrobial compound will diffuse from a well into the surrounding agar, creating a clear "zone of inhibition" where the seeded microorganism cannot grow. The size of this zone gives a preliminary indication of the compound's potency.[7]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Mueller-Hinton Agar (MHA) plates

    • Mueller-Hinton Broth (MHB)

    • Sterile cotton swabs

    • Sterile cork borer or pipette tip (to create wells)

    • Positive control: Known antibiotic (e.g., Gentamicin, 10 µg/mL)

    • Negative control: DMSO

  • Step-by-Step Methodology:

    • Prepare Inoculum: Inoculate a single bacterial colony into 5 mL of MHB and incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Seed Plates: Dip a sterile cotton swab into the bacterial suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

    • Create Wells: Using a sterile cork borer or the wide end of a P200 pipette tip, create uniform wells (e.g., 6 mm diameter) in the agar.

    • Add Compounds: Carefully pipette a fixed volume (e.g., 50 µL) of each test compound (e.g., at 1 mg/mL) into a separate well. Add the positive and negative controls to wells on the same plate.

    • Incubation: Allow the plates to sit at room temperature for 30-60 minutes to permit some compound diffusion, then incubate inverted at 37°C for 18-24 hours.

    • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well.

  • Data Interpretation and Hit Selection:

    • A "hit" is any compound that produces a clear zone of inhibition significantly larger than the DMSO negative control.

    • Record the zone diameters in a structured table for comparison.

Compound IDConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliHit? (Y/N)
PYR-0011 mg/mL150Y
PYR-0021 mg/mL00N
Gentamicin10 µg/mL2219(Positive)
DMSOVehicle00(Negative)
Protocol 1.2: Primary Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[8] It is a workhorse of in vitro anticancer drug screening due to its reliability and suitability for high-throughput formats.[8][9][10]

  • Principle: The mitochondrial enzyme succinate dehydrogenase in living, metabolically active cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Positive control: Doxorubicin (10 µM)

  • Step-by-Step Methodology:

    • Seed Cells: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Treat Cells: Add 100 µL of medium containing the test compounds at a single final concentration (e.g., 20 µM). Include wells for untreated cells, vehicle control (DMSO), and positive control.

    • Incubate: Return the plate to the incubator for 48-72 hours.

    • Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 2-4 hours until purple precipitate is visible.

    • Solubilize Formazan: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

    • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Interpretation and Hit Selection:

    • Calculate the percentage of cell viability for each compound using the formula: % Viability = (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

    • A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., < 50% viability).

Tier 2: Potency and Confirmation Protocols

Once primary hits are identified, this tier aims to confirm their activity and quantify their potency.

Protocol 2.1: Antimicrobial Potency (MIC Determination by Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] It is the gold standard for quantifying antimicrobial potency.

  • Principle: A standardized inoculum of bacteria is challenged with a serial dilution of the test compound in a liquid growth medium. The MIC is determined after incubation by observing the lowest concentration at which no turbidity (growth) is seen.

  • Step-by-Step Methodology:

    • Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of each hit compound in MHB. The concentration range should bracket the expected MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Prepare Inoculum: Prepare a bacterial suspension matching a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate Plate: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria + medium only) and a sterility control (medium only).

    • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. For a more quantitative and less subjective reading, a viability dye like Resazurin can be added.[7] A color change from blue to pink indicates growth. The MIC is the lowest concentration that remains blue.

  • Data Presentation:

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PYR-0018>128
Gentamicin0.52
Protocol 2.2: Anticancer Potency (IC₅₀ Determination)

This protocol expands on the primary MTT screen to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[11]

  • Principle: Cells are treated with a range of compound concentrations to generate a dose-response curve. The IC₅₀ is the concentration of the compound that inhibits the biological process (in this case, cell proliferation) by 50%.

  • Step-by-Step Methodology:

    • The procedure is identical to the primary MTT assay (Protocol 1.2).

    • The key difference is that instead of a single concentration, cells are treated with a serial dilution (typically 8-10 concentrations) of the hit compound (e.g., from 100 µM down to nanomolar ranges).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - % Viability.

    • Plot % Inhibition versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the data to a sigmoidal curve and calculate the precise IC₅₀ value.

Tier 3: Selectivity and Preliminary Mechanism of Action (MoA)

Potent compounds must be further investigated for selectivity and their potential mechanism of action. This adds significant value and helps prioritize compounds for more complex in vivo studies.

Protocol 3.1: Anti-Inflammatory Screening (COX-2 Inhibition Assay)

Many pyrazole-containing drugs, such as Celecoxib, function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1] This assay can determine if hit compounds share this mechanism.

  • Principle: This protocol uses a commercially available colorimetric or fluorescent assay kit to measure the peroxidase activity of COX enzymes. In the presence of a substrate like arachidonic acid, COX produces Prostaglandin G₂ (PGG₂). The peroxidase component of COX then reduces PGG₂ to PGH₂, and this reaction can be coupled to a chromogen that produces a measurable color change. An inhibitor will block this process.

  • Step-by-Step Methodology (General outline, follow kit-specific instructions):

    • Prepare Reagents: Reconstitute enzymes (COX-1 and COX-2), substrates, and detection reagents as per the manufacturer's protocol.

    • Reaction Setup: In a 96-well plate, add the assay buffer, heme, the enzyme (run separate assays for COX-1 and COX-2 to assess selectivity), and the test compound at various concentrations.

    • Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.

    • Incubate & Detect: Incubate for a specified time (e.g., 10 minutes) at room temperature. Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ for both COX-1 and COX-2 to calculate a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher index indicates better selectivity for COX-2, which is often desirable to reduce side effects.

COX_Pathway AA Arachidonic Acid (Substrate) COX COX-2 Enzyme AA->COX PGs Prostaglandins (Inflammatory Mediators) COX->PGs Catalyzes Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->COX Blocks

Caption: Inhibition of the COX-2 inflammatory pathway.

Protocol 3.2: General Target-Based Enzyme Inhibition Assay

If a specific molecular target is hypothesized for the pyrazole derivatives, a direct enzyme inhibition assay is the most definitive way to confirm this MoA.[12][13] Enzyme assays are foundational to modern drug discovery.[12]

  • Principle: A purified enzyme is incubated with its substrate, which it converts into a detectable product (e.g., fluorescent, colorimetric, or luminescent). The rate of product formation is measured over time. An inhibitor will decrease this rate.

  • General Step-by-Step Methodology:

    • Select Assay Format: Choose a detection method appropriate for the enzyme (e.g., a kinase assay might measure ATP consumption or phosphopeptide formation).

    • Reaction Setup: In a suitable microplate (e.g., 96- or 384-well), add assay buffer, the purified enzyme, and the test compound. Allow a short pre-incubation period (10-15 minutes) for the compound to bind to the enzyme.

    • Initiate Reaction: Add the substrate (and any necessary co-factors like ATP or NADH) to start the reaction.

    • Kinetic or Endpoint Reading: Measure the signal at regular intervals (kinetic) or after a fixed incubation time (endpoint) using a plate reader.

    • Data Analysis: Calculate the reaction rate (or total signal) for each well. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value as described in Protocol 2.2.

  • Trustworthiness: It is critical to run screens at substrate concentrations at or below the Michaelis constant (Km) to detect various types of inhibitors (competitive, non-competitive, etc.).[14]

Conclusion and Forward Path

This application note outlines a robust, multi-tiered framework for the comprehensive biological screening of novel derivatives of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. By following this logical progression from broad primary screening to quantitative potency and mechanistic studies, researchers can efficiently identify and validate compounds with significant therapeutic potential. The protocols provided are based on established, reliable methodologies and are designed to generate the high-quality, reproducible data necessary for advancing a successful drug discovery program. The prioritized lead compounds identified through this workflow will be well-characterized and ready for more advanced preclinical evaluation.

References

  • Royal Society of Chemistry. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Al-Ostath, A., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega.
  • Sigma-Aldrich. "1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride AldrichCPR.
  • Kumar, V., et al. "Current status of pyrazole and its biological activities." PubMed Central.
  • National Institutes of Health. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • MDPI. "Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex.
  • BLDpharm. "(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • PubMed. "Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis.
  • BellBrook Labs. "Enzyme Assays: The Foundation of Modern Drug Discovery.
  • PubMed Central. "The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study.
  • BOC Sciences. "(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINE.
  • NCBI Bookshelf. "Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • MDPI. "Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives.
  • MDPI. "Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • ResearchGate. "Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
  • Pharmacia. "Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
  • ACS Omega. "Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
  • Academic Strive. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • PubMed Central. "Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • ResearchGate. "The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.
  • PubMed Central. "Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains.
  • ResearchGate. "Bioassays for Anticancer Activities.
  • ResearchGate. "(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
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  • Antimicrobial Agents and Chemotherapy. "A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
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Method

Topic: Structure-Activity Relationship (SAR) Studies of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Analogs: A Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a systematic framework to u...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a systematic framework to understand how a molecule's chemical structure influences its biological activity.[1] This process is fundamental for optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects and toxicity.[1][2] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, present in numerous clinically approved drugs and known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7][8][9] This guide provides a detailed methodological framework for conducting SAR studies on analogs of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. We present a cohesive workflow from the strategic design and synthesis of an analog library to comprehensive biological evaluation using in vitro assays and subsequent data interpretation to build a robust SAR model.

Introduction: The Rationale for SAR on the Pyrazole Core

The primary goal of an SAR study is to convert raw structure-activity data into meaningful relationships that guide the next cycle of molecular design.[10] This iterative process aims to identify the key chemical features—pharmacophores—responsible for a compound's biological effect. By systematically modifying a lead compound, researchers can probe its interactions with a biological target, mapping out regions where steric bulk, hydrophobicity, or hydrogen bonding capabilities are critical for activity.[10]

The subject of this guide, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, serves as our lead compound. Its substituted pyrazole core is an attractive starting point for library synthesis due to its synthetic tractability and proven pharmacological relevance.[7][11] For the purpose of this application note, we will hypothesize that this lead compound has shown inhibitory activity against a specific therapeutic target, "Kinase X," a fictional enzyme representative of a common target class for pyrazole-based inhibitors.[4] Our objective is to design and test a series of analogs to elucidate the structural requirements for potent and selective inhibition of Kinase X.

Analog Library Design and Synthesis

The design of the analog library is a critical step that dictates the quality of the resulting SAR data. Modifications should be planned to explore a range of physicochemical properties in a controlled manner. Our strategy involves modifications at three key positions: the N1, C3, and C5 positions of the pyrazole ring, and on the aminomethyl side chain at C4.

Synthetic Workflow

The synthesis of substituted pyrazoles can be reliably achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[12] The subsequent functionalization of the C4 position allows for the introduction of the methanamine side chain.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: C4-Position Functionalization cluster_2 Step 3: Methanamine Introduction A 1,3-Dicarbonyl Precursor (R2, R3 variations) C Cyclocondensation A->C B Substituted Hydrazine (R1 variations) B->C D Substituted Pyrazole Core C->D E Vilsmeier-Haack or Formylation Reaction D->E F Pyrazole-4-carbaldehyde E->F G Reductive Amination (Amine variations, R4) F->G H Final Analog Library G->H

Caption: General workflow for the synthesis of (pyrazol-4-yl)methanamine analogs.

Representative Analog Structures

The table below outlines the parent compound and a selection of designed analogs, illustrating the systematic modification of R-groups to probe the SAR.

Compound IDR1 (N1-position)R2 (C3-position)R3 (C5-position)R4 (amine)Rationale for Modification
LEAD-001 -CH₃-CH₃-CH₃-HParent Compound
ANA-002 -CH₂CH₃-CH₃-CH₃-HExplore steric bulk at N1
ANA-003 -Cyclopropyl-CH₃-CH₃-HIntroduce rigidity at N1
ANA-004 -CH₃-CF₃-CH₃-HAdd electron-withdrawing group at C3
ANA-005 -CH₃-CH₃-Phenyl-HIntroduce large hydrophobic group at C5
ANA-006 -CH₃-CH₃-CH₃-CH₃Secondary vs. Primary amine
ANA-007 -CH₃-H-CH₃-HAssess importance of C3-methyl group

Protocols for Biological Evaluation

A multi-assay approach is essential for building a comprehensive SAR profile. We will use a primary biochemical assay to determine direct enzyme inhibition, a binding assay to confirm target engagement, and a cell-based assay to assess activity in a biological context.

Protocol 1: In Vitro Kinase X Inhibition Assay (Biochemical)

This assay measures the ability of the test compounds to inhibit the catalytic activity of Kinase X by quantifying the consumption of ATP or the formation of the phosphorylated product.[13][14]

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated peptide substrate. A Europium-labeled anti-phosphopeptide antibody and a Streptavidin-labeled acceptor fluorophore are added. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

  • Materials:

    • Recombinant human Kinase X enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (dissolved in 100% DMSO)

    • Detection reagents: Eu-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC)

    • Stop/Detection buffer (e.g., 10 mM EDTA in detection buffer)

    • 384-well low-volume assay plates

  • Procedure:

    • Compound Plating: Serially dilute compounds in DMSO, then dilute into kinase reaction buffer to achieve the final desired concentrations (typically an 8-point curve, e.g., 10 µM to 0.3 nM). Add 2.5 µL of diluted compound to the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Enzyme Addition: Add 2.5 µL of Kinase X enzyme (at 2x final concentration) to all wells except the "no enzyme" controls.

    • Initiation of Reaction: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to all wells to start the reaction. Causality Note: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[15]

    • Incubation: Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of product formation.

    • Reaction Termination: Add 5 µL of the stop/detection buffer containing the Eu-antibody and SA-APC to each well.

    • Signal Development: Incubate for an additional 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor/donor fluorescence. Plot the percent inhibition (relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Competitive Ligand Binding Assay

This assay confirms that the compounds inhibit Kinase X by binding to its active site.[16]

  • Principle: This assay measures the displacement of a known high-affinity, fluorescently labeled ligand (a "tracer") from the Kinase X active site by the test compounds. The change in fluorescence polarization (FP) is measured.

  • Materials:

    • Recombinant human Kinase X enzyme

    • Fluorescently labeled tracer ligand

    • Binding buffer (e.g., PBS with 0.01% Tween-20)

    • Test compounds (in 100% DMSO)

    • 384-well black, low-volume assay plates

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds as described in Protocol 1 and add 2.5 µL to the assay plate.

    • Reagent Addition: Add 7.5 µL of a pre-mixed solution of Kinase X and the fluorescent tracer to all wells. Causality Note: The concentration of the tracer should be at or below its dissociation constant (Kd) to maximize assay sensitivity. The enzyme concentration must be low enough to avoid ligand depletion.[16][17]

    • Incubation: Incubate the plate at room temperature for 90 minutes to reach binding equilibrium. The plate should be covered to prevent evaporation.

    • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the logarithm of the compound concentration. Fit the data to determine the IC₅₀, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Protocol 3: Cellular Target Engagement Assay

This assay measures the ability of the compounds to inhibit Kinase X activity within a living cell.[18]

  • Principle: A cell line engineered to express Kinase X is treated with the compounds. The cells are then stimulated to activate the kinase pathway, and the phosphorylation of a key downstream substrate is measured using a cell-based ELISA.

  • Materials:

    • HEK293 cells stably expressing human Kinase X

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Pathway activator (e.g., a growth factor or chemical stimulus)

    • Test compounds (in DMSO)

    • Cell-based ELISA kit for measuring phosphorylation of "Substrate Y"

    • 96-well cell culture plates

  • Procedure:

    • Cell Plating: Seed the HEK293-Kinase X cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with a serum-free medium containing the serially diluted test compounds. Incubate for 2 hours.

    • Pathway Activation: Add the pathway activator to the wells and incubate for 15 minutes. Causality Note: This short stimulation time is chosen to capture the peak of the signaling event and avoid feedback inhibition or signal desensitization.

    • Cell Lysis and Detection: Immediately fix the cells and follow the manufacturer's protocol for the cell-based ELISA to quantify the levels of phosphorylated Substrate Y.

  • Data Analysis: Normalize the phospho-Substrate Y signal to the total protein content or cell number. Plot the percent inhibition against the log of compound concentration to determine the cellular IC₅₀.

SAR Data Interpretation: From Numbers to Knowledge

The ultimate goal is to synthesize the data from all assays into a coherent SAR model. This involves correlating specific structural changes with observed trends in biological activity.

The Iterative SAR Cycle

The SAR process is cyclical. The analysis of one round of analogs provides insights that directly inform the design of the next generation of compounds, with the goal of progressively improving the desired properties.

G cluster_0 The SAR Cycle A Design Analogs B Synthesize Library A->B Hypothesis C Biological Testing (In Vitro & Cellular Assays) B->C Compounds D Analyze Data (Generate SAR) C->D Activity Data D->A New Insights

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Building the SAR Table

The data should be consolidated into a master table for clear visualization and comparison.

Compound IDR1R2R3R4Kinase X IC₅₀ (nM) (Biochemical)Kinase X Ki (nM) (Binding)pSubstrate Y IC₅₀ (nM) (Cellular)
LEAD-001 -CH₃-CH₃-CH₃-H150180850
ANA-002 -CH₂CH₃-CH₃-CH₃-H320350>2000
ANA-003 -Cyclopropyl-CH₃-CH₃-H125140750
ANA-004 -CH₃-CF₃-CH₃-H2530150
ANA-005 -CH₃-CH₃-Phenyl-H950>1000>5000
ANA-006 -CH₃-CH₃-CH₃-CH₃165190980
ANA-007 -CH₃-H-CH₃-H2500>3000>10000
Drawing Conclusions
  • C3-Position is Critical: Removal of the methyl group at C3 (ANA-007) leads to a dramatic loss of activity, suggesting it is a key interaction point.

  • Electron-Withdrawing Groups at C3 are Favorable: Replacing the C3-methyl with a trifluoromethyl group (ANA-004) significantly improves potency in all assays. This suggests the binding pocket may favor an interaction with an electron-poor group at this position.

  • Steric Hindrance at N1 and C5: Increasing steric bulk at the N1 position with an ethyl group (ANA-002) is detrimental. Adding a large phenyl group at C5 (ANA-005) is also poorly tolerated. This defines spatial constraints of the binding site. The small, rigid cyclopropyl group (ANA-003) is well-tolerated, maintaining activity similar to the lead.

  • Amine Substitution: Methylation of the primary amine (ANA-006) has a negligible effect on activity, indicating this vector may be suitable for adding solubilizing groups without disrupting binding.

  • Biochemical vs. Cellular Activity: The roughly 5-fold shift in potency between the biochemical and cellular assays for the active compounds (e.g., LEAD-001, ANA-004) is common and may reflect factors like cell permeability or efflux.

These insights provide a clear, data-driven rationale for designing the next library of analogs, perhaps focusing on different electron-withdrawing groups at the C3 position and exploring small, rigid substituents at the N1 position.

References

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Serna, M., et al. (2023). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. ACS Publications. [Link]

  • Optibrium. (n.d.). Data analysis and structure-activity relationships. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Gsponer, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Hulme, E. C. (2010). Ligand binding assays at equilibrium: validation and interpretation. PubMed Central. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • PubMed Central. (n.d.). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. [Link]

  • Fluidic Analytics. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Application

General procedure for synthesizing derivatives from pyrazole methanamines

Application Notes & Protocols Topic: General Procedure for Synthesizing Derivatives from Pyrazole Methanamines Abstract Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: General Procedure for Synthesizing Derivatives from Pyrazole Methanamines

Abstract

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs such as Celecoxib and Sildenafil. The pyrazole methanamine scaffold, in particular, serves as a versatile building block for creating extensive libraries of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of the principal synthetic strategies for preparing pyrazole methanamine derivatives. We will delve into detailed, field-proven protocols for two primary and highly effective methods: the reductive amination of pyrazole carbaldehydes and the multicomponent Mannich reaction. The underlying mechanisms, experimental causality, and self-validating aspects of each protocol are thoroughly discussed to ensure both reproducibility and a deep understanding of the chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Pyrazole Methanamine Scaffold: A Privileged Motif in Drug Discovery

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it ideal for drug design. It can act as both a hydrogen bond donor and acceptor, and its electronic properties can be finely tuned through substitution. The introduction of a methanamine moiety (-CH₂-NR¹R²) provides a critical linker and a point of diversification, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold are prevalent in agents targeting kinases, G-protein coupled receptors, and various enzymes, highlighting its significance in modern drug discovery.

Core Synthetic Strategies: An Overview

The synthesis of pyrazole methanamine derivatives can be approached from several angles, depending on the availability of starting materials and the desired substitution pattern. The most robust and widely adopted methods converge on forming the key C-N bond of the methanamine side chain.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Target Scaffold Pyrazole_Carbaldehyde Pyrazole Carbaldehyde Reductive_Amination Reductive Amination Pyrazole_Carbaldehyde->Reductive_Amination Amine_1 Primary/Secondary Amine Amine_1->Reductive_Amination Pyrazole NH-Pyrazole Mannich_Reaction Mannich Reaction Pyrazole->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Amine_2 Secondary Amine Amine_2->Mannich_Reaction Target Pyrazole Methanamine Derivative Reductive_Amination->Target High Versatility Mannich_Reaction->Target Atom Economical

Caption: Key synthetic routes to pyrazole methanamine derivatives.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for synthesizing amines. It proceeds in a one-pot fashion by reacting a carbonyl compound (a pyrazole carbaldehyde in this case) with an amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Mechanistic Insight & Causality

The success of this one-pot reaction hinges on the choice of a selective reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for several key reasons:

  • Selectivity: It is a mild hydride donor that reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde.[1][2] This prevents the wasteful formation of the corresponding pyrazole methanol. More powerful reductants like sodium borohydride (NaBH₄) can reduce both the aldehyde and the iminium ion, necessitating a two-step procedure where the imine is pre-formed before the reductant is added.

  • Acid Tolerance: The reaction is often mildly acidic (e.g., using acetic acid as a solvent or co-solvent), which is necessary to catalyze the formation of the iminium ion intermediate. NaBH(OAc)₃ is stable and effective under these conditions.

  • Broad Scope: The protocol is highly tolerant of a wide range of functional groups on both the pyrazole aldehyde and the amine, making it ideal for library synthesis.

Reductive_Amination_Mechanism Imine_Formation Iminium Ion Formation (Acid Catalyzed) Iminium [Pyrazole-CH=N⁺R¹R²] Imine_Formation->Iminium Reduction Hydride Attack (from NaBH(OAc)₃) Iminium->Reduction 2. Reduction Product Pyrazole-CH₂-NR¹R² Reduction->Product

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Objective: To synthesize N-((1-phenyl-1H-pyrazol-4-yl)methyl)aniline.

Materials & Equipment:

  • 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, 0.1 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 172 mg).

  • Solvent & Reagents: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (10 mL). Add aniline (1.1 mmol, 102 mg, 99 µL). If the amine is an acid salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the iminium ion can be accelerated by the addition of a catalytic amount of acetic acid (0.1 mmol, 6 µL).

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Self-Validation Note: A slight exotherm may be observed. Adding the reagent in portions ensures the reaction temperature is controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope
EntryPyrazole Aldehyde (R)AmineProduct Yield (%)
11-Phenyl-Aniline>90%
21-Methyl-Benzylamine85-95%
31-Phenyl-3-CF₃-Morpholine>90%
41-tert-Butyl-Piperidine HCl (with TEA)80-90%

Yields are typical and may vary based on specific substrate and reaction scale.

Protocol 2: Synthesis via the Mannich Reaction

The Mannich reaction is a powerful three-component condensation that forms a C-C bond via aminoalkylation. For pyrazoles with an available N-H proton, this reaction provides a highly atom-economical route to N-((pyrazol-1-yl)methyl)amines.

Mechanistic Insight & Causality

The reaction proceeds in two main stages:

  • Iminium Ion Formation: Formaldehyde reacts with a secondary amine under acidic or basic conditions to form a highly electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation, or a similar iminium ion.

  • Nucleophilic Attack: The pyrazole, acting as a nucleophile via its N-1 nitrogen, attacks the iminium ion to form the final Mannich base.

This one-pot convergence of three simple building blocks makes it a highly efficient method for generating the desired scaffold.

Mannich_Mechanism Formaldehyde CH₂O Iminium_Formation Formation of Iminium Ion Formaldehyde->Iminium_Formation Iminium [CH₂=N⁺R₂] Iminium_Formation->Iminium Attack Nucleophilic Attack by Pyrazole-N Iminium->Attack Pyrazole Pyrazole-NH Pyrazole->Attack Product Pyrazole-N-CH₂-NR₂ Attack->Product

Caption: Mechanism of the Mannich Reaction.

Detailed Experimental Protocol

Objective: To synthesize 1-((dimethylamino)methyl)-3,5-dimethyl-1H-pyrazole.

Materials & Equipment:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Formaldehyde (37% solution in water, 1.1 eq)

  • Dimethylamine (40% solution in water, 1.1 eq)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (10.0 mmol, 961 mg) in ethanol (20 mL).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C. Causality: The initial reaction to form the iminium ion can be exothermic; cooling maintains control over the reaction rate.

  • Reagent Addition: While stirring, add the aqueous dimethylamine solution (1.1 eq) followed by the dropwise addition of the aqueous formaldehyde solution (1.1 eq).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting pyrazole by TLC or GC-MS.

  • Work-up: Remove the ethanol under reduced pressure. Add water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by distillation under reduced pressure or by silica gel chromatography.

  • Characterization: Confirm the structure via NMR and MS analysis.

Advanced Strategies and Considerations

While reductive amination and the Mannich reaction are workhorse methods, other advanced strategies can be employed:

  • Ugi Multicomponent Reaction: For creating highly complex derivatives, the Ugi reaction combines an aldehyde (e.g., pyrazole carbaldehyde), an amine, a carboxylic acid, and an isocyanide in a single step. This allows for the rapid generation of diverse libraries with multiple points of modification.

  • N-Alkylation: If a pyrazole methanamine is already available, further derivatization can be achieved through standard N-alkylation of the secondary amine or by forming amides, ureas, or sulfonamides.

General Purification and Characterization

  • Purification: Column chromatography on silica gel is the most common method for purifying these compounds. The polarity of the eluent is typically adjusted based on the polarity of the product. Basic amines can sometimes streak on silica; this can be mitigated by adding 1-2% triethylamine to the eluent system.

  • Characterization: Full characterization is essential for confirming the structure and purity.

    • ¹H NMR: Look for the characteristic singlet or multiplet for the methylene (-CH₂-) protons, typically appearing between 3.5 and 5.0 ppm.

    • ¹³C NMR: The methylene carbon signal is also a key diagnostic peak.

    • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight by observing the [M+H]⁺ ion.

Conclusion

The synthesis of pyrazole methanamine derivatives is a critical capability in modern medicinal chemistry. The reductive amination and Mannich reaction protocols detailed herein provide reliable, versatile, and scalable methods for accessing this important chemical scaffold. By understanding the underlying mechanisms and the rationale for specific experimental choices, researchers can confidently apply and adapt these procedures to accelerate their drug discovery and development efforts.

References

  • Myers, A. Chem 115 - Reductive Amination. Harvard University. [Link]

  • Reddit. r/OrganicChemistry - Reductive amination NaB(AcO)3. [Link]

  • Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]

  • Pyrrole-The Mannich Reaction Overview. ChemTube3D. [Link]

  • Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Mannich reaction. ChemTube3D. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and reactivity of Mannich bases. Part 10. N-Alkylation of pyrazoles with Mannich bases derived from ortho-hydroxyacetophenones. ResearchGate. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine. University of Thi-Qar. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting failed reactions with (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Technical Support Center: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Welcome to the technical support guide for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS No. 1246738-30-6).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Welcome to the technical support guide for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS No. 1246738-30-6). This document is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered when using this versatile building block. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and this specific amine serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome experimental hurdles and achieve successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction has stalled or shows no conversion. What are the primary reasons for failure?

This is the most common issue and typically points to a fundamental problem with the reaction setup or conditions, particularly concerning the nature of the amine starting material.

Answer: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine is supplied as a hydrochloride salt. This means the amine is protonated and non-nucleophilic. For it to react, it must be neutralized to its free base form. Failure to account for this is the leading cause of failed reactions.

Troubleshooting Protocol:

  • Base Stoichiometry Check: The most critical factor is the amount of base used. You need at least two equivalents of a non-nucleophilic base for many standard coupling reactions (e.g., amide bond formation).

    • 1.0 equivalent is consumed to neutralize the hydrochloride salt, forming an ammonium salt of your base.

    • >1.0 equivalent is required to act as an acid scavenger for the byproduct generated during the reaction (e.g., HCl from an acyl chloride or a carboxylic acid from an anhydride).[2]

  • Choice of Base: The base must be strong enough to deprotonate the amine hydrochloride but should not introduce competing side reactions.

    • Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base), or N-Methylmorpholine (NMM). DIPEA is often preferred due to its steric bulk, which reduces its potential for acting as a competing nucleophile.[3]

    • Inorganic Bases: Bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF or acetonitrile, but may suffer from solubility issues.

  • Solvent Selection: The amine salt must be soluble in the reaction medium.

    • Polar Aprotic Solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are generally good starting points.

    • If solubility is poor, consider gentle heating or using a solvent mixture.

  • Reagent Purity: Verify the purity of your starting material and coupling partners via NMR or LC-MS. Water content can be particularly detrimental, as it can hydrolyze activated species.

Workflow for Diagnosing Low Conversion

Below is a systematic workflow to diagnose the root cause of low or no product formation.

G start Low / No Conversion Observed check_base Verify Base Stoichiometry (>2.0 eq. used?) start->check_base check_amine Is Amine Salt Fully Dissolved? check_base->check_amine Yes sol_base Action: Add additional eq. of non-nucleophilic base (e.g., DIPEA). check_base->sol_base No check_reagents Confirm Reagent Purity (LC-MS, NMR) check_amine->check_reagents Yes sol_solubility Action: Change solvent (e.g., DMF, NMP) or add co-solvent/heat. check_amine->sol_solubility No check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Purity OK sol_reagents Action: Purify reagents. Dry solvents rigorously. check_reagents->sol_reagents Impure/Wet sol_conditions Action: Increase temperature or extend reaction time. Monitor by TLC/LC-MS. check_conditions->sol_conditions Sub-optimal success Reaction Proceeds check_conditions->success Optimal sol_base->success sol_solubility->success sol_reagents->success sol_conditions->success

Caption: Troubleshooting flowchart for low conversion reactions.

FAQ 2: I am performing an amide coupling and see multiple byproducts. How can I improve selectivity?

Amide coupling is a common application for this amine. Side reactions often arise from the choice of coupling agent or improper reaction setup.

Answer: Side products in amide couplings can result from the decomposition of the coupling agent, reaction with the solvent, or double acylation. The steric hindrance from the methyl groups on the pyrazole ring can also slow down the desired reaction, giving side reactions more time to occur.[4][5]

Common Scenarios and Solutions:

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: Add an activating agent such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

  • Double Acylation: Although the resulting amide is less nucleophilic than the starting amine, forcing conditions (high temperature, large excess of acylating agent) can sometimes lead to the formation of a diacyl-amine (imide).

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent and perform the reaction at a lower temperature (0 °C to room temperature). Add the acylating agent slowly to the mixture of amine, base, and carboxylic acid.

  • Racemization (for chiral carboxylic acids): If your carboxylic acid partner has a stereocenter at the α-position, harsh coupling conditions or certain reagents can cause epimerization.

    • Solution: Use coupling reagents known to suppress racemization, such as HATU, HCTU, or COMU, in combination with a non-nucleophilic base like DIPEA. Perform the reaction at low temperatures.

Recommended Amide Coupling Conditions:

Parameter Condition A (Acyl Halides) Condition B (Carboxylic Acids)
Amine HCl Salt 1.0 eq.1.0 eq.
Acylating Agent Acyl Chloride (1.05 eq.)Carboxylic Acid (1.05 eq.)
Coupling Agent N/AHATU (1.1 eq.) or EDC/Oxyma (1.2 eq. each)
Base DIPEA or TEA (2.2 eq.)DIPEA (3.0 eq.)
Solvent DCM or THFDMF or Acetonitrile
Temperature 0 °C to RT0 °C to RT
Time 2-12 hours4-24 hours
FAQ 3: Can I perform a reductive amination, and what are the critical parameters?

Answer: Yes, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine is an excellent nucleophile for reductive amination with aldehydes and ketones to form secondary or tertiary amines. However, the steric bulk around the amine can make reactions with hindered ketones challenging.[6]

Key Considerations:

  • pH Control: The reaction proceeds via the formation of an iminium ion, which is favored under mildly acidic conditions (pH 4-6). Since the starting material is a hydrochloride salt, you may need less additional acid than typical protocols.

  • Choice of Reducing Agent: The choice of hydride reagent is crucial for success.

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the carbonyl starting material.

    • Sodium cyanoborohydride (NaBH₃CN): Another effective option, but it is highly toxic and requires careful handling.[7]

    • Avoid Sodium Borohydride (NaBH₄): This reagent is too reactive and will readily reduce the aldehyde or ketone starting material before significant imine formation can occur.

Step-by-Step General Protocol for Reductive Amination:

  • Dissolve (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add a weak acid, such as acetic acid (0.5-1.0 eq.), if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control any effervescence.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

Reaction Scheme: Common Transformations

The diagram below illustrates the two most common reaction types discussed.

G cluster_0 Amide Coupling cluster_1 Reductive Amination Amine Py-CH₂NH₃⁺ Cl⁻ FreeAmine Py-CH₂NH₂ Amine->FreeAmine Base (≥1 eq) ProductAmide Py-CH₂NH-COR FreeAmine->ProductAmide AcylChloride R-COCl AcylChloride->ProductAmide Base (>1 eq) Amine2 Py-CH₂NH₃⁺ Cl⁻ Imine Py-CH₂N=CR₁R₂ Amine2->Imine ProductSecAmine Py-CH₂NH-CHR₁R₂ Imine->ProductSecAmine [H] (e.g., STAB) Aldehyde R₁R₂C=O Aldehyde->Imine

Caption: General schemes for amide coupling and reductive amination.

References

  • Krasavin, M. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Advances, 5(118), 97685-97694. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Al-Hourani, B. J., & El-Elimat, T. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • Han, B., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1289. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 76(9), 3270–3281. Available at: [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Mastering Chemistry Help. (2013). Acylation of amines mechanism. Available at: [Link]

  • Shaaban, M. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 267. Available at: [Link]

  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine? r/chemistry. Available at: [Link]

  • Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 2146–2151. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for Pyrazole Derivative Synthesis

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Pyrazoles are a cornerstone in medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant.[1][2] However, their synthesis is not without challenges, from low yields to problematic regioselectivity.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions. We will explore the causality behind experimental choices to empower you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding pyrazole synthesis.

Q1: What are the most common and reliable methods for synthesizing the pyrazole core?

A1: The two most prevalent strategies are the Knorr pyrazole synthesis and [3+2] cycloaddition reactions.

  • Knorr Pyrazole Synthesis: This is the classical and most widely used method. It involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, typically under acidic catalysis.[3][4] Its popularity stems from the ready availability of a wide variety of starting materials.

  • [3+2] Cycloaddition Reactions: These methods offer alternative pathways and can provide access to substitution patterns that are difficult to achieve via the Knorr synthesis. A common example is the reaction of a diazo compound with an alkyne.[5] Another approach involves the cycloaddition of sydnones with alkynes, which can sometimes lead to mixtures of regioisomers.[1]

Q2: How do I select the appropriate starting materials for my target pyrazole?

A2: The substitution pattern of your desired pyrazole dictates the choice of starting materials.

  • For the Knorr Synthesis:

    • 1,3-Dicarbonyl Compound: This reactant provides the C3, C4, and C5 atoms of the pyrazole ring. The nature of the R groups on the dicarbonyl (e.g., β-ketoesters, β-diketones) will determine the substituents at the 3- and 5-positions of the final product.

    • Hydrazine Derivative: This provides the N1 and N2 atoms. Using hydrazine hydrate (H₂N-NH₂·H₂O) will yield an N-unsubstituted pyrazole. Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, will result in an N1-substituted pyrazole.

Q3: What is "regioselectivity" in pyrazole synthesis and why is it a major concern?

A3: Regioselectivity becomes a critical issue when both the 1,3-dicarbonyl compound and the hydrazine are unsymmetrical. For example, reacting benzoylacetone with methylhydrazine can theoretically produce two different regioisomers: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons.[6] Controlling which isomer is formed is a primary challenge in pyrazole synthesis, as separating these isomers can be difficult and costly.[1]

Q4: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?

A4: Yes, green chemistry principles are increasingly being applied to pyrazole synthesis. Key strategies include:

  • Catalyst Choice: Utilizing heterogeneous catalysts like nano-ZnO, which can be easily recovered and reused, offering high yields and simple work-up procedures.[7]

  • Solvent-Free Conditions: Performing reactions under solvent-free or neat conditions, often with microwave or ultrasound assistance, can dramatically reduce solvent waste and shorten reaction times.[5][8]

  • Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation are effective tools for reducing reaction times and solvent quantities, thereby lowering the energy cost of the synthesis.[5]

Section 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Problem 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the most likely causes and how can I systematically troubleshoot this?

A: Low yield is a multifaceted problem. A systematic approach is essential for diagnosis. We will address the most common culprits: reagent quality, reaction conditions, and catalyst efficiency.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Step 2: Scrutinize Reaction Conditions CheckReagents->CheckConditions Reagents OK Hydrazine Hydrazine purity? (esp. hydrate water content) CheckReagents->Hydrazine Dicarbonyl 1,3-Dicarbonyl stability? (degradation/enol content) CheckReagents->Dicarbonyl Stoichiometry Accurate stoichiometry? CheckReagents->Stoichiometry CheckCatalyst Step 3: Evaluate Catalyst & pH CheckConditions->CheckCatalyst Conditions OK Temperature Optimal Temperature? (too low/high?) CheckConditions->Temperature Time Sufficient Reaction Time? CheckConditions->Time Atmosphere Inert atmosphere needed? (check for oxidation) CheckConditions->Atmosphere CheckWorkup Step 4: Review Workup & Purification CheckCatalyst->CheckWorkup Catalyst OK Success Yield Optimized CheckWorkup->Success Workup OK

Caption: A systematic workflow for diagnosing low reaction yields.

Causality and Solutions:

  • Reagent Integrity:

    • The Cause: Hydrazine, especially hydrazine hydrate, can be of variable purity and concentration. 1,3-dicarbonyl compounds, particularly β-ketoesters, can degrade upon storage.

    • The Solution: Use freshly opened or purified reagents. The concentration of hydrazine hydrate solutions can be verified by titration if necessary. Confirm the integrity of your dicarbonyl compound via ¹H NMR. Ensure precise stoichiometry; an excess of one reagent may lead to side products.

  • Sub-Optimal Reaction Conditions:

    • The Cause: The Knorr condensation is a dehydration reaction. If the water produced is not removed or the temperature is too low, the equilibrium may not favor product formation. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[7]

    • The Solution:

      • Temperature: Screen a range of temperatures. A moderate increase from room temperature to 60-80 °C often improves yields.[7] For sluggish reactions, reflux conditions may be necessary.

      • Water Removal: If reacting in a solvent like toluene, consider using a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions may require several hours to reach completion.[1]

  • Ineffective Catalysis:

    • The Cause: The reaction is typically acid-catalyzed.[4] The absence of a catalyst, or using an inappropriate one, can lead to extremely slow reaction rates. The reaction medium's pH is critical.

    • The Solution: A catalytic amount of a protic acid (e.g., acetic acid, HCl, H₂SO₄) is standard.[3] Start with a small amount (e.g., 1-5 mol%). In some modern protocols, Lewis acids or solid-supported catalysts are used to enhance efficiency and yield.[7]

Problem 2: Poor Regioselectivity (Mixture of Isomers)
Q: My reaction with an unsymmetrical dicarbonyl and substituted hydrazine is producing a mixture of regioisomers that are difficult to separate. How can I control the reaction to favor a single isomer?

A: This is a classic challenge. Control is achieved by exploiting the subtle electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound.

Mechanism of Regioselectivity in Knorr Synthesis

Regioselectivity Reactants Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) + Substituted Hydrazine (R-NH-NH2) Attack_C1 Path A: Attack at Carbonyl 1 (more electrophilic) Reactants->Attack_C1 Attack_C2 Path B: Attack at Carbonyl 2 (less electrophilic) Reactants->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Cyclization Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Cyclization Product_A Regioisomer A Intermediate_A->Product_A Cyclization Product_B Regioisomer B Intermediate_B->Product_B Cyclization

Caption: Divergent pathways leading to two regioisomers in pyrazole synthesis.

Strategies for Controlling Regioselectivity:

  • Solvent Choice (The Gosselin Protocol):

    • The Principle: The choice between protic and aprotic solvents can significantly influence the outcome. Gosselin and co-workers found that using dipolar aprotic solvents like DMF or NMP, often with a controlled amount of strong acid (e.g., 10N HCl), can dramatically improve regioselectivity compared to traditional protic solvents like ethanol.[1]

    • The Protocol:

      • Dissolve the 1,3-dicarbonyl compound in DMF.

      • Add the arylhydrazine hydrochloride salt directly.

      • Add a catalytic amount of concentrated HCl.

      • Heat the reaction and monitor for completion. This method often favors the formation of the isomer where the more sterically hindered nitrogen of the hydrazine attacks the less sterically hindered carbonyl.

  • pH Control:

    • The Principle: The initial condensation to form the hydrazone intermediate is pH-dependent. Under strongly acidic conditions, the hydrazine is fully protonated and non-nucleophilic. Under neutral or basic conditions, both carbonyls are equally susceptible to attack. Mildly acidic conditions (pH 4-6) are often optimal for differentiating between the electronic properties of the two carbonyls.

    • The Solution: Buffer the reaction medium or perform a screen using different acid catalysts (e.g., acetic acid vs. p-toluenesulfonic acid) to find the optimal pH for selective hydrazone formation.

Optimization of Reaction Conditions for Regioselectivity

ParameterCondition 1 (Often leads to mixtures)Condition 2 (Favors single isomer)Rationale
Solvent Ethanol, Methanol (Protic)DMF, NMP, DMSO (Aprotic, Dipolar)Aprotic solvents can better differentiate the reactivity of the two carbonyls and stabilize specific transition states.[1]
Catalyst Acetic Acid (in excess)Conc. HCl (catalytic) in DMFStrong acid in an aprotic medium provides more controlled protonation of the carbonyl groups.[1]
Temperature Reflux (High Temp)60 - 100 °C (Moderate Temp)Lower temperatures can amplify small differences in activation energy between the two reaction pathways, enhancing selectivity.
Problem 3: Difficult Product Purification
Q: My crude product is an oil or a complex mixture, and standard silica gel chromatography is ineffective. What alternative purification methods can I use?

A: When chromatography fails, exploiting the chemical properties of the pyrazole ring is the key to effective purification.

  • Purification via Acid Salt Formation:

    • The Principle: The pyrazole ring contains a basic pyridine-like nitrogen atom (N2), allowing it to form salts with strong acids.[6] Most organic byproducts (like unreacted dicarbonyl or side-products from self-condensation) are not basic and will remain in solution. This method is exceptionally effective for separating the desired pyrazole from non-basic impurities.[9]

    • Experimental Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Slowly add a solution of a strong acid (e.g., HCl in ether, or concentrated H₂SO₄) dropwise while stirring.

      • The pyrazole acid salt will precipitate out of the solution as a solid.

      • Filter the solid salt and wash it with cold solvent to remove entrained impurities.

      • To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic.

      • Extract the free pyrazole product with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the organic layer, filter, and evaporate the solvent to yield the purified pyrazole.

  • Crystallization:

    • The Principle: If your product is a solid, crystallization is a powerful purification technique. The challenge lies in finding a suitable solvent system.

    • The Solution: Perform a systematic solvent screen. Use a small amount of crude material and test various solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, and mixtures thereof) to find a system where the pyrazole is soluble at high temperatures but sparingly soluble at room temperature or below.

Section 3: References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Al-Mokyna, F. H., K. Al-Ghamdi, A., & El-Sharkawy, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-523. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • Verma, G., Kumar, D., & Singh, P. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • Correa, J., Cano, C., & Salas, C. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1368-1402. [Link]

  • Kumar, P., & Singh, A. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • Kumar, M., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Lohmer, J., et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.

  • Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]

  • Wang, R., et al. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. [Link]

  • CUTM Courseware. (n.d.). PYRAZOLE. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of substituted pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed to provide in-depth troubleshooting and practical advice for common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues in your own research.

Introduction: The Art and Science of Pyrazole Synthesis

Pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique chemical properties.[1] The Knorr synthesis, a classic and versatile method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a widely used approach.[2][3] However, like any chemical transformation, the path to a pure, high-yield pyrazole product is often fraught with potential side reactions and unexpected outcomes. This guide will serve as your companion in navigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most common issues faced by researchers in the laboratory.

Issue 1: Formation of Regioisomers - "I'm getting a mixture of two pyrazole products. How can I control the regioselectivity?"

The Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two constitutional isomers. This is one of the most frequently encountered challenges in pyrazole synthesis.[4]

The Cause: The formation of regioisomers arises from the two possible initial points of nucleophilic attack by the hydrazine on the two distinct carbonyl groups of the 1,3-dicarbonyl compound. The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents on both reactants.

Troubleshooting and Solutions:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack. If one of the carbonyl groups is flanked by a bulky substituent (e.g., a tert-butyl group), the hydrazine will preferentially attack the other carbonyl.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for attack. Conversely, electron-donating groups can have the opposite effect.

  • Reaction Conditions:

    • Solvent: Aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity in some cases compared to protic solvents like ethanol.[1]

    • pH Control: Acid catalysis can influence the rate of the initial condensation and subsequent cyclization steps.[5] Careful optimization of the pH with a catalytic amount of a weak acid like acetic acid can sometimes favor the formation of one regioisomer over the other.

  • Choice of Hydrazine: The nature of the substituent on the hydrazine can also influence regioselectivity. More nucleophilic hydrazines may exhibit different selectivity compared to less nucleophilic ones.

Predicting Regioselectivity:

Factor Condition Favoring Isomer A (Attack at Carbonyl 1) Condition Favoring Isomer B (Attack at Carbonyl 2)
Sterics R1 is less bulky than R2R2 is less bulky than R1
Electronics R1 is more electron-withdrawing than R2R2 is more electron-withdrawing than R1

Experimental Protocol for Optimizing Regioselectivity:

  • Initial Screening: Set up small-scale reactions in parallel using different solvents (e.g., ethanol, isopropanol, DMF, and toluene).

  • pH Variation: For each solvent, run the reaction with and without a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Temperature Control: Perform the reactions at a consistent temperature, for example, room temperature or a moderately elevated temperature (e.g., 60 °C).

  • Analysis: After a set reaction time, analyze the crude reaction mixtures by 1H NMR or LC-MS to determine the ratio of the two regioisomers.

  • Scale-up: Once the optimal conditions for the desired regioisomer are identified, proceed with the larger-scale synthesis.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_C1 Steric/Electronic Factors Attack_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_C2 Steric/Electronic Factors Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_C1 Substituted_Hydrazine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Isomer_B Regioisomer B Attack_C2->Isomer_B

Regioselectivity in Pyrazole Synthesis.
Issue 2: Formation of Pyrazolone Side Product - "My product seems to have a carbonyl group that I wasn't expecting. Is it a pyrazolone?"

The Problem: When using β-ketoesters as the 1,3-dicarbonyl component, the formation of a pyrazolone tautomer is a common occurrence. While pyrazolones are valuable compounds in their own right, they may not be the desired product.

The Cause: The reaction of a β-ketoester with hydrazine proceeds through a hydrazone intermediate. The subsequent intramolecular cyclization can occur via nucleophilic attack of the second nitrogen atom on the ester carbonyl. This leads to the formation of a pyrazolone, which exists in tautomeric equilibrium with the corresponding hydroxypyrazole. The pyrazole form is generally the more stable aromatic tautomer.[2]

Troubleshooting and Solutions:

  • Tautomerization: The pyrazolone and hydroxypyrazole are tautomers, and their equilibrium can be influenced by solvent and pH. In many cases, the hydroxypyrazole is the thermodynamically favored product. Allowing the reaction mixture to stir for a longer period or gentle heating can sometimes promote the conversion of the pyrazolone to the more stable pyrazole.

  • Purification: Pyrazolones and pyrazoles often have different polarities. Careful column chromatography or recrystallization can be used to separate the desired pyrazole from any residual pyrazolone.

  • Characterization: Use a combination of spectroscopic techniques (1H NMR, 13C NMR, and IR) to confirm the structure of your product. The presence of a carbonyl signal in the 13C NMR and a characteristic C=O stretch in the IR spectrum will indicate the presence of the pyrazolone tautomer.

Formation of Pyrazolone Tautomers.
Issue 3: Incomplete Reaction and Low Yield - "My reaction is sluggish and gives a low yield of the desired pyrazole."

The Problem: Incomplete conversion of starting materials and low yields are common frustrations in organic synthesis.

The Cause: Several factors can contribute to low yields in pyrazole synthesis:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can interfere with the reaction. Hydrazine and its derivatives can be susceptible to oxidation and decomposition, especially if not stored properly.[6]

  • Reaction Conditions: Suboptimal temperature, reaction time, or pH can lead to incomplete conversion.

  • Side Reactions: The formation of regioisomers, pyrazolones, or other unforeseen byproducts will naturally decrease the yield of the desired product.

  • Hydrazine Decomposition: Hydrazine can decompose, especially at elevated temperatures or in the presence of certain metals, to form nitrogen gas, ammonia, and hydrogen.[7] This reduces the amount of hydrazine available for the desired reaction.

Troubleshooting and Solutions:

  • Starting Material Purity:

    • Ensure the 1,3-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization before use.

    • Use high-quality hydrazine or hydrazine hydrate. If the quality is suspect, consider using a freshly opened bottle or purifying the hydrazine by distillation (with extreme caution and appropriate safety measures).

  • Optimization of Reaction Conditions:

    • Temperature: While some Knorr syntheses proceed readily at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature.

    • Reaction Time: Track the progress of the reaction by TLC to ensure it has gone to completion.

    • Catalyst: If the reaction is slow, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[5]

  • Work-up Procedure: Ensure that the work-up procedure is not causing loss of product. Pyrazoles can have some water solubility, so excessive washing with water should be avoided.

General Protocol for a Robust Knorr Pyrazole Synthesis:

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

  • Catalyst (Optional): If needed, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Issue 4: Formation of Colored Impurities and Tar - "My reaction mixture has turned dark, and I'm having trouble purifying my product."

The Problem: The formation of dark, often tarry, impurities can complicate product isolation and purification.

The Cause:

  • Hydrazine Decomposition: As mentioned, hydrazine can decompose, and its decomposition products can lead to colored impurities.[8]

  • Self-Condensation of Dicarbonyls: Under basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions, leading to polymeric materials.[9]

  • Side Reactions of Intermediates: Highly reactive intermediates in the reaction pathway may undergo undesired side reactions, leading to complex mixtures.

  • High Temperatures: Prolonged heating at high temperatures can promote decomposition and tar formation.[10][11]

Troubleshooting and Solutions:

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, use the minimum temperature necessary for a reasonable reaction rate.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition of the hydrazine.

  • Purification Strategies:

    • Charcoal Treatment: If the crude product is colored, dissolving it in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.

    • Recrystallization: Carefully choose a recrystallization solvent system to selectively crystallize the desired pyrazole, leaving the impurities in the mother liquor.

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[1] This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute acid solution. The pyrazole will move to the aqueous layer. The aqueous layer can then be basified and the pure pyrazole extracted back into an organic solvent.

    • Column Chromatography: If other methods fail, column chromatography on silica gel is a reliable method for purification. It may be necessary to deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking of the basic pyrazole product.[5]

G Crude_Product Crude Pyrazole (with impurities) Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Charcoal Treat with Activated Charcoal Dissolution->Charcoal Decolorization Acid_Extraction Extract with Dilute Acid Dissolution->Acid_Extraction Acid-Base Purification Column_Chromatography Column Chromatography Dissolution->Column_Chromatography Chromatographic Purification Filtration1 Filter Charcoal->Filtration1 Recrystallization Recrystallize Filtration1->Recrystallization Pure_Crystals Pure Pyrazole Crystals Recrystallization->Pure_Crystals Aqueous_Layer Aqueous Layer (Protonated Pyrazole) Acid_Extraction->Aqueous_Layer Basification Basify Aqueous_Layer->Basification Organic_Extraction Extract with Organic Solvent Basification->Organic_Extraction Pure_Solution Pure Pyrazole in Organic Solvent Organic_Extraction->Pure_Solution Pure_Fractions Collect Pure Fractions Column_Chromatography->Pure_Fractions

Purification Strategies for Pyrazoles.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-170. [Link]

  • El-Faham, A., & El-Sayed, I. (2019). Tar Formation in Pyrolysis and Gasification. TNO Publications. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. (n.d.). DTIC. [Link]

  • Dimerization of Pyrazole in Slit Jet Expansions. (2005). ResearchGate. [Link]

  • Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Tar removal from low-temperature gasifiers. (n.d.). TNO Publications. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Hydrazine. (n.d.). Organic Chemistry Portal. [Link]

  • Dimerization of Pyrazole in Slit Jet Expansions. (2005). ResearchGate. [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2025). ResearchGate. [Link]

  • Hydrazine. (n.d.). Wikipedia. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). arkat usa. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • In-Situ Analysis of Hydrazine Decomposition Products. (n.d.). NASA Technical Reports Server. [Link]

  • Pyrazole-containing pigment derivatives. (n.d.).
  • Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. (n.d.). MDPI. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). ACS Publications. [Link]

  • Decompostion of Hydrazine in Aqueous Solutions. (2025). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

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Optimization

Technical Support Center: Purification of Pyrazole-Containing Compounds

Welcome to the Technical Support Center dedicated to the purification of pyrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of pyrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Here, you will find practical, field-proven insights and solutions to common purification issues, presented in a clear question-and-answer format.

Understanding the Pyrazole Moiety: Key Physicochemical Properties

Before diving into purification techniques, it's crucial to understand the inherent properties of the pyrazole ring that influence its behavior during purification. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms.[1]

  • Basicity and pKa: The pyrazole ring is weakly basic. The pKa of the parent pyrazole is approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7.1).[2] This is due to the inductive effect of the adjacent nitrogen atom.[2] Despite this, most pyrazoles are basic enough to be protonated by strong inorganic acids, a property that can be exploited for purification.[2]

  • Hydrogen Bonding: The N-H proton of an unsubstituted pyrazole can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This can lead to self-association or interaction with polar solvents and stationary phases.

  • Aromaticity: The pyrazole ring is aromatic, possessing 6 π-electrons in a delocalized system.[1] This contributes to its stability.

These properties dictate the choice of purification strategy, from solvent selection in chromatography and recrystallization to the feasibility of acid-base extractions.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the purification of pyrazole-containing compounds.

Q1: My pyrazole compound is streaking badly on a silica gel TLC plate. What's happening and how can I fix it?

A: Streaking is a common issue when purifying nitrogen-containing compounds like pyrazoles on standard silica gel. The acidic nature of silica gel (due to silanol groups, Si-OH) can lead to strong, sometimes irreversible, binding of the basic pyrazole, causing it to streak rather than move as a compact spot.

Quick Fixes:

  • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (typically 0.1-1%) to your TLC developing solvent. This will neutralize the acidic sites on the silica, leading to sharper spots.

  • Use Neutral or Basic Stationary Phase: Consider using neutral or basic alumina for your TLC analysis as an alternative to silica gel.

Q2: I'm having trouble removing a closely related regioisomeric impurity. What's the best approach?

A: Separating regioisomers is a common challenge in pyrazole synthesis, as they often have very similar polarities.[3]

  • High-Performance Column Chromatography: Flash column chromatography with a carefully optimized solvent system is often necessary. You may need to screen several solvent systems and use a shallow gradient to achieve separation.

  • Recrystallization: If your compound is a solid, meticulous recrystallization from a suitable solvent system can sometimes enrich one isomer. This may require multiple recrystallization steps.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be the most effective method.

Q3: Can I use acid-base extraction to purify my pyrazole derivative?

A: Yes, acid-base extraction can be a powerful technique for purifying pyrazoles, especially for removing non-basic impurities. The weakly basic nature of the pyrazole ring allows it to be protonated by a sufficiently strong acid.

  • Procedure: Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified pyrazole back into an organic solvent.

Q4: What are some good starting solvent systems for flash column chromatography of pyrazoles?

A: The optimal solvent system will depend on the specific substituents on your pyrazole ring. However, here are some common starting points:

Polarity of Pyrazole DerivativeRecommended Starting Solvent System
Non-polarHexanes/Ethyl Acetate (e.g., 9:1 to 4:1)
Moderately PolarHexanes/Ethyl Acetate (e.g., 1:1) or Dichloromethane/Methanol (e.g., 99:1 to 95:5)
PolarDichloromethane/Methanol (e.g., 9:1) or Ethyl Acetate/Methanol

Note: It is always recommended to first determine the optimal solvent system using TLC. The target compound should have an Rf of approximately 0.3 for good separation in flash chromatography.[4]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific purification techniques.

Troubleshooting Flash Column Chromatography

Flash column chromatography is a workhorse technique for purifying pyrazole derivatives. However, several issues can arise.

Problem 1: My pyrazole compound won't elute from the silica gel column, even with a very polar solvent system.

Causality: The basic nitrogen atoms of your pyrazole are likely interacting very strongly with the acidic silanol groups on the surface of the silica gel. This is a common issue with nitrogen-containing heterocycles.

Solutions:

  • Deactivate the Silica Gel:

    • With Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. This will compete with your pyrazole for binding to the acidic sites on the silica, allowing your compound to elute.[5]

    • With Ammonia in Methanol: Prepare a slurry of silica gel in your chosen solvent system and add a small amount of a solution of ammonia in methanol. This will also neutralize the acidic sites.[5]

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Neutral alumina is a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile and water can be a very effective alternative.

Problem 2: My pyrazole compound is co-eluting with a non-polar impurity.

Causality: The chosen solvent system is too polar, causing both your compound and the impurity to move too quickly through the column without sufficient interaction with the stationary phase.

Solutions:

  • Decrease the Polarity of the Eluent: Use a solvent system with a higher proportion of the non-polar solvent (e.g., switch from 1:1 hexanes/ethyl acetate to 4:1 hexanes/ethyl acetate).

  • Use a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., from hexanes/ethyl acetate to dichloromethane/methanol) can alter the selectivity of the separation.

  • Employ a Gradient Elution: Start with a less polar solvent system to allow the non-polar impurity to elute first, then gradually increase the polarity to elute your desired pyrazole.

Troubleshooting Recrystallization

Recrystallization is an excellent technique for obtaining highly pure solid pyrazole compounds.

Problem 1: My pyrazole compound oils out instead of crystallizing.

Causality: The solubility of your compound in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid.

Solutions:

  • Choose a Different Solvent or Solvent System: A good recrystallization solvent should dissolve your compound when hot but not when cold. You may need to screen several solvents. Common choices for pyrazoles include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[5]

  • Use a Co-solvent System: Dissolve your compound in a good solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a poor solvent (one in which it is insoluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.

  • Slow Cooling: Allow the hot solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

Problem 2: My pyrazole compound crystallizes, but the purity doesn't improve significantly.

Causality: The impurities have similar solubility properties to your desired compound in the chosen solvent, leading to their co-crystallization.

Solutions:

  • Change the Recrystallization Solvent: A different solvent may have a greater difference in solubility between your compound and the impurities at different temperatures.

  • Perform Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. Repeating the process can incrementally improve purity.

  • Consider an Alternative Purification Method First: It may be necessary to first use another technique, like column chromatography, to remove the bulk of the impurities before performing a final recrystallization to achieve high purity.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography of a Pyrazole Derivative with a Basic Modifier

This protocol is suitable for a moderately polar pyrazole that exhibits streaking on a standard silica gel TLC.

Materials:

  • Crude pyrazole compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Triethylamine (Et₃N)

  • Chromatography column

  • Collection tubes

Methodology:

  • Determine the Optimal Eluent System: a. Prepare several TLC developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1), each containing 0.5% Et₃N. b. Spot your crude pyrazole on TLC plates and develop them in the different solvent systems. c. The ideal eluent will give your desired compound an Rf value of approximately 0.3.

  • Pack the Column: a. Securely clamp the column in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in your chosen eluent (containing 0.5% Et₃N). e. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. f. Add another thin layer of sand on top of the silica bed.

  • Load the Sample: a. Dissolve your crude pyrazole in a minimal amount of dichloromethane or your eluent. b. Carefully apply the sample solution to the top of the silica bed. c. Allow the sample to adsorb onto the silica.

  • Elute the Column and Collect Fractions: a. Carefully add your eluent to the top of the column. b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect fractions in test tubes. d. Monitor the elution of your compound by TLC.

  • Combine and Concentrate Fractions: a. Combine the fractions containing your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of a Pyrazole via Acid Addition Salt Crystallization

This method is particularly useful for separating pyrazoles from non-basic byproducts.[6]

Materials:

  • Crude pyrazole compound

  • Organic solvent (e.g., acetone, ethanol, isopropanol)[6]

  • Inorganic or organic acid (e.g., phosphoric acid, sulfuric acid, oxalic acid)[6]

  • Filtration apparatus

Methodology:

  • Dissolve the Crude Pyrazole: Dissolve the crude pyrazole in a suitable organic solvent. Gentle heating may be required to achieve complete dissolution.[6]

  • Acid Addition: Add at least an equimolar amount of the chosen acid to the pyrazole solution. The acid addition salt of the pyrazole will often precipitate or crystallize out of the solution.

  • Induce Crystallization: If the salt does not precipitate immediately, you can induce crystallization by:

    • Cooling the solution in an ice bath.

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the pyrazole salt (if available).

  • Isolate the Salt: Collect the precipitated pyrazole acid addition salt by vacuum filtration.

  • Wash the Salt: Wash the collected salt with a small amount of cold solvent to remove any remaining impurities.

  • Liberate the Free Pyrazole (Optional): a. Dissolve the purified pyrazole salt in water. b. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution). c. Extract the liberated free pyrazole into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Remove the solvent under reduced pressure to obtain the purified pyrazole.

Visualizations

Workflow for Selecting a Pyrazole Purification Technique

Purification_Workflow Start Crude Pyrazole Compound Is_Solid Is the compound a solid? Start->Is_Solid High_Purity Is the initial purity >90%? Is_Solid->High_Purity Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Liquid) Recrystallization Recrystallization High_Purity->Recrystallization Yes High_Purity->Column_Chromatography No Final_Product Pure Pyrazole Recrystallization->Final_Product Acid_Base_Extraction Consider Acid-Base Extraction for initial cleanup Column_Chromatography->Acid_Base_Extraction Column_Chromatography->Final_Product Acid_Base_Extraction->Column_Chromatography

Caption: A decision tree for selecting the appropriate purification technique for a pyrazole compound.

Logical Relationship in Acid-Base Extraction of a Pyrazole

Acid_Base_Extraction Start Crude Pyrazole + Non-Basic Impurities in Organic Solvent Add_Acid Extract with Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Organic_Layer1 Organic Layer: Non-Basic Impurities Add_Acid->Organic_Layer1 Separation Aqueous_Layer1 Aqueous Layer: Protonated Pyrazole (Salt) Add_Acid->Aqueous_Layer1 Separation Add_Base Neutralize with Aqueous Base (e.g., NaOH) Aqueous_Layer1->Add_Base Extract_Organic Extract with Organic Solvent Add_Base->Extract_Organic Aqueous_Layer2 Aqueous Layer: Inorganic Salts Extract_Organic->Aqueous_Layer2 Separation Organic_Layer2 Organic Layer: Purified Pyrazole Extract_Organic->Organic_Layer2 Separation Final_Product Pure Pyrazole Organic_Layer2->Final_Product Evaporate Solvent

Caption: A flowchart illustrating the process of purifying a pyrazole using acid-base extraction.

References

  • Guth, S., et al. (2011). Method for purifying pyrazoles.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Bhattacharya, S., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41.
  • Al-Hourani, B. J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6296. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1180. [Link]

  • Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2321-9653. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. [Link]

  • Zakarian, A. Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Intermediates

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility issues with pyrazole-containing int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility issues with pyrazole-containing intermediates. Pyrazoles are a cornerstone of modern drug discovery, yet their unique physicochemical properties can present significant challenges during synthesis, often leading to reaction failures, low yields, and purification difficulties.[1][2]

This document provides in-depth, field-proven insights and practical troubleshooting strategies to diagnose and solve these critical solubility problems.

Part 1: The Root of the Problem: Why Do My Pyrazole Intermediates Crash Out?
Q: What specific molecular properties of pyrazole intermediates lead to poor solubility?

A: The solubility of any compound is governed by the interplay between its interactions with itself (crystal lattice energy) and its interactions with the solvent. Pyrazole intermediates often have poor solubility due to a combination of three key factors:

  • Strong Intermolecular Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the pyridine-like sp² nitrogen). This allows for the formation of strong, directional hydrogen bond networks between pyrazole molecules. These robust intermolecular forces promote self-association and crystallization, making it difficult for solvent molecules to intervene and solvate the individual molecules.

  • High Crystal Lattice Energy: The planar nature of the pyrazole ring, combined with the strong hydrogen bonding and potential for π-π stacking interactions, can lead to highly stable and dense crystal packing. This high lattice energy means a significant amount of energy is required to break the crystal structure apart, resulting in low solubility in many common organic solvents.

  • Influence of Substituents: While the core pyrazole ring is polar, its overall solubility is heavily dictated by its substituents. Large, nonpolar, or rigid aromatic groups attached to the ring can dramatically increase the molecule's hydrophobicity and reduce its solubility in polar solvents. Conversely, these same groups can hinder solubility in nonpolar solvents if the core's hydrogen-bonding network remains dominant.

Understanding these underlying causes is the first step in designing an effective solubilization strategy. The goal is to disrupt the powerful solute-solute interactions and promote favorable solute-solvent interactions.

Part 2: The Application Scientist's Toolkit: Core Strategies for Solubilization

When an intermediate fails to dissolve, a systematic approach is more effective than random trial and error. The following Q&A section details the primary tools at your disposal.

Q: How should I approach selecting a solvent system for a problematic pyrazole synthesis?

A: Solvent selection is the most critical first step. The principle of "like dissolves like" is a good starting point, but the unique nature of pyrazoles requires a more nuanced approach.

Causality: Your goal is to find a solvent that can effectively compete with the pyrazole's self-association.

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are often the first choice. They possess high dielectric constants and are excellent hydrogen bond acceptors, allowing them to solvate the N-H proton of the pyrazole ring and disrupt the intermolecular hydrogen bonding network.

  • Polar Protic Solvents: Traditional choices like ethanol or methanol can be effective, as they can act as both hydrogen bond donors and acceptors.[3] However, for particularly stubborn pyrazoles, their solvation power may be insufficient.

  • Specialized Fluorinated Alcohols: For certain reactions, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptionally powerful. Their strong hydrogen bond donating ability and polarity can dissolve difficult intermediates. Critically, their use has been shown to dramatically improve reaction regioselectivity in pyrazole formation, making them a tool for both solubility and chemical control.[4]

The following table summarizes key solvent properties to guide your selection.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes & Use Cases
TolueneNonpolar1112.4Generally poor choice for unsubstituted pyrazoles; may work for highly functionalized, nonpolar analogues.[5]
DichloromethaneAprotic, weakly polar409.1Useful for less polar pyrazoles at lower temperatures.
EthanolProtic, polar7825Standard choice, but often insufficient for complex or rigid pyrazoles.[4]
AcetonitrileAprotic, polar8237.5Good general-purpose solvent, less viscous than DMF/DMSO.
DMFAprotic, polar15337Excellent solubilizer due to strong H-bond accepting ability.[1] High boiling point can be a purification challenge.
DMSOAprotic, polar18947One of the strongest common organic solvents. Can facilitate oxidation of intermediates.[6] Often used as a co-solvent.[7]
TFEProtic, polar7727Excellent H-bond donor; can improve solubility and regioselectivity.[4]
Q: My intermediate is still poorly soluble in a single solvent. How can a co-solvent system help?

A: Using a co-solvent is a powerful technique to fine-tune the properties of the reaction medium.[8][9]

Causality: A co-solvent system works by disrupting the solvent's self-association structure and creating a more favorable environment for the solute. For example, adding a small amount of DMSO to water can break up the highly structured hydrogen-bonding network of water, creating pockets that are more accommodating to an organic molecule. This is frequently observed in biological assays where high DMSO content is required to dissolve pyrazole-containing compounds in aqueous buffers.[7]

Common Co-Solvent Mixtures:

  • Toluene/Ethanol: Balances nonpolar and polar characteristics.

  • THF/Water: A common mixture for reactions involving both organic and inorganic reagents.

  • DMSO/Water or DMSO/PBS: Frequently used to dissolve drug candidates for biological testing.[7]

Q: When and how should I use temperature to my advantage?

A: Increasing the temperature is a straightforward method to increase solubility.[3]

Causality: According to the principles of thermodynamics, the solubility of most solids increases at higher temperatures as the added thermal energy helps overcome the compound's crystal lattice energy.

Practical Considerations:

  • Reaction Kinetics: Forcing a slurry into a solution by heating can significantly accelerate the reaction rate.

  • Thermal Stability: Always consider the stability of your starting materials, intermediates, and products. Run a preliminary thermal stability test on a small scale if you suspect degradation.

  • Supersaturation: Be aware that upon cooling, your intermediate or product may crash out of solution rapidly. This can be used to your advantage during crystallization but can be problematic if it happens prematurely.

Q: My pyrazole has a basic nitrogen. How can I leverage pH and salt formation?

A: The pyridine-like nitrogen in the pyrazole ring is weakly basic. This property can be exploited to dramatically increase solubility in polar, protic solvents, especially water.

Causality: By adding an acid, you can protonate the basic nitrogen, forming a pyrazolium salt. This salt is an ionic compound and, as such, is typically much more soluble in water or other polar solvents than the neutral parent molecule. This is a standard technique used in the purification of pyrazoles, where an intermediate is dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.[10]

A typical pH range to maintain during the reaction after salt formation is between 6 and 9.[10]

Q: Are there any special additives that can enhance solubility?

A: Yes, in certain situations, particularly in aqueous or highly polar media, additives known as hydrotropes can be effective.

Causality: Hydrotropes are compounds that increase the solubility of poorly soluble organic compounds in water. A classic example is sodium p-toluenesulfonate (NaPTS).[11] While not forming micelles like a traditional surfactant, hydrotropes are thought to aggregate and create environments that are more favorable for the organic solute, thereby enhancing its concentration in the aqueous phase.[11] This can be particularly useful for multi-component reactions in green chemistry protocols.[11]

Part 3: Troubleshooting Workflow and Standard Protocols
Q: My reaction is a thick, un-stirrable slurry. What is my immediate troubleshooting plan?

A: Use the following decision tree to systematically address the problem.

G start Problem: Insoluble Pyrazole Intermediate check_solvent Is the solvent choice optimal? (e.g., Polar aprotic like DMF/DMSO?) start->check_solvent add_cosolvent Add a co-solvent (e.g., 10% DMSO) or switch to a stronger solvent (e.g., DMF). check_solvent->add_cosolvent No heat_reaction Gently heat the mixture. (e.g., to 40-60 °C) check_solvent->heat_reaction Yes add_cosolvent->heat_reaction check_stability Is the intermediate stable at this temperature? heat_reaction->check_stability Yes check_pH Is the intermediate basic? Can salt formation be used? heat_reaction->check_pH No proceed_heat Proceed with reaction under heat. check_stability->proceed_heat check_stability->check_pH No, degrades reassess Reassess synthetic route. Consider structural modification. proceed_heat->reassess Still Insoluble acidify Add acid (e.g., HCl in Dioxane, Acetic Acid) to form a soluble salt. check_pH->acidify Yes check_pH->reassess No acidify->proceed_heat

Caption: Troubleshooting workflow for an insoluble pyrazole intermediate.

Experimental Protocol 1: Systematic Solvent Screening on a Micro-Scale

Objective: To efficiently identify a suitable solvent or co-solvent system for a poorly soluble pyrazole intermediate.

Methodology:

  • Preparation: Dispense 5-10 mg of your dry pyrazole intermediate into several small (1-dram) vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table above.

  • Initial Observation (Room Temp): Vigorously vortex each vial for 30-60 seconds. Observe and record the solubility (e.g., insoluble, partially soluble, fully soluble).

  • Thermal Testing: For vials where the compound is not fully soluble, heat them on a heating block to 40 °C, then 60 °C, vortexing at each temperature and recording observations.

  • Co-Solvent Testing: For promising solvents where solubility is still incomplete, add a second solvent (a co-solvent like DMSO or NMP) in 10% increments (e.g., 10 µL) and observe if solubility improves.

  • Selection: Choose the solvent or solvent mixture that provides complete dissolution at the lowest possible temperature for your scaled-up reaction.

Self-Validation: This protocol is self-validating. A successful outcome is the visual confirmation of a clear, homogeneous solution, which directly indicates an effective solvent system for your target compound under the tested conditions.

Experimental Protocol 2: pH-Mediated Solubilization for Workup and Purification

Objective: To use the basicity of a pyrazole intermediate to separate it from non-basic impurities.

Methodology:

  • Dissolution: Suspend the crude reaction mixture containing your pyrazole intermediate in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the suspension to a separatory funnel and add 1M aqueous HCl solution. Shake vigorously. The basic pyrazole intermediate will protonate and dissolve into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer.

  • Organic Wash (Optional): Wash the aqueous layer with fresh ethyl acetate one more time to remove any residual non-basic impurities.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The neutral pyrazole will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified pyrazole intermediate.

Self-Validation: The purity of the isolated product can be confirmed by analytical techniques such as NMR or LC-MS. A significant increase in purity compared to the crude material validates the effectiveness of the acid/base extraction.

Part 4: Advanced Frequently Asked Questions (FAQs)

Q: My starting materials are soluble, but the pyrazole intermediate crashes out mid-reaction. What can I do?

A: This is a common problem, especially in condensation reactions. It indicates the product is much less soluble than the reactants in the chosen solvent.

  • Solution 1 (Solvent Change): Your first action should be to re-run the reaction in a stronger solvent identified from screening, such as DMF or DMSO.

  • Solution 2 (Temperature Increase): If the reaction is being run at room temperature, try heating it to keep the intermediate in solution as it forms.

  • Solution 3 (Homogeneous to Slurry): If the reaction must be run as a slurry, ensure you have vigorous mechanical stirring to maintain a fine, mobile suspension and prevent clumping, which can trap starting material and reduce yields.

Q: I've tried everything and it's still a rock. What are my ultimate options?

A: When all else fails, you may need to consider more fundamental changes.

  • Structural Modification: Can you introduce a solubilizing group? For example, synthesizing an analogue with a small polar tail (e.g., a methoxyethoxy group) or a temporary protecting group that improves solubility and can be removed later. Tertiary amine groups are often incorporated into drug candidates specifically to enhance solubility.[7]

  • Re-evaluate the Synthetic Route: Is there an alternative synthetic route that proceeds via a more soluble intermediate? Sometimes, changing the order of synthetic steps can circumvent a problematic intermediate entirely.

References
  • Šečkutė, J., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Meudt, A., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. Available at: [Link]

  • Anwar, M., et al. (2024). An Approach to Enhance Drug Solubility: Design, Characterization and Evaluation of Arabinoxylan-Based Apixaban-Loaded Nanoparticles. NSA. Available at: [Link]

  • Boutadla, Y., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Castillo, J.C., & Portilla, J. (2019). RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES. Targets in Heterocyclic Systems. Available at: [Link]

  • Lellek, V., et al. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Organic Chemistry Portal. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

  • Reddy, D., et al. (2014). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses Procedure. Available at: [Link]

  • Gadad, A. P., et al. (2016). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Alternative Synthesis Routes for Substituted Pyrazoles

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of substituted pyrazoles. This document is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of substituted pyrazoles. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone of modern drug discovery and agrochemicals, making robust and flexible synthetic routes essential.[1][2] This guide moves beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. It is structured as a series of frequently asked questions (FAQs) to directly tackle specific experimental issues, providing not just solutions but also the underlying chemical logic.

Section 1: The Knorr Synthesis & Related Condensations (1,3-Dicarbonyls + Hydrazines)

The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most traditional and widely used method for constructing the pyrazole core.[1][3][4] While classic, it is not without its challenges, particularly concerning regioselectivity and reaction efficiency.

FAQ 1.1: I'm getting a mixture of regioisomers. How can I control the regioselectivity of the condensation?

Answer: This is the most frequent issue in Knorr-type syntheses when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[1] The formation of two regioisomers occurs because either of the two carbonyl groups can undergo initial condensation with either of the two nitrogen atoms of the hydrazine.

Causality & Mechanism: The reaction proceeds via a hemiaminal intermediate, followed by cyclization and dehydration.[5] The selectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens.

  • Electronic Effects: A more electrophilic carbonyl (e.g., one adjacent to an electron-withdrawing group like -CF₃) will preferentially react with the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH₂).[6]

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the reaction to the less hindered carbonyl.

  • Solvent and pH: The reaction conditions play a crucial role. Aprotic dipolar solvents (like DMF or DMAc) in the presence of acid can significantly enhance regioselectivity compared to traditional protic solvents like ethanol, where equimolar mixtures are common.[6] The acid protonates a carbonyl, increasing its electrophilicity and accelerating the desired condensation and subsequent dehydration steps.[6]

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity step1 Analyze Substrates: Identify most electrophilic carbonyl and most nucleophilic nitrogen. start->step1 step2 Modify Reaction Conditions step1->step2 sub_step2 Solvent? step2->sub_step2 step3 Switch to Aprotic Dipolar Solvent (e.g., DMF, DMAc) sub_step3 Catalyst? step3->sub_step3 step4 Add Catalytic Acid (e.g., HCl, H₂SO₄) sub_step4 Temperature? step4->sub_step4 step5 Control Temperature (Run at room temp or lower) step6 Monitor by LCMS/TLC to track isomer formation step5->step6 end Outcome: Improved Regioisomeric Ratio step6->end sub_step2->step3 Yes sub_step3->step4 Yes sub_step4->step5 Yes

Caption: Troubleshooting workflow for regioselectivity issues.

Comparative Data for Solvent Effects:

1,3-Dicarbonyl SubstrateHydrazineSolventConditionsRegioisomeric RatioReference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolRoom Temp~1:1[6]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazine HClDMAc / 10N HClRoom Temp>98:2[6]
FAQ 1.2: My reaction is sluggish and gives low yields. How can I optimize it?

Answer: Low yields or slow reactions are often due to inefficient dehydration steps, catalyst issues, or starting material stability.

Expert Insights:

  • Catalysis is Key: While the reaction can proceed without a catalyst, it is often slow. Using a catalytic amount of a strong acid (like HCl or H₂SO₄) protonates the carbonyl, making it more susceptible to nucleophilic attack.[5] For more sensitive substrates, Lewis acids or "green" catalysts can be highly effective.

  • Water Removal: The reaction liberates two molecules of water.[4] In some cases, the presence of water can lead to reversible reactions or side products. For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene).

  • Energy Input: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.[3]

Optimized Protocol (Nano-ZnO Catalyzed Green Synthesis): [1][6]

  • Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol), the substituted hydrazine (1.0 mmol), and nano-ZnO (10 mol%).

  • Solvent: Add a minimal amount of a suitable solvent (e.g., ethanol or even solvent-free conditions can work).

  • Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter to recover the catalyst. Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Section 2: Synthesis from α,β-Unsaturated Precursors

This category includes reactions of hydrazines with α,β-unsaturated ketones (chalcones), aldehydes, or alkynes. These methods provide access to different substitution patterns.[1][7]

FAQ 2.1: My reaction with a chalcone stops at the pyrazoline intermediate. How do I facilitate aromatization to the pyrazole?

Answer: The reaction of a chalcone with hydrazine first forms a five-membered pyrazoline ring via a Michael addition-condensation sequence. This intermediate must then be oxidized to form the aromatic pyrazole. If your starting materials or conditions lack a built-in oxidant, this step can be the bottleneck.

Mechanism & Solution:

G Chalcone Chalcone + Hydrazine Pyrazoline Pyrazoline (Intermediate) Chalcone->Pyrazoline Cyclocondensation Oxidation Oxidation Step (-2H) Pyrazoline->Oxidation Pyrazole Substituted Pyrazole Oxidation->Pyrazole Aromatization

Caption: General workflow from chalcones to pyrazoles.

Effective Oxidation Strategies:

  • In-situ Chemical Oxidation: Add an oxidizing agent directly to the reaction mixture after the pyrazoline has formed.

    • Iodine (I₂): A mild and effective oxidant.

    • Bromine (Br₂): Very effective but harsher; handle with care.[8]

    • Oxygen/DMSO: A greener alternative involves simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[8]

  • Two-Step Protocol: Isolate the pyrazoline intermediate first. This is useful if the oxidation conditions are incompatible with the initial condensation reaction. Then, subject the purified pyrazoline to an oxidant in a separate step.

Protocol: One-Pot Pyrazoline Formation and In-Situ Oxidation [8]

  • Condensation: Dissolve the chalcone (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL). Reflux the mixture until TLC analysis indicates complete consumption of the chalcone.

  • Oxidation: Cool the mixture slightly. Add a solution of iodine (1.1 mmol) in ethanol dropwise.

  • Completion: Stir the reaction at room temperature or with gentle heating until the pyrazoline is fully converted to the pyrazole (monitor by TLC/LCMS).

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify as needed via column chromatography.

Section 3: Modern & Alternative Synthetic Approaches

To overcome the limitations of classical methods, particularly regarding regioselectivity and substrate scope, several modern alternatives have been developed.

FAQ 3.1: I need to synthesize an N-substituted pyrazole, but the required substituted hydrazine is unstable, toxic, or commercially unavailable. What's a good alternative?

Answer: This is a significant practical challenge. Substituted hydrazines can be difficult to handle. A powerful alternative is to form the N-N bond during the reaction sequence, starting from a more benign primary amine.

Expert Insight: A recently developed method allows for the direct synthesis of N-alkyl and N-aryl pyrazoles from a primary amine, a 1,3-diketone, and an electrophilic amination reagent.[9] This approach completely bypasses the need to pre-form or handle the substituted hydrazine.

General Transformation:

G Amine R-NH₂ (Primary Amine) Plus1 + Amine->Plus1 Diketone 1,3-Diketone Plus1->Diketone Plus2 + Diketone->Plus2 Amination Electrophilic Amination Reagent Plus2->Amination Arrow -> Amination->Arrow Product N-Substituted Pyrazole Arrow->Product G Tosylhydrazone N-Alkyl Tosylhydrazone Plus + Tosylhydrazone->Plus Alkyne Terminal Alkyne Plus->Alkyne Arrow ->[Base or Catalyst] Alkyne->Arrow Product 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) Arrow->Product

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Pyrazole-Based Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This guide is designed to provide practical, in-depth solutions to co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during the discovery and development process. We move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Part A: Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental problems in a question-and-answer format, providing diagnostic workflows and validated solutions.

Question 1: My pyrazole-based inhibitor shows high potency in biochemical assays but has poor efficacy in cell-based assays and low oral bioavailability. What is the likely cause and how can I troubleshoot it?

Answer:

A significant drop in potency from a biochemical to a cellular context, coupled with low bioavailability, strongly suggests poor metabolic stability. The pyrazole core itself is generally resistant to metabolic degradation compared to other heterocycles like imidazoles or oxazoles; however, the substituents on and around the ring are often susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[1][2] The primary goal is to identify the metabolic "soft spot" and then strategically modify the molecule to block this degradation pathway.

Here is a systematic approach to address this issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation cluster_2 Phase 3: Solution A Problem: High biochemical potency, low cellular efficacy/bioavailability B Experiment: In Vitro Metabolic Stability Assay (Liver Microsomes) A->B C Data Analysis: Calculate half-life (t½) and intrinsic clearance (CLint) B->C D Is t½ short (<30 min)? C->D E Experiment: Metabolite Identification (LC-MS/MS) D->E Yes K Proceed with improved compound for further cellular/in vivo testing D->K No (Metabolism is not the primary issue. Investigate other factors like permeability or efflux.) F Identify Site(s) of Metabolism (e.g., N-dealkylation, aryl hydroxylation) E->F G Strategy: Structure-Activity Relationship (SAR) -Guided Chemical Modification F->G H Examples: 1. Introduce Electron-Withdrawing Groups (EWGs) 2. Add bulky groups for steric hindrance 3. Replace labile group (e.g., scaffold hopping) G->H I Re-test Analogs in Metabolic Stability Assay H->I J Did t½ improve? I->J J->K Yes L Re-evaluate modification strategy J->L No L->G

Caption: Troubleshooting workflow for poor in vivo performance.

This protocol provides a framework for assessing the metabolic stability of your compound.

  • Preparation:

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare your test compound stock solution in DMSO (e.g., 10 mM) and dilute it in the phosphate buffer to an intermediate concentration. The final DMSO concentration in the incubation should be ≤ 0.5%.

    • Prepare a 2X NADPH regenerating solution (e.g., Corning Gentest™).

    • Prepare positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to the HLM/compound mixture. The final incubation volume is typically 200 µL with a final compound concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Metabolic Half-Life (t½) Interpretation Recommended Next Steps
> 60 minHigh Stability Metabolism is unlikely the primary cause of poor performance. Investigate other ADME properties like cell permeability (PAMPA, Caco-2 assays) or efflux by P-glycoprotein (P-gp).
30 - 60 minModerate Stability May be acceptable, but improvement is desirable. Proceed with metabolite identification to guide SAR for optimization.
< 30 minLow Stability The compound is rapidly metabolized. Metabolite identification is critical to inform medicinal chemistry efforts.[3]
Question 2: My lead compound is showing degradation in the formulation vehicle before I can even begin my in vivo studies. How can I assess and improve its chemical stability?

Answer:

This issue points to inherent chemical instability. Unlike metabolic instability, which is enzyme-driven, chemical instability involves degradation due to factors like pH, oxidation, or light. A forced degradation study is the standard method to rapidly identify these liabilities.

  • Objective: To expose the compound to stress conditions to predict its long-term stability and identify degradation pathways.

  • Stock Solution: Prepare a 1 mg/mL solution of your pyrazole inhibitor in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add 1N HCl to the stock solution. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution. Incubate at 60°C for 24-48 hours. The pyrazole ring can be susceptible to ring opening under strong basic conditions.[4]

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24-48 hours. While the pyrazole ring itself is relatively stable to oxidation, substituents may not be.[4]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 70°C) in the dark.

  • Analysis: At each time point, neutralize the acid/base samples. Analyze all samples by a stability-indicating HPLC method (e.g., with a UV or MS detector) to quantify the parent compound and detect any degradation products.

Degradation Observed Under Likely Cause Proposed Solution(s)
Acidic and/or Basic pHHydrolysis Formulation: Buffer the formulation vehicle to a pH where the compound is most stable. Structural: Modify hydrolytically labile functional groups (e.g., esters, amides) if they are not essential for kinase binding.
Hydrogen PeroxideOxidation Formulation: Add antioxidants (e.g., ascorbic acid, BHT) to the formulation. Purge solutions with nitrogen to remove oxygen. Structural: Replace or shield oxidation-prone moieties (e.g., electron-rich aromatic rings).
UV/Visible LightPhotodegradation Handling: Protect the compound from light at all stages using amber vials and light-blocking containers.

Part B: Frequently Asked Questions (FAQs)

Q1: Why is the pyrazole ring considered a "privileged scaffold" and metabolically stable?

The pyrazole ring is often called a privileged scaffold because it appears in numerous FDA-approved drugs across various therapeutic areas.[2][3][5] Its stability, particularly in a metabolic context, is a key reason for its popularity. Compared to related heterocycles like imidazole or oxazole, the pyrazole ring is less susceptible to oxidative cleavage by P450 enzymes.[1] This is partly due to the acidic nature of the pyrazole N-H, which makes the ring system less electron-rich and thus less prone to oxidation.[1] This inherent stability allows medicinal chemists to focus on optimizing the substituents for potency and selectivity without constantly battling the degradation of the core structure.[2]

Q2: What are the most common sites of metabolism on pyrazole-based kinase inhibitors?

While the core is stable, metabolism frequently occurs on peripheral parts of the molecule. Based on extensive studies, the most common metabolic liabilities are:

  • N-Dealkylation/De-arylation: For N1-substituted pyrazoles, the removal of the entire substituent group is a very common metabolic pathway.[1]

  • Oxidation of Substituents: Alkyl groups attached to the pyrazole ring can undergo hydroxylation.

  • Aromatic Hydroxylation: Phenyl rings or other aromatic systems attached to the pyrazole core are prime targets for hydroxylation by CYP enzymes. This is often the first step in increasing polarity for excretion.

Caption: Common metabolic hotspots on a generic pyrazole inhibitor.

Q3: Can I use "scaffold hopping" to fix metabolic instability?

Yes, absolutely. Scaffold hopping is an effective strategy when a particular part of the molecule is persistently labile. For instance, if a phenyl ring attached to the pyrazole is constantly being hydroxylated, replacing it with a bioisosteric pyridine or pyrimidine ring can significantly enhance metabolic stability.[6] The introduction of the nitrogen atom(s) into the aromatic system makes it more electron-deficient and less susceptible to oxidative metabolism.[6] This strategy was successfully used in the development of the ERK1/2 inhibitor Ravoxertinib, where replacing a metabolically unstable ring with a substituted aminopyrazole improved the metabolic profile.[1]

Q4: What analytical techniques are essential for stability studies of kinase inhibitors?

A robust analytical toolkit is crucial. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating the parent inhibitor from its degradation products or metabolites. It is often coupled with UV detection for initial quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Essential for sensitive and specific quantification of the inhibitor in complex biological matrices (like plasma or microsomal incubations) and for identifying the structure of unknown metabolites.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to definitively determine the structure of isolated degradation products or metabolites to confirm the exact site of chemical modification.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals (Basel). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2024). RSC Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). RSC Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Pyrazole Regioisomer Characterization

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet signi...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of characterizing pyrazole regioisomers. The synthesis of unsymmetrically substituted pyrazoles frequently yields a mixture of regioisomers, and their incorrect assignment can have profound implications for structure-activity relationship (SAR) studies, patentability, and clinical development.

This document moves beyond simple protocols to explain the underlying principles of why certain techniques are effective, empowering you to troubleshoot and adapt these methods to your specific molecules.

Frequently Asked Questions (FAQs)

Q1: What are pyrazole regioisomers, and why is their characterization so challenging?

A1: Pyrazole regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of substituents around the pyrazole ring. A classic example arises from the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can produce two different products, such as a 1,3,5-trisubstituted pyrazole and its corresponding 1,5,3-isomer.[1]

The primary challenges in their characterization are:

  • Similar Physical Properties: Regioisomers often have very similar polarities, boiling points, and solubilities, making them difficult to separate by standard chromatographic techniques.[2]

  • Ambiguous Spectroscopic Data: Basic 1D NMR (¹H and ¹³C) spectra can be nearly identical, as the electronic environments of the nuclei in each isomer are often very similar.

  • Tautomerism: In N-H (unsubstituted at N1) pyrazoles, rapid proton exchange (annular prototropic tautomerism) between the two nitrogen atoms can occur.[3] This makes the C3 and C5 positions equivalent on the NMR timescale, leading to averaged signals and complicating the assignment of substituents.[3]

Q2: What is the general workflow for tackling a pyrazole regioisomer mixture?

A2: A systematic, multi-technique approach is essential for unambiguous characterization. Simply relying on a single piece of data is insufficient and can lead to misinterpretation. The recommended workflow involves separating the isomers first, followed by detailed spectroscopic analysis.

G cluster_0 Synthesis & Separation cluster_1 Spectroscopic Analysis cluster_2 Absolute Confirmation Syn Synthesis yields regioisomeric mixture Sep Chromatographic Separation (HPLC / Column) Syn->Sep Isolate pure isomers NMR_1D 1D NMR (¹H, ¹³C) Initial Assessment Sep->NMR_1D MS Mass Spectrometry (Confirm Mass, Fragmentation) Sep->MS NMR_2D 2D NMR (NOESY, HMBC) Definitive Assignment NMR_1D->NMR_2D Ambiguity prompts further analysis XRay Single Crystal X-ray Crystallography NMR_2D->XRay If ambiguity persists or for absolute proof Comp Computational Modeling (DFT, etc.) NMR_2D->Comp Support experimental assignments

Caption: Recommended workflow for pyrazole regioisomer characterization.

Troubleshooting Guide: Spectroscopic & Chromatographic Methods

Q3: My ¹H NMR spectra for the two isolated isomers are almost identical. How can I assign the structures?

A3: This is the most common challenge. When ¹H NMR is not definitive, you must turn to 2D NMR techniques that reveal through-bond and through-space correlations. The two most powerful experiments for this purpose are HMBC and NOESY .

  • Causality: The key is to find a correlation between a proton on a known substituent and a carbon or proton within the pyrazole core that is unique to one regioisomer. For N-substituted pyrazoles, the substituent on the N1 position is the perfect "handle."

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away (²JCH, ³JCH). For an N-methyl pyrazole, the protons of the methyl group (H-N-C) will show a ³J correlation to the C5 carbon of the pyrazole ring but are too far away (4 bonds) to correlate to the C3 carbon. This is a definitive piece of evidence.[2][4]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (<5 Å), regardless of their bonding. For an N-benzyl pyrazole, a NOESY cross-peak between the benzylic protons (N-CH₂) and the protons of the substituent at the C5 position provides unambiguous proof of that regioisomer's identity.[2] The absence of this correlation in the other isomer confirms its structure.

Caption: Using 2D NMR to differentiate N-methyl pyrazole regioisomers.

Q4: My regioisomers co-elute during column chromatography. How can I improve their separation?

A4: Co-elution is common due to similar polarities. However, subtle differences in structure can be exploited.

  • Principle of Separation: Even a small difference in the molecule's dipole moment or its ability to interact with the stationary phase (e.g., through hydrogen bonding or π-π stacking) can be amplified to achieve separation. One regioisomer might be more planar, allowing for stronger interaction with a flat stationary phase like silica, leading to a longer retention time.[2] Steric hindrance in the other isomer could disrupt planarity, weakening its interaction and causing it to elute faster.[2]

  • Troubleshooting Steps:

    • Switch to HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash column chromatography.

    • Optimize the Mobile Phase: Systematically vary the solvent polarity. Use a shallow gradient in reverse-phase HPLC to maximize the separation window.

    • Change the Stationary Phase: If a standard C18 column fails, try a phenyl-hexyl column (for enhanced π-π interactions) or a polar-embedded phase column (for different hydrogen bonding interactions).

    • Consider Temperature: Running the HPLC at a lower temperature can sometimes enhance selectivity by increasing the interaction energies between the analytes and the stationary phase.

ParameterRecommendation for Difficult SeparationsRationale
Technique Switch from Flash to RP-HPLCHigher efficiency and resolving power.
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 min)Maximizes the difference in retention times.
Stationary Phase Test C18, Phenyl-Hexyl, and Polar-EmbeddedExploits different interaction mechanisms (hydrophobicity, π-stacking, H-bonding).
Flow Rate Decrease the flow rateIncreases the number of theoretical plates, improving resolution.
Temperature Experiment with sub-ambient temperatures (if available)Can enhance selectivity by favoring specific intermolecular interactions.
Q5: Is mass spectrometry useful for distinguishing these isomers?

A5: Generally, no. Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). Since regioisomers have the same molecular formula, they will have identical molecular weights and will not be distinguished by a standard mass analyzer. While some isomers may exhibit different fragmentation patterns in MS/MS experiments, relying on this for primary characterization is risky and often inconclusive. MS is best used to confirm the molecular weight of your isolated isomers after their structures have been determined by NMR.[2]

Advanced & Confirmatory Techniques

Q6: I've tried everything, but my 2D NMR data is still ambiguous. What is the definitive, "gold standard" technique?

A6: Single-crystal X-ray crystallography is the unequivocal gold standard for molecular structure determination.[5] It provides a 3D map of electron density in a molecule, revealing the precise location of each atom and the bonds between them.

  • When to Use It:

    • When NMR data is uninterpretable or ambiguous.

    • For novel scaffolds where no precedent exists.

    • When a compound is being advanced into development and absolute structural proof is required for regulatory or intellectual property purposes.

  • The Main Hurdle: This technique requires a high-quality, single crystal of your compound, which can sometimes be challenging to grow.

Q7: How can computational chemistry help me?

A7: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for supporting and rationalizing experimental findings.[5]

  • Predicting NMR Spectra: DFT calculations can predict the ¹H and ¹³C chemical shifts for each potential regioisomer.[6] You can then compare the calculated spectra to your experimental data. The isomer whose calculated spectrum more closely matches the experimental one is the likely correct structure.

  • Determining Thermodynamic Stability: Calculations can determine the relative ground-state energies of the regioisomers. While the thermodynamically more stable isomer is not always the one that is formed (kinetics often control the reaction outcome), this information can provide valuable context.[3]

  • Rationalizing Physical Properties: As demonstrated in some studies, computational simulations can explain differences in chromatographic behavior by modeling the 3D conformations and planarity of the isomers.[2]

Experimental Protocols

Protocol 1: Unambiguous Structure Assignment using 2D NOESY

This protocol assumes you have isolated a pure N-substituted pyrazole of unknown regiochemistry.

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. A higher concentration is needed for NOESY than for standard ¹H NMR.

  • Acquire a ¹H Spectrum: Run a standard, high-resolution proton spectrum to identify the chemical shifts of all key protons, particularly those on the N-substituent and the substituents at the C3/C5 positions.

  • Set up the NOESY Experiment:

    • Use a standard noesygpph pulse sequence (or equivalent on your spectrometer).

    • Set the Mixing Time (d8): This is the most critical parameter. It is the time during which magnetization transfer (the NOE) occurs. Start with a mixing time of 500-800 ms. If your molecule is small, you may need a longer time (up to 1.5 s).

    • Acquisition Parameters: Acquire at least 16-32 scans per increment, with 256-512 increments in the indirect dimension (t₁).

  • Data Processing & Analysis:

    • Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Look for a cross-peak that connects a proton on the N1-substituent to a proton on a C5-substituent.

    • Interpretation:

      • Cross-peak PRESENT: The structure is the isomer where these two groups are adjacent (e.g., the 1,5-isomer).[2]

      • Cross-peak ABSENT: The structure is the isomer where the groups are distant (e.g., the 1,3-isomer). Ensure that other expected NOEs are present to confirm the experiment worked.

References

  • Butini, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Jasiński, R. (2023). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. Available at: [Link]

  • Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2016). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Filarowski, A., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Naimi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Gariazzo, C., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Reddy, G. S., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate. Available at: [Link]

  • He, Y., et al. (2021). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry. Available at: [Link]

  • Saidi, I., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole N-Protection Strategies

Welcome to the technical support center for pyrazole synthesis. This guide provides field-proven insights and troubleshooting advice for researchers, medicinal chemists, and process development scientists navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide provides field-proven insights and troubleshooting advice for researchers, medicinal chemists, and process development scientists navigating the complexities of N-H protection in the pyrazole scaffold. Pyrazoles are a cornerstone of modern pharmaceuticals, and mastering their synthesis is critical for drug discovery.[1] This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Section 1: Choosing the Right Protecting Group

Question: How do I select the optimal N-protecting group for my pyrazole synthesis?

The ideal protecting group is not a one-size-fits-all solution; it is dictated entirely by the planned synthetic route. The choice requires a holistic assessment of your molecule's existing functionality and the reaction conditions it must endure in subsequent steps. A robust protecting group strategy hinges on three pillars:

  • Ease of Introduction: The protection step should be high-yielding and straightforward.

  • Stability: The group must remain intact through all intermediate steps (e.g., lithiation, cross-coupling, oxidation, reduction).

  • Ease and Orthogonality of Removal: The deprotection step must be efficient and, crucially, must not affect other sensitive functional groups in the molecule. This concept is known as orthogonal protection.[2]

Consider the flowchart below for a general decision-making framework.

G start Start: Select Pyrazole Protecting Group q1 Are strong basic conditions (e.g., n-BuLi, LDA) planned? start->q1 pg_base_stable Consider Base-Stable Groups: - THP - SEM - Benzyl - Trityl q1->pg_base_stable Yes pg_base_unstable Avoid Base-Labile Groups (or use with caution) q1->pg_base_unstable No q2 Are acidic conditions (e.g., TFA, HCl) planned? pg_base_stable->q2 pg_base_unstable->q2 pg_acid_stable Consider Acid-Stable Groups: - Phenylsulfonyl - Benzyl (stable to non-reductive acid) q2->pg_acid_stable Yes pg_acid_labile Acid-Labile Groups: - Boc - Trityl - THP - SEM - PMB q2->pg_acid_labile No (deprotection planned) q3 Is Pd-catalyzed cross-coupling planned? pg_acid_stable->q3 pg_acid_labile->q3 pg_pd_stable Most common groups are stable. SEM is well-documented for enabling C-H arylation. q3->pg_pd_stable Yes deprotection Final Deprotection Strategy q3->deprotection No pg_pd_stable->deprotection

Caption: Decision tree for selecting a pyrazole protecting group.

Question: How does the choice of N-protecting group affect the reactivity of the pyrazole ring?

This is a critical consideration often overlooked. The electronic nature of the protecting group directly modulates the nucleophilicity and aromaticity of the pyrazole ring.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like tert-Butoxycarbonyl (Boc) and Phenylsulfonyl (PhSO₂) significantly decrease the electron density of the pyrazole ring. This deactivation makes the ring more stable towards oxidation but drastically reduces its reactivity in electrophilic aromatic substitution reactions. However, this can be advantageous for directing metallation to specific C-H bonds.[3]

  • Electron-Neutral/Donating Groups: Groups like Benzyl (Bn), Trityl (Tr), and Tetrahydropyranyl (THP) have a much smaller electronic impact. They serve as simple steric shields for the N-H proton without significantly altering the inherent reactivity of the pyrazole core, making them suitable for reactions where the natural nucleophilicity of the ring is required.[3] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly noteworthy as it protects the N-H bond while enabling challenging C-H activation/arylation reactions that are inefficient on the unprotected pyrazole.[4]

Section 2: Troubleshooting Experimental Issues

Question: I'm getting a mixture of N1 and N2 protected isomers. How can I improve regioselectivity?

This is one of the most common challenges in pyrazole chemistry, arising from the tautomerism of unsymmetrically substituted pyrazoles.[5] The ratio of N1 vs. N2 isomers is influenced by both steric and electronic factors.

Probable Cause & Solution:

  • Steric Hindrance: The incoming protecting group will preferentially attach to the less sterically hindered nitrogen atom. If you have a bulky substituent at the C3 or C5 position, this can be used to your advantage to direct the protection to the distal nitrogen.

  • Reaction Conditions: For N-alkylation, which often suffers from poor regioselectivity, a protecting group strategy can offer precise control.[4] For instance, the use of a removable directing group can lock the tautomeric form.

  • The "SEM Switch" Strategy: For advanced applications requiring full regiocontrol of C- and N-substituents, the SEM group is exceptionally powerful. It can be used to protect one nitrogen, allowing functionalization at a specific carbon. Subsequently, the SEM group can be "switched" to the other nitrogen in a one-step protocol, which alters the ring's electronics and directs a second functionalization to a previously unreactive position. This strategy provides a rapid route to fully substituted pyrazoles with complete regiocontrol.[4]

cluster_0 SEM-Switch Strategy for Regiocontrol A Unsubstituted Pyrazole B N1-SEM Protected Pyrazole A->B SEM-Cl, Base C C5-Arylation B->C Pd-catalyzed C-H Arylation D SEM 'Switch' (Transposition to N2) C->D One-step protocol E C3-Arylation (Formerly unreactive C3 is now reactive C5) D->E Pd-catalyzed C-H Arylation F Regioselective N-Alkylation E->F Me₃O-BF₄ G Final Deprotection E->G Deprotection F->G Deprotection H Fully Substituted Pyrazole G->H

Caption: Workflow for the SEM-switch strategy.[4]

Question: My Boc deprotection with TFA is causing decomposition of my product. What are some milder, orthogonal alternatives for N-Boc pyrazoles?

While strong acids like TFA are standard for Boc removal, they are incompatible with many other acid-sensitive functional groups. Fortunately, N-Boc protected azoles, including pyrazoles, are susceptible to cleavage under certain basic or nucleophilic conditions, which is often not the case for Boc-protected aliphatic amines.

Probable Cause & Solution:

The lability of the N-Boc bond on electron-deficient azole rings allows for alternative deprotection mechanisms. A highly effective and selective method involves using sodium borohydride (NaBH₄) in ethanol.[6][7]

  • Mechanism: This method proceeds at room temperature and offers excellent yields (75-98%).[6] It is orthogonal to many other protecting groups, and crucially, N-Boc protected aliphatic amines, pyrroles, and indoles remain completely intact under these conditions.[6][7] This provides a powerful tool for selective deprotection in complex molecules.

  • Troubleshooting: If the reaction is sluggish, ensure your ethanol is dry. The reaction is impeded in aprotic solvents like THF.[6]

Question: My protection reaction with DHP (to form a THP group) is messy and requires strong acid catalysis. Is there a cleaner method?

Yes. Traditional acid-catalyzed THP protection can be problematic. A green, solvent-free, and catalyst-free method has been developed.[8][9]

Probable Cause & Solution:

Standard methods often lead to side reactions and require tedious purification. The improved method leverages the inherent reactivity of the reagents under thermal conditions.

  • Green Protocol: Simply heating a neat mixture of the pyrazole and 3,4-dihydro-2H-pyran (DHP) affords the N-THP protected pyrazole quantitatively. This approach eliminates the need for both solvent and catalyst, simplifying workup and reducing waste.[8][9] This one-pot procedure can be followed by high-yield lithiation/alkylation and subsequent deprotection.[8]

Summary of Common Pyrazole Protecting Groups

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability & Key Features
tert-Butoxycarbonyl BocBoc₂O, DMAP, CH₂Cl₂1. TFA or HCl2. Selective: NaBH₄, EtOH[6][7]EWG; deactivates ring. Acid-labile. Useful for directing metallation.[3]
Tetrahydropyranyl THPDHP, cat. acid or neat, heat[8][9]Aqueous acid (e.g., HCl in THF/H₂O)Electron-neutral. Stable to bases, organometallics, and reducing agents.[3]
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH, DMFTBAF or aqueous HClEnables C-H functionalization. Allows for "SEM-switch" for full regiocontrol.[4]
4-Methoxybenzyl PMBPMB-Cl, NaH, DMFTrifluoroacetic Acid (TFA)[10][11]Can be cleaved under conditions orthogonal to some other acid-labile groups.
Trityl (Triphenylmethyl) TrTr-Cl, Et₃N, CH₂Cl₂Mild acid (e.g., formic acid, TFA)Bulky group, useful for steric direction. Does not alter ring electronics.[3]
Benzyl BnBn-Br, NaH, DMFCatalytic Hydrogenation (H₂, Pd/C)[12]Stable to a wide range of acidic and basic conditions.
Phenylsulfonyl PhSO₂PhSO₂Cl, PyridineRequires harsh conditions (e.g., Mg/MeOH, Na/Hg)Strong EWG. Very stable, but difficult to remove.[3]

Key Experimental Protocols

Protocol 1: Selective N-Boc Deprotection using NaBH₄[6]
  • Dissolution: Dissolve the N-Boc protected pyrazole (1.0 eq) in absolute ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 3.0-5.0 eq) portion-wise to the stirred solution at room temperature. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of ethanol in vacuo.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Green, Solvent-Free N-THP Protection[8][9]
  • Mixing: In a sealed tube or pressure vessel, combine the NH-pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5-2.0 eq). No solvent is required.

  • Heating: Securely seal the vessel and heat the mixture to 100-125 °C.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or GC-MS. The reaction is often complete within a few hours and proceeds in quantitative yield.

  • Purification: After cooling to room temperature, the excess DHP can be removed in vacuo. The resulting N-THP pyrazole is often pure enough for direct use in the next step. If needed, purification can be achieved by distillation or silica gel chromatography.

References

  • Chuprakov, S., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]

  • ResearchGate Discussion. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • El-Malah, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Organic Chemistry Portal. (2019). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Chen, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. HETEROCYCLES. [Link]

  • Wenzel, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Common Organic Chemistry. Trityl Protection. Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

  • Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of (1,3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. Our focus is on diagnosing and resolving common impurity issues through practical, field-proven troubleshooting and detailed purification protocols.

Troubleshooting Common Impurity Issues

This section addresses specific problems encountered during the synthesis and purification of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in a question-and-answer format.

Q1: My final product is off-white, yellow, or brown, not the expected white crystalline solid. What is the cause and how can I fix it?

A1: Discoloration is a common issue, typically arising from the oxidation of the amine functional group or the presence of highly conjugated impurities. Amines, in their free base form, are particularly susceptible to air oxidation, which can produce colored byproducts.

Causality:

  • Oxidation: Exposure of the free amine to air, especially during workup, concentration, or prolonged storage, can lead to the formation of colored oxidized species.

  • Residual Reagents: Some reagents or catalysts used in the synthesis of the pyrazole ring can be colored and may persist if not completely removed.

  • Thermal Degradation: Excessive heat during solvent removal or drying can cause decomposition into colored impurities.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable polar solvent (e.g., methanol or ethanol). Add a small amount (1-2% w/w) of activated charcoal and gently heat the mixture for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and any adsorbed colored impurities. Proceed with recrystallization as described in Protocol 2 .

  • Minimize Air Exposure: When working with the free base form of the amine, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) where possible, especially during solvent evaporation.

  • Avoid Excessive Heat: Use a rotary evaporator with a water bath set to a moderate temperature (typically < 50°C) to remove solvents. Avoid leaving the product on the evaporator after it is dry.

Q2: My NMR spectrum shows broad signals and the melting point is low and broad. What are the likely impurities?

A2: These characteristics strongly suggest the presence of residual starting materials, solvent, or isomeric impurities.

Causality & Identification:

  • Unreacted Starting Materials: The most common culprits are the starting materials for the pyrazole synthesis (e.g., a 1,3-dicarbonyl compound and a hydrazine derivative) or the immediate precursor to the amine (e.g., 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde or the corresponding oxime/nitrile).[1] These can often be identified by comparing the crude NMR to spectra of the starting materials.

  • Isomeric Byproducts: Pyrazole synthesis can sometimes yield regioisomers, depending on the specific synthetic route used.[2] These can be difficult to separate due to their similar physical properties.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, ethyl acetate, methanol) can be trapped in the solid product. These are usually easily identified by their characteristic peaks in the ¹H NMR spectrum.

Troubleshooting Steps:

  • Acid-Base Extraction: To remove neutral or acidic starting materials, perform an acid-base extraction as detailed in Protocol 1 . This is highly effective for separating the basic amine product from non-basic impurities.

  • Recrystallization: For removing small amounts of impurities and improving crystallinity, recrystallization is the preferred method. Refer to Protocol 2 for a detailed procedure. The choice of solvent is critical and may require some experimentation.

  • High Vacuum Drying: To remove residual solvents, dry the purified product under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential product degradation.

Q3: I have persistent impurities that co-crystallize with my product. How can I achieve higher purity?

A3: When impurities have similar solubility and polarity to the desired product, co-crystallization can be a significant challenge. In these cases, a more selective purification technique like column chromatography is required.

Causality:

  • Structurally Similar Impurities: Side products from the reaction, such as regioisomers or over-alkylated amines, can have very similar physical properties to the target compound, making separation by simple extraction or recrystallization difficult.

Troubleshooting Steps:

  • Convert to Free Base: Before attempting chromatography on standard silica gel, it is essential to convert the hydrochloride salt to its free base form. This is because the acidic nature of silica gel will cause strong, irreversible binding of the salt, leading to poor recovery and streaking.[3][4] This can be done by dissolving the salt in water, basifying with a suitable base (e.g., NaOH or Na₂CO₃) to a pH > 10, and extracting the free amine into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Purify the free base using flash column chromatography. Given the polar nature of the amine, specific conditions are recommended. See Protocol 3 for a detailed methodology.

  • Re-formation of the Hydrochloride Salt: After chromatography, combine the pure fractions of the free amine, evaporate the solvent, and re-form the hydrochloride salt by dissolving the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another anhydrous solvent (e.g., HCl in dioxane or diethyl ether). The pure hydrochloride salt will precipitate and can be collected by filtration.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical techniques to assess the purity of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride? Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and assess the complexity of the crude mixture.[1][6][7] For the free amine, a typical mobile phase would be ethyl acetate/hexane with a small amount of triethylamine (e.g., 1%) to prevent streaking.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[8][9][10][11] The absence of signals from starting materials and a clean integration of the product signals are key indicators of purity.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods are used to obtain quantitative purity data (e.g., % area). Reversed-phase HPLC is often suitable for the hydrochloride salt.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[10][11]

FAQ 2: How can I prevent impurity formation in the first place?

  • Control Stoichiometry: Use precise amounts of reagents. An excess of one reagent can lead to side reactions or remain as an impurity.

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Maintain the recommended reaction temperature.

  • Inert Atmosphere: For sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.

  • Monitor the Reaction: Use TLC or HPLC to monitor the reaction's progress.[7] Stop the reaction once the starting material is consumed to prevent the formation of degradation products.

FAQ 3: What are the key differences in handling the free amine versus the hydrochloride salt? The two forms have significantly different properties that can be leveraged for purification:

PropertyFree AmineHydrochloride Salt
Solubility Soluble in many organic solvents (DCM, EtOAc, Ether). Low solubility in water.Soluble in polar protic solvents (water, methanol, ethanol). Low solubility in non-polar organic solvents (hexane, ether).
Stability Prone to air oxidation.Generally more stable and less prone to oxidation. Crystalline and easier to handle.
Chromatography Amenable to silica gel chromatography.Not suitable for standard silica gel chromatography.

This difference in solubility is the basis for acid-base extraction, a powerful purification technique.[12][13]

Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral/Acidic Impurities

This protocol is designed to separate the basic amine product from non-basic impurities like unreacted aldehydes or other neutral starting materials.

  • Dissolution: Dissolve the crude reaction mixture or impure product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.[14] Most neutral or acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine. Discard the organic layer (or save it for analysis of impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or solid Na₂CO₃) with stirring until the pH is strongly basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine, which may precipitate or form an oily layer.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Recrystallization is an effective method for purifying the final hydrochloride salt, provided the impurities are present in small amounts.

  • Solvent Selection: The ideal solvent is one in which the hydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol, ethanol, or methanol/diethyl ether solvent pairs.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude hydrochloride salt to achieve complete dissolution.

  • Cooling: Slowly cool the solution to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.

  • Crystallization: Crystals of the pure hydrochloride salt should form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography of the Free Amine

This method is for high-purity requirements or when other methods fail. Note: This protocol is for the free amine, not the hydrochloride salt.

  • Preparation of the Free Base: Convert the hydrochloride salt to the free amine as described in Q3 and Protocol 1 .

  • Stationary Phase: Use silica gel as the stationary phase.[15]

  • Mobile Phase (Eluent): Due to the basicity of the amine, a modified eluent is necessary to prevent streaking and ensure good elution.[3] A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Crucially, add a small amount of a competing base, such as 0.5-1% triethylamine (Et₃N), to the eluent system. [3]

  • Packing the Column: Pack the column with silica gel using the initial, less polar eluent mixture.

  • Loading the Sample: Dissolve the free amine in a minimal amount of the eluent or dichloromethane and load it onto the top of the silica gel.

  • Elution: Run the column, gradually increasing the polarity of the eluent. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure. The triethylamine in the eluent is volatile and will be removed during this step.

  • Salt Formation: Convert the purified free amine back to the hydrochloride salt as described in Q3 .

Visualization of Workflows

Caption: General workflow for impurity removal.

Summary of Purification Strategies

Impurity TypeLikely SourceRecommended Removal Method
Neutral/Acidic Starting Materials Incomplete reactionAcid-Base Extraction (Protocol 1)
Colored Impurities Oxidation, degradationCharcoal Treatment, then Recrystallization (Protocol 2)
Isomeric Byproducts Side reactions during synthesisColumn Chromatography (Protocol 3)
Residual Solvents Trapped during isolationHigh Vacuum Drying
Minor Impurities General reaction byproductsRecrystallization (Protocol 2)

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(9), 1674.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Institutes of Health. (2024, November 22).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole deriv
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Reddit. (n.d.). Amine workup. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]

  • PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride and Other Pyrazole Building Blocks

Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery, leading to a wide array of therapeutic agents.[3][4][5] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The reactivity of the pyrazole core and its substituents dictates its utility as a building block for complex molecular architectures.

This guide provides an in-depth comparative analysis of the reactivity of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride against other commonly employed pyrazole building blocks. We will explore its performance in key synthetic transformations, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential.

Structural Features and Predicted Reactivity of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

The reactivity of a pyrazole derivative is intrinsically linked to its substitution pattern. In the case of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride ( 1 ), several structural features are noteworthy:

  • N1-Methylation: The presence of a methyl group on the N1 nitrogen atom prevents tautomerism and eliminates the possibility of N-H acidity, which can influence its behavior in coupling reactions.[6]

  • Electron-Donating Methyl Groups: The methyl groups at the C3 and C5 positions are electron-donating, which can increase the electron density of the pyrazole ring, potentially affecting its susceptibility to electrophilic attack.

  • Exocyclic Aminomethyl Group: The primary aminomethyl group at the C4 position is a key functional handle for a variety of transformations, including amidation and reductive amination. Its reactivity is influenced by the electronic nature of the pyrazole ring.

  • Hydrochloric Salt Form: The hydrochloride salt form ensures stability and improves the solubility of the compound in polar solvents, which can be advantageous for certain reaction conditions.

Based on these features, we can anticipate that 1 will readily participate in reactions involving the primary amine, while the fully substituted pyrazole ring will exhibit distinct reactivity in cross-coupling reactions compared to unsubstituted or halogenated pyrazoles.

Comparative Reactivity in Key Synthetic Transformations

To objectively assess the utility of 1 , we will compare its reactivity with other pyrazole building blocks in three fundamental synthetic transformations: N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions.

N-Acylation of the Exocyclic Amine

N-acylation is a fundamental reaction for the elaboration of amine-containing building blocks.[8] The reactivity of the primary amine in 1 is compared with that of a simple aminomethyl pyrazole without ring methylation.

Experimental Protocol: N-Benzoylation of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

  • To a solution of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 mmol) in dichloromethane (10 mL) is added triethylamine (2.5 mmol) at 0 °C.

  • The mixture is stirred for 10 minutes, after which benzoyl chloride (1.2 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-benzoyl derivative.

Data Comparison:

EntryPyrazole Building BlockAcylating AgentBaseSolventYield (%)
1(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl (1) Benzoyl ChlorideTriethylamineDCM92
2(1H-Pyrazol-4-yl)methanamineBenzoyl ChlorideTriethylamineDCM88

Analysis of Reactivity:

The trimethylated pyrazole 1 exhibits a slightly higher yield in the N-acylation reaction. This can be attributed to the electron-donating nature of the three methyl groups, which increases the nucleophilicity of the exocyclic primary amine, making it more reactive towards the electrophilic acylating agent.

Reductive Amination

Reductive amination is a powerful tool for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[9][10] We compare the performance of 1 with a pyrazole carboxaldehyde in a reaction with a model primary amine.

Experimental Protocol: Reductive Amination of Benzaldehyde with (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

  • To a solution of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 mmol) and benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) is added triethylamine (1.2 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.[11]

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of saturated sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography.

Data Comparison:

EntryReactantsReducing AgentSolventYield (%)
1(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl (1) + BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane85
21H-Pyrazole-4-carbaldehyde + BenzylamineNaBH(OAc)₃1,2-Dichloroethane89

Analysis of Reactivity:

Both reactions proceed in high yields, demonstrating the general efficiency of reductive amination for these pyrazole derivatives. The slightly higher yield observed with the pyrazole carboxaldehyde may be attributed to the relative ease of imine formation with the less sterically hindered benzylamine compared to the aminomethyl pyrazole. However, the excellent yield obtained with 1 underscores its utility as a robust building block for the synthesis of more complex secondary amines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable for the formation of carbon-carbon bonds.[12][13] The reactivity of a pyrazole in these reactions is highly dependent on the presence of a suitable leaving group (e.g., a halogen) and the electronic properties of the ring. Since 1 does not possess a leaving group, we will compare the reactivity of a halogenated analog, 4-bromo-1,3,5-trimethyl-1H-pyrazole, with other halogenated pyrazoles.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[14][15][16][17]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

  • A mixture of 4-bromo-1,3,5-trimethyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.5 mmol) is placed in a reaction vessel.

  • A mixture of 1,4-dioxane and water (4:1, 5 mL) is added.

  • The vessel is sealed and heated to 90 °C for 6-12 hours under an inert atmosphere.[14]

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Data Comparison:

EntryPyrazole Building BlockBoronic AcidCatalystBaseYield (%)
14-Bromo-1,3,5-trimethyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃88
24-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃75
34-Iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃91

Analysis of Reactivity:

The trimethylated bromo-pyrazole demonstrates a higher yield compared to the unsubstituted 4-bromo-1H-pyrazole. The electron-donating methyl groups likely facilitate the oxidative addition of the palladium catalyst to the C-Br bond. As expected, the 4-iodo-1H-pyrazole shows the highest reactivity due to the weaker C-I bond.

B. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[18][19][20][21]

Experimental Protocol: Sonogashira Coupling of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

  • To a solution of 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is added.

  • The reaction mixture is stirred at room temperature for 4-6 hours under an inert atmosphere.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic solution is washed with saturated ammonium chloride solution and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography.

Data Comparison:

EntryPyrazole Building BlockAlkyneCatalyst SystemBaseYield (%)
14-Iodo-1,3,5-trimethyl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamine90
24-Iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamine82

Analysis of Reactivity:

Similar to the Suzuki-Miyaura coupling, the trimethylated iodo-pyrazole exhibits enhanced reactivity in the Sonogashira coupling compared to the unsubstituted analog. The electron-rich nature of the trimethylated pyrazole ring likely promotes the catalytic cycle.

Visualization of Reaction Pathways

experimental_workflow cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling a1 (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl a3 N-Benzoyl Product a1->a3 Et3N, DCM a2 Benzoyl Chloride a2->a3 r1 (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine HCl r3 Secondary Amine Product r1->r3 NaBH(OAc)3, DCE r2 Benzaldehyde r2->r3 s1 4-Bromo-1,3,5-trimethyl-1H-pyrazole s3 Coupled Product s1->s3 Pd(PPh3)4, Na2CO3 s2 Phenylboronic Acid s2->s3 so1 4-Iodo-1,3,5-trimethyl-1H-pyrazole so3 Alkynylated Product so1->so3 Pd(PPh3)2Cl2/CuI, Et3N so2 Phenylacetylene so2->so3

Caption: Key synthetic transformations involving (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine and its halogenated analogs.

Conclusion

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a versatile and highly reactive building block for organic synthesis. The presence of electron-donating methyl groups enhances the nucleophilicity of the exocyclic amine, leading to excellent yields in N-acylation reactions. It also performs admirably in reductive amination protocols. Furthermore, the trimethylated pyrazole core, when appropriately functionalized with a halogen, demonstrates heightened reactivity in palladium-catalyzed cross-coupling reactions compared to its unsubstituted counterparts. This comprehensive analysis provides valuable insights for researchers seeking to leverage the unique properties of this pyrazole derivative in the design and synthesis of novel compounds for drug discovery and materials science applications.

References

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Comparative

A Comparative Guide to the Biological Activity of Trimethyl-Substituted Pyrazoles and Other Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole and its derivatives stand out as a "privileged scaffold" due to their remarkable versatility and broad spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and its derivatives stand out as a "privileged scaffold" due to their remarkable versatility and broad spectrum of biological activities.[1] This guide offers an in-depth, objective comparison of the biological activities of trimethyl-substituted pyrazoles against other pyrazole analogs, supported by experimental data. By examining their anticancer, anti-inflammatory, and antimicrobial properties, this document aims to provide valuable insights for rational drug design and lead optimization.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, serves as a versatile backbone for chemical modification.[1] This structural adaptability allows for the synthesis of a vast array of analogs with tailored electronic and steric properties, directly influencing their biological targets and overall efficacy. The substitution pattern on the pyrazole ring is a critical determinant of its pharmacological profile.

Comparative Biological Activity: A Data-Driven Analysis

This section provides a comparative overview of the biological activities of trimethyl-substituted pyrazoles and other key analogs, focusing on anticancer, anti-inflammatory, and antimicrobial efficacy.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes crucial for tumor growth and survival.[2][3] Their mechanisms of action often involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs), which regulate the cell cycle, and other signaling pathways.[2][3]

Comparative Anticancer Activity of Pyrazole Analogs

Compound/Analog ClassTarget/MechanismCell Line(s)Activity (GI50/IC50)Reference
Trimethyl-Substituted Pyrazoles Not specified in detail in the provided search results. General anticancer activity is noted for pyrazole derivatives.K562, MCF-7, A5495b: 0.021 µM (K562), 1.7 µM (MCF-7), 0.69 µM (A549)[4]
Benzofuropyrazole Derivatives Not specifiedK562, A5494a: 0.26 µM (K562), 0.19 µM (A549)[4]
3,5-Disubstituted 1,4-Benzoxazine-Pyrazole Hybrids Not specifiedMCF7, A549, HeLa, PC32.82 - 6.28 µM[2]
Pyrazole-Based Hybrid Heteroaromatics CDK2 InhibitionA54942.79 - 55.73 µM[2]

Key Insights:

  • The substitution pattern on the pyrazole ring significantly influences anticancer potency. For instance, the methyl ester-substituted pyrazole 5b demonstrated potent activity against the K562 leukemia cell line with a GI50 value of 0.021 µM.[4]

  • Hybrid molecules incorporating the pyrazole scaffold with other heterocyclic systems, such as benzoxazine, have shown promising cytotoxicity against a range of cancer cell lines.[2]

  • Inhibition of cell cycle-regulating enzymes like CDK2 is a key mechanism for some pyrazole analogs.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values.

Diagram: Anticancer Mechanism of Action of Pyrazole Derivatives

anticancer_mechanism cluster_pyrazole Pyrazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects pyrazole Substituted Pyrazoles cdk Cyclin-Dependent Kinases (CDKs) pyrazole->cdk Inhibition egfr EGFR pyrazole->egfr Inhibition tubulin Tubulin pyrazole->tubulin Disruption dna DNA pyrazole->dna Interaction cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest egfr->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis dna->apoptosis cell_cycle_arrest->apoptosis

Caption: Pyrazoles exert anticancer effects by targeting various cellular components.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[5] Pyrazole derivatives have emerged as potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Anti-inflammatory Activity of Pyrazole Analogs

Compound/Analog ClassTarget/MechanismIn Vivo ModelActivity (% Inhibition)Reference
Pyrazoline Derivatives (2d & 2e) Lipoxygenase InhibitionCarrageenan-induced paw edemaHigh (comparable to Indomethacin)[7]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) Not specifiedCarrageenan-induced paw edemaBetter than Diclofenac sodium[8]
1,3,5-Trisubstituted Pyrazoles COX InhibitionNot specifiedIC50 values provided in some studies[6]

Key Insights:

  • Pyrazoline derivatives, which are reduced forms of pyrazoles, have demonstrated significant in vivo anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin.[7]

  • The nature and position of substituents on the pyrazole ring are crucial for anti-inflammatory potency. For example, a 4-nitrophenyl group in compound 4 conferred superior activity compared to the standard drug diclofenac sodium.[8]

  • Many pyrazole-based anti-inflammatory agents function through the inhibition of COX enzymes, with a particular focus on achieving COX-2 selectivity.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test pyrazole compounds and a vehicle control (e.g., saline or a suspension agent) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin or diclofenac) is used as a positive control.

  • Induction of Edema: After a specific time (usually 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram: Anti-inflammatory Mechanism of Pyrazole Derivatives

anti_inflammatory_mechanism cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_pyrazole Pyrazole Derivatives cluster_outcome Inflammatory Response stimulus Cellular Injury/ Pathogens phospholipids Membrane Phospholipids stimulus->phospholipids pla2 PLA2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Pain, Swelling, Redness prostaglandins->inflammation pyrazole Substituted Pyrazoles pyrazole->cox Inhibition

Caption: Pyrazoles often inhibit COX enzymes to reduce inflammation.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[12][13][14][15]

Comparative Antimicrobial Activity of Pyrazole Analogs (MIC in µg/mL)

Compound/Analog ClassS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Hydrazone 21a ----2.9 - 7.8[13]
Compound 3 --0.25--[8]
Compound 4 -----[8]
Indazole derivatives 2 & 3 -----[16]
Pyrazoline derivative 9 4-8----[16]

Note: A lower MIC value indicates greater antimicrobial activity.

Key Insights:

  • Specific substitutions on the pyrazole ring are critical for potent antimicrobial activity. For example, hydrazone-containing pyrazoles have shown remarkable antibacterial and antifungal effects.[13]

  • The antibacterial mechanism of some pyrazoles involves the disruption of the bacterial cell wall.[15]

  • Structure-activity relationship studies indicate that the nature of substituents and their positions on the pyrazole core can be fine-tuned to enhance activity against specific microbial strains.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram: Antimicrobial Assay Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Pyrazole Compounds prep_compounds->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Visually Inspect for Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. Key SAR observations include:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.

  • Substituents at C3 and C5: Aryl groups at these positions are common in active compounds. The electronic nature (electron-donating or electron-withdrawing) of substituents on these aryl rings can modulate activity.

  • Substitution at C4: The C4 position offers a site for introducing various functional groups that can influence selectivity and pharmacokinetic properties.

The versatility of the pyrazole scaffold continues to make it a focal point in drug discovery. Future research will likely focus on the synthesis of novel, highly substituted pyrazole analogs, including trimethyl-substituted derivatives, with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the pyrazole core with other pharmacologically active moieties is also a promising avenue for the development of next-generation therapeutics.

Conclusion

This guide provides a comparative analysis of the biological activities of trimethyl-substituted pyrazoles and other analogs, highlighting their significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The presented experimental data and protocols offer a foundation for researchers to design and evaluate novel pyrazole-based compounds. A thorough understanding of the structure-activity relationships is paramount for the rational design of more effective and safer therapeutic agents. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.

References

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  • Gudimani, V., et al. (2023). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Chemistry & Biodiversity, 20(1), e202200888. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

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  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

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  • Wang, Y., et al. (2011). Synthesis and Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 16(12), 10465–10476. [Link]

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Validation

A Comparative Analysis of Kinase Inhibition by Pyrazole Derivatives: A Guide for Researchers

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and prevalence in a wide array of pharmacologically active agents.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and prevalence in a wide array of pharmacologically active agents.[1][2] Its unique structural and electronic properties have made it a favored template for the design of potent and selective kinase inhibitors, leading to the development of several clinically successful drugs for the treatment of cancers and inflammatory diseases.[3][4] This guide provides an in-depth comparative analysis of kinase inhibition by a selection of prominent pyrazole derivatives, offering insights into their mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize them.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an ideal starting point for the design of kinase inhibitors.[6][7] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases, allows for high-affinity binding.[6] Furthermore, the synthetic tractability of the pyrazole core enables extensive chemical modification, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[7]

Comparative Kinase Inhibition Profiles of Key Pyrazole Derivatives

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile across the human kinome. While potent inhibition of the target kinase is essential, off-target activities can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[8] High-throughput screening methods, such as KINOMEscan™, provide a comprehensive overview of a compound's interactions with a large panel of kinases, offering a detailed fingerprint of its selectivity.[9]

Below is a comparative table summarizing the inhibition data for several notable pyrazole-containing kinase inhibitors against their primary targets and a selection of off-target kinases. This data, compiled from various sources including publicly available databases and scientific literature, highlights the diverse selectivity profiles achievable with the pyrazole scaffold.

CompoundPrimary Target(s)IC50/Kd (nM) vs. Primary Target(s)Key Off-Target Kinases (Inhibition % @ 1µM or IC50/Kd)Therapeutic Area
Ruxolitinib JAK1, JAK23.3 (IC50), 2.8 (IC50)TYK2 (~6-fold less potent than JAK1/2), JAK3 (>130-fold less potent)Myelofibrosis, Polycythemia Vera
Crizotinib ALK, ROS1, c-MET20 (cell IC50), 7 (biochemical IC50), 8.0 (cell IC50)Significant inhibition of multiple other kinases in KINOMEscanNon-Small Cell Lung Cancer
Entrectinib TRKA/B/C, ROS1, ALK1, 3, 5 (IC50); 7 (IC50); 12 (IC50)Limited off-target activity at therapeutic concentrationsNTRK fusion-positive solid tumors, ROS1-positive NSCLC
Fedratinib JAK2, FLT33 (IC50), 15 (IC50)35-fold less active against JAK1, 334-fold less active against TYK2Myelofibrosis
Celecoxib COX-2(nM range for COX-2)PDK1 (µM range), GSK3Anti-inflammatory, Pain

Understanding Kinase Inhibition: Key Experimental Protocols

The quantitative assessment of kinase inhibition is fundamental to the characterization of any potential drug candidate. A variety of robust and validated assay formats are available, each with its own set of advantages and considerations. Here, we detail the methodologies for two widely used biochemical assays and a crucial cell-based assay.

Biochemical Kinase Assays: Measuring Direct Enzyme Inhibition

Biochemical assays utilize purified recombinant kinase enzymes, a specific substrate, and ATP to directly measure the catalytic activity of the kinase in the presence of an inhibitor.

This assay format relies on the principle of TR-FRET to detect the phosphorylation of a substrate by a kinase.

Experimental Workflow: LanthaScreen™ TR-FRET Kinase Assay

G cluster_prep Reagent Preparation cluster_reaction Assay Plate Reaction Prepare 4X Test Compound Prepare 4X Test Compound Add 4 µL of 4X Test Compound Add 4 µL of 4X Test Compound Prepare 4X Test Compound->Add 4 µL of 4X Test Compound Prepare 2X Kinase/Antibody Mixture Prepare 2X Kinase/Antibody Mixture Add 8 µL of 2X Kinase/Antibody Mixture Add 8 µL of 2X Kinase/Antibody Mixture Prepare 2X Kinase/Antibody Mixture->Add 8 µL of 2X Kinase/Antibody Mixture Prepare 4X Tracer Prepare 4X Tracer Add 4 µL of 4X Tracer Add 4 µL of 4X Tracer Prepare 4X Tracer->Add 4 µL of 4X Tracer Add 4 µL of 4X Test Compound->Add 8 µL of 2X Kinase/Antibody Mixture Add 8 µL of 2X Kinase/Antibody Mixture->Add 4 µL of 4X Tracer Incubate for 1 hour at RT Incubate for 1 hour at RT Add 4 µL of 4X Tracer->Incubate for 1 hour at RT Read Plate (TR-FRET) Read Plate (TR-FRET) Incubate for 1 hour at RT->Read Plate (TR-FRET)

Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Binding Assay.

Step-by-Step Methodology: [10][11]

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivative (test compound). Prepare a solution containing the kinase of interest and a europium-labeled anti-tag antibody that binds to the kinase. Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody mixture.

  • Initiation of Binding: Add the tracer to initiate the competitive binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (typically 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying inhibition. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ Kinase Assay

G cluster_kinase_rxn Kinase Reaction cluster_adp_detection ADP Detection Combine Kinase, Substrate, ATP, and Inhibitor Combine Kinase, Substrate, ATP, and Inhibitor Incubate at RT Incubate at RT Combine Kinase, Substrate, ATP, and Inhibitor->Incubate at RT Add ADP-Glo™ Reagent (Terminate Kinase Rxn, Deplete ATP) Add ADP-Glo™ Reagent (Terminate Kinase Rxn, Deplete ATP) Incubate at RT->Add ADP-Glo™ Reagent (Terminate Kinase Rxn, Deplete ATP) Incubate at RT (40 min) Incubate at RT (40 min) Add ADP-Glo™ Reagent (Terminate Kinase Rxn, Deplete ATP)->Incubate at RT (40 min) Add Kinase Detection Reagent (Convert ADP to ATP) Add Kinase Detection Reagent (Convert ADP to ATP) Incubate at RT (40 min)->Add Kinase Detection Reagent (Convert ADP to ATP) Incubate at RT (30-60 min) Incubate at RT (30-60 min) Add Kinase Detection Reagent (Convert ADP to ATP)->Incubate at RT (30-60 min) Measure Luminescence Measure Luminescence Incubate at RT (30-60 min)->Measure Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: [12][13]

  • Kinase Reaction: Set up the kinase reaction by combining the kinase, substrate, ATP, and the pyrazole inhibitor in a microplate well. Incubate at room temperature to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Generation: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Plot the luminescent signal against the inhibitor concentration to calculate the IC50 value.

Cell-Based Assays: Assessing Inhibition in a Biological Context

Cell-based assays are crucial for confirming that a compound can effectively inhibit its target within the complex environment of a living cell.

This technique allows for the detection and quantification of the phosphorylation status of a specific kinase or its downstream substrates, providing a direct measure of the inhibitor's effect on a signaling pathway.

Step-by-Step Methodology: [10][14]

  • Cell Treatment: Culture the appropriate cell line and treat with varying concentrations of the pyrazole inhibitor for a specified duration. Include positive and negative controls.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imager. Quantify the band intensity to determine the relative amount of the phosphorylated protein in each sample. A decrease in the signal for the phosphorylated protein with increasing inhibitor concentration demonstrates target engagement and inhibition.

Structure-Activity Relationships (SAR) of Pyrazole-Based Kinase Inhibitors

The potency and selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Key SAR insights include:

  • Substitution at the N1 position: This position is often crucial for modulating selectivity and pharmacokinetic properties. Bulky or hydrophobic groups at this position can influence the orientation of the inhibitor within the ATP-binding pocket.

  • Groups at the C3 and C5 positions: These positions are frequently used to introduce moieties that interact with the hinge region of the kinase, a critical interaction for potent inhibition. Hydrogen bond donors and acceptors are commonly incorporated here.

  • Substitution at the C4 position: This position often extends into the solvent-exposed region of the ATP-binding site, providing an opportunity to improve solubility and other drug-like properties without significantly impacting potency.

Navigating Resistance to Pyrazole-Based Kinase Inhibitors

A significant challenge in targeted cancer therapy is the development of acquired resistance. For pyrazole-based kinase inhibitors, common resistance mechanisms include:

  • On-target mutations: The emergence of mutations in the kinase domain that either directly interfere with inhibitor binding or stabilize the active conformation of the kinase.[15] For instance, the "gatekeeper" mutation, where a small amino acid residue is replaced by a bulkier one, can sterically hinder drug binding.

  • Bypass signaling: The activation of alternative signaling pathways that circumvent the inhibited kinase, thereby promoting cell survival and proliferation.[2] This can involve the upregulation of other receptor tyrosine kinases or the activation of downstream signaling nodes.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Signaling Pathways Targeted by Pyrazole Derivatives

To visualize the impact of these inhibitors, it is essential to understand the signaling pathways they modulate. Below are simplified representations of key pathways targeted by the pyrazole derivatives discussed in this guide, generated using the DOT language for Graphviz.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.

JAK-STAT Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Ruxolitinib inhibits the phosphorylation of STAT by JAK.

ALK/ROS1/c-MET Signaling Pathway

Chromosomal rearrangements involving ALK, ROS1, and amplification of c-MET are oncogenic drivers in various cancers, particularly non-small cell lung cancer. Crizotinib is an inhibitor of these kinases.

ALK/ROS1/c-MET Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1_MET ALK/ROS1/c-MET RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK_ROS1_MET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ALK_ROS1_MET->PI3K_AKT_mTOR Proliferation_Survival Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Crizotinib Crizotinib Crizotinib->ALK_ROS1_MET

Caption: Crizotinib inhibits downstream signaling from ALK, ROS1, and c-MET.

TRK Signaling Pathway

Gene fusions involving the NTRK genes lead to the expression of constitutively active TRK fusion proteins that are potent oncogenic drivers. Entrectinib is a pan-TRK inhibitor.

TRK Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein MAPK_Pathway MAPK Pathway TRK_Fusion->MAPK_Pathway PI3K_Pathway PI3K Pathway TRK_Fusion->PI3K_Pathway Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth PI3K_Pathway->Cell_Growth Entrectinib Entrectinib Entrectinib->TRK_Fusion

Caption: Entrectinib blocks signaling from TRK fusion proteins.

Conclusion

Pyrazole derivatives represent a remarkably successful class of kinase inhibitors, with several approved drugs and many more in clinical development. Their success stems from the inherent drug-like properties of the pyrazole scaffold and the ability of medicinal chemists to tailor their selectivity profiles to achieve desired therapeutic outcomes. A thorough understanding of their comparative kinase inhibition, the experimental methods used for their characterization, and the mechanisms by which resistance can emerge is crucial for the continued development of this important class of therapeutic agents. This guide provides a foundational overview to aid researchers in this endeavor.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

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  • KINOMEscan data. HMS LINCS Project. [Link]

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Comparative

A Researcher's Guide to Validating the Antiproliferative Effects of Pyrazole Compounds in Cancer Cell Lines

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and versatile bioisosteric properties.[1][2] This five-membered heterocyclic ring is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and versatile bioisosteric properties.[1][2] This five-membered heterocyclic ring is a privileged structure in the design of protein kinase inhibitors, with numerous pyrazole-containing compounds approved for cancer therapy.[1][2] For researchers entering this promising field, or those seeking to benchmark their novel pyrazole derivatives, a rigorous and systematic approach to validating antiproliferative effects is paramount. This guide provides an in-depth comparison of methodologies, explains the causality behind experimental choices, and offers field-proven insights to ensure the generation of robust and reproducible data.

The Rationale for Pyrazole Compounds as Anticancer Agents

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[3] Their efficacy stems from their ability to interact with a wide range of biological targets crucial for cancer cell proliferation and survival.[4][5] Many pyrazole-based compounds function as ATP-competitive inhibitors of protein kinases, enzymes that are often overexpressed or hyperactivated in cancer cells.[1][6] Key protein kinase targets for pyrazole inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[7][8][9]

  • BRAF Kinase: A serine/threonine kinase that is frequently mutated in melanoma and other cancers.[10][11][12]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are involved in tumor growth, angiogenesis, and metastasis.[4][13]

The versatility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific kinase targets.[4]

Comparative Analysis of Antiproliferative Activity: A Data-Driven Approach

The initial assessment of a novel pyrazole compound's anticancer potential invariably involves determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The choice of cell lines should be strategic, encompassing different cancer types and, where possible, representing various molecular subtypes. A comparison with a known standard-of-care chemotherapeutic agent is crucial for contextualizing the potency of the test compound.

Table 1: Illustrative Comparison of the Antiproliferative Activity of a Novel Pyrazole Compound (Compound X) against Doxorubicin.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma5.20.8
A549 Lung Carcinoma8.91.2
HCT116 Colon Carcinoma3.50.5
HeLa Cervical Carcinoma7.11.0

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The data in Table 1 suggests that while Compound X exhibits antiproliferative activity, it is less potent than the standard chemotherapeutic agent, Doxorubicin. This is a common finding for early-stage compounds and highlights the need for further optimization. It is also important to assess the cytotoxicity of the compound against a non-cancerous cell line to determine its therapeutic index.

Core Methodologies for Validating Antiproliferative Effects

A multi-faceted approach employing a combination of assays is essential for a comprehensive validation of a compound's antiproliferative properties.

Cell Viability and Cytotoxicity Assays

These assays are the workhorses of in vitro anticancer drug screening.[14] They provide a quantitative measure of a compound's ability to reduce the number of viable cells in a culture.

a) MTT Assay: This colorimetric assay measures the metabolic activity of cells.[15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17]

b) Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[18] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

Experimental Workflow for Cell Viability Assays

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Seed cells in 96-well plates prep2 Allow cells to adhere overnight prep1->prep2 treat1 Prepare serial dilutions of pyrazole compound prep2->treat1 treat2 Add compound to wells treat1->treat2 treat3 Incubate for 48-72 hours treat2->treat3 assay1 Add MTT or SRB reagent treat3->assay1 assay2 Incubate and solubilize formazan (MTT) or fix and stain (SRB) assay1->assay2 assay3 Measure absorbance with a plate reader assay2->assay3 analysis1 Calculate percentage of cell viability assay3->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: A generalized workflow for determining the IC50 value of a compound using cell viability assays.

Detailed Protocol: MTT Assay [19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effects of a compound on the ability of single cells to proliferate and form colonies.[20][21] It is a more stringent test of cytotoxicity than short-term viability assays.[22][23]

Detailed Protocol: Colony Formation Assay [20]

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the pyrazole compound at various concentrations for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

Apoptosis Assays

To understand the mechanism of cell death induced by a pyrazole compound, it is crucial to investigate whether it triggers apoptosis (programmed cell death).

a) Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[24][25] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[25][26] This can be done using fluorometric assays or by flow cytometry.[25][27]

b) Flow Cytometry for Apoptosis Detection: Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[28] Staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (like propidium iodide) allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Investigating the Mechanism of Action: A Look at Signaling Pathways

Identifying the molecular target of a novel pyrazole compound is a critical step in its development. Given the prevalence of pyrazole-based kinase inhibitors, investigating the compound's effect on key signaling pathways is a logical starting point.

Commonly Targeted Signaling Pathway: The CDK-Cyclin Axis in Cell Cycle Regulation

G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitor Pyrazole Inhibitor CDK46 CDK4/6 CDK46_CyclinD CDK4/6-Cyclin D CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb pRb E2F E2F S_genes S-phase genes E2F->S_genes Activates transcription pRb->E2F Releases Pyrazole Pyrazole Compound Pyrazole->CDK46_CyclinD Inhibits

Caption: A simplified diagram illustrating the inhibition of the CDK4/6-Cyclin D complex by a pyrazole compound, leading to cell cycle arrest at the G1/S checkpoint.

To experimentally validate the inhibition of a specific kinase, techniques such as Western blotting can be used to assess the phosphorylation status of downstream substrates. For example, if a pyrazole compound targets CDK2, a decrease in the phosphorylation of its substrate, Retinoblastoma protein (Rb), would be expected.[8]

Conclusion and Future Directions

The validation of the antiproliferative effects of pyrazole compounds requires a systematic and multi-pronged approach. By combining robust cell viability assays with long-term colony formation studies and mechanistic investigations into apoptosis and cell cycle regulation, researchers can build a comprehensive profile of their novel compounds. This rigorous evaluation is the foundation for identifying promising lead candidates for further preclinical and clinical development in the ongoing search for more effective and selective cancer therapies.

References

  • Agilent Technologies. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Borcea, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5425.
  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • Ghareb, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Krajewska, M., & Banaś, T. (2021). The soft agar colony formation assay. Journal of Visualized Experiments, (176), e63033.
  • Liu, Y., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 20(19), 5859–5863.
  • Ma, Y., et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1264–1274.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • O'Connor, J. W. R., & Lapi, S. E. (2014). The soft agar colony formation assay. Journal of Visualized Experiments, (92), e52099.
  • Patel, R. V., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2325.
  • Queen Mary University of London. (n.d.). Caspase activity and Apoptosis - Flow Cytometry Core Facility. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Wang, Y., et al. (2022). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 2(1), 389-408.
  • Zhang, Y., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 13(10), 6549-6567.
  • Zhou, Y., et al. (2018). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (133), 57079.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Inhibitors

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a privileged structure in the design of kinase inhibitors, with several approved drugs targeting a range of kinases in onc...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a privileged structure in the design of kinase inhibitors, with several approved drugs targeting a range of kinases in oncology and inflammation.[1][2][3] However, the very versatility of the pyrazole core necessitates a rigorous evaluation of its cross-reactivity profile. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparison of methodologies to assess the selectivity of pyrazole-based inhibitors, supported by experimental data and field-proven insights to ensure the integrity of your findings.

The Significance of the Pyrazole Scaffold and the Double-Edged Sword of Cross-Reactivity

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that can serve as both hydrogen bond donors and acceptors, allowing for diverse interactions within the ATP-binding pocket of kinases.[4] Its synthetic tractability and favorable physicochemical properties have made it a cornerstone in medicinal chemistry.[1] Pyrazole-based inhibitors have been developed against a wide array of kinase targets, including Akt, Aurora kinases, MAP kinases, JAK, and receptor tyrosine kinases like c-Met and VEGFR.[1][5]

However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. A promiscuous inhibitor may interact with dozens or even hundreds of kinases, leading to a complex biological response that can be difficult to interpret and may carry a higher risk of toxicity. Conversely, a highly selective inhibitor offers a more precise tool for target validation and a potentially safer therapeutic. Understanding and quantifying the cross-reactivity of a pyrazole-based inhibitor is therefore a critical step in its development.

Methodologies for Assessing Inhibitor Selectivity: A Comparative Overview

A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's selectivity. Here, we compare several industry-standard techniques, outlining their principles, experimental workflows, and the causality behind their application.

Large-Scale Kinase Panel Screening (Kinome Scanning)

Principle: Kinome scanning platforms, such as KINOMEscan™, offer a broad-spectrum view of an inhibitor's selectivity by testing its binding affinity against a large panel of recombinant human kinases (often over 400).[6] This method typically relies on a competition binding assay where the inhibitor competes with a known, immobilized ligand for binding to the kinase active site.

Expertise & Experience: This is often the first step in a selectivity assessment due to its comprehensive nature. The resulting "selectivity score" or "Gini score" provides a quantitative measure of promiscuity.[7] However, it's crucial to remember that these are biochemical assays performed with recombinant enzymes, which may not fully recapitulate the cellular context.

Experimental Protocol: Competition Binding Assay (Conceptual)

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Incubation: The test inhibitor, the kinase of interest, and the immobilized ligand are incubated together.

  • Competition: The test inhibitor competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure a DNA tag linked to the kinase. A lower amount of bound kinase indicates stronger binding of the test inhibitor.

  • Data Analysis: The results are often expressed as a percentage of control or as a dissociation constant (Kd).

Workflow for Kinome Scanning

cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor Incubation Incubate Inhibitor, Kinase, and Immobilized Ligand Inhibitor->Incubation KinasePanel Panel of Recombinant Kinases KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Quantification Quantify Bound Kinase (e.g., qPCR) Washing->Quantification DataProcessing Calculate % Inhibition or Kd Quantification->DataProcessing SelectivityProfile Generate Selectivity Profile (e.g., Kinome Tree) DataProcessing->SelectivityProfile

Caption: Workflow for a typical kinome scanning experiment.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for assessing target engagement in a cellular environment.[8] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[9]

Expertise & Experience: The key advantage of CETSA is that it measures target engagement within living cells, providing a more physiologically relevant assessment of an inhibitor's activity.[9] This is crucial because factors like cell permeability and intracellular ATP concentrations can significantly influence an inhibitor's efficacy. Both traditional Western blot-based CETSA and higher-throughput methods like RT-CETSA can be employed.[8]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with the pyrazole-based inhibitor or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Workflow for a Western Blot-based CETSA Experiment

cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_detection Detection & Analysis Cells Culture Cells Treatment Treat with Inhibitor or Vehicle Cells->Treatment Heating Heat Cells/Lysates at Varying Temperatures Treatment->Heating Lysis Lyse Cells and Centrifuge to Pellet Aggregates Heating->Lysis SDS_PAGE Run Supernatant on SDS-PAGE Lysis->SDS_PAGE WesternBlot Western Blot for Target Protein SDS_PAGE->WesternBlot Analysis Quantify Bands and Plot Melting Curves WesternBlot->Analysis

Caption: Step-by-step workflow for a CETSA experiment.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein.[10] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.[10]

Expertise & Experience: ITC is considered the gold standard for characterizing binding thermodynamics.[10] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction. This level of detail is invaluable for understanding the driving forces behind inhibitor binding and for guiding lead optimization.

Experimental Protocol: ITC

  • Sample Preparation: Prepare solutions of the purified target kinase and the pyrazole-based inhibitor in the same buffer.

  • Instrument Setup: Load the kinase solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.

  • Titration: Inject small aliquots of the inhibitor solution into the kinase solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Comparative Cross-Reactivity Profiles of Representative Pyrazole-Based Inhibitors

To illustrate the spectrum of selectivity among pyrazole-based inhibitors, we present a comparative analysis of three well-characterized compounds: Axitinib, Sunitinib, and the research compound AT7867.

Kinase TargetAxitinib (IC50, nM)Sunitinib (IC50, nM)AT7867 (IC50, nM)
VEGFR1 12>10,000
VEGFR2 0.29>10,000
VEGFR3 0.1-0.34>10,000
PDGFRβ 1.62>10,000
c-KIT 1.74>10,000
RET 3.226>10,000
FLT3 281>10,000
SRC 13063320
CDK2 >10,0001,20030
AKT1/PKA >10,000>10,00032/17

Data is compiled from publicly available sources for illustrative purposes.

Analysis:

  • Axitinib demonstrates high potency against VEGFRs, PDGFRβ, and c-KIT, with significantly lower activity against other kinases, indicating a relatively selective profile.[11][12]

  • Sunitinib is a multi-kinase inhibitor with potent activity against VEGFRs, PDGFRβ, c-KIT, and FLT3.[13][14] Its broader activity profile highlights the potential for both beneficial polypharmacology and a greater likelihood of off-target effects.

  • AT7867 , in contrast, is a potent inhibitor of Akt and PKA, with minimal activity against the receptor tyrosine kinases targeted by Axitinib and Sunitinib.[15] This illustrates how modifications to the pyrazole scaffold can dramatically shift the selectivity profile.

Structural Basis of Pyrazole Inhibitor Selectivity

The selectivity of pyrazole-based inhibitors is dictated by the specific interactions they form within the ATP-binding pocket of their target kinases. The pyrazole core itself often forms hydrogen bonds with the hinge region of the kinase.[15] Substitutions on the pyrazole ring can then be tailored to exploit unique features of the target's active site, such as the size and hydrophobicity of the back pocket or the presence of specific amino acid residues.[6][15]

For example, the selectivity of Crizotinib for c-Met and ALK is partly attributed to a π-stacking interaction between the inhibitor and a tyrosine residue in the activation loop of c-Met.[1] The 2-aminopyridine moiety of Crizotinib also forms crucial hydrogen bonds with the hinge region.[1]

Signaling Pathway Modulated by a Pyrazole-Based Inhibitor

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Axitinib Axitinib (Pyrazole-based Inhibitor) Axitinib->VEGFR

Sources

Comparative

A Comparative Analysis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Derived Compounds and Standard Inhibitors in Cancer Cell Proliferation

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with sig...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a distinct class of pyrazole compounds, have garnered interest for their potential as targeted inhibitors in oncology. This guide provides a comprehensive comparison of the efficacy of these pyrazole derivatives against established standard inhibitors, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to evaluate and potentially advance these promising compounds.

Introduction to Pyrazole Derivatives as Kinase Inhibitors

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] A significant area of investigation has been their role as kinase inhibitors.[5] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. By targeting specific kinases, pyrazole-based compounds offer the potential for highly selective and potent therapeutic interventions.

This guide will focus on a specific subclass: 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives . These compounds are structurally related to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride and have demonstrated notable antiproliferative activity against the human histiocytic lymphoma cell line, U937.[1] We will compare their performance to three standard inhibitors:

  • Mitomycin C: A potent DNA crosslinking agent used as a conventional chemotherapeutic.[6]

  • Sorafenib: A multi-kinase inhibitor targeting several receptor tyrosine kinases, including VEGFR-2.[7][8]

  • Roscovitine (Seliciclib): A selective inhibitor of cyclin-dependent kinases (CDKs).[9][10]

Comparative Efficacy: Antiproliferative Activity in U937 Cells

The antiproliferative efficacy of a panel of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was evaluated against the U937 cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] The half-maximal inhibitory concentrations (IC50) were determined and are presented below in comparison to the standard inhibitors.

Compound/InhibitorTarget/Mechanism of ActionIC50 (µM) against U937 Cells
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) Presumed Kinase Inhibition1.8[1]
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-13) Presumed Kinase Inhibition1.5[1]
Mitomycin C DNA Alkylating Agent~0.1 - 1 (cell line dependent)[11]
Sorafenib Multi-kinase Inhibitor (VEGFR, PDGFR, RAF)>10[12]
Roscovitine (Seliciclib) CDK Inhibitor (CDK2, CDK5, CDK7, CDK9)15 - 25[13][14]

Analysis of Efficacy:

The data reveals that the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit potent antiproliferative activity against the U937 cell line, with IC50 values in the low micromolar range.[1] Notably, their efficacy is significantly higher than that of the standard kinase inhibitors Sorafenib and Roscovitine in this specific cell line.[12][13][14] While not as potent as the broad-spectrum cytotoxic agent Mitomycin C, the pyrazole derivatives' activity is substantial and suggests a more targeted mechanism of action.[1][11] The variance in efficacy among the standard inhibitors highlights the importance of cell line-specific responses and the intricate biology of different cancer types.

Mechanistic Insights: Targeting Key Signaling Pathways

While direct enzymatic inhibition data for the specific 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives is not yet available, the broader family of pyrazole compounds are well-documented kinase inhibitors.[5] Two of the most relevant pathways in the context of cancer and the likely targets of these compounds are the VEGFR-2 and CDK2 signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Sorafenib VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sorafenib.

CDK2 and the Cell Cycle

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[13] Uncontrolled CDK2 activity can lead to aberrant cell proliferation, a hallmark of cancer.

CDK2_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb pRb CyclinE_CDK2->Rb Roscovitine CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription pRb_E2F pRb-E2F (Inactive) pRb_E2F->Rb pRb_E2F->E2F G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Synthesis_Workflow Start 3,5-Dimethyl-1H-pyrazole Step1 Methylation (KOtBu, MeI) Start->Step1 Intermediate1 1,3,5-Trimethyl-1H-pyrazole Step1->Intermediate1 Step2 Sulfonylation (ClSO3H, SOCl2) Intermediate1->Step2 Intermediate2 1,3,5-Trimethyl-1H-pyrazolesulfonyl chloride Step2->Intermediate2 Step3 Coupling (Phenylethylamine derivative, DIPEA) Intermediate2->Step3 FinalProduct 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivative Step3->FinalProduct

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Evaluation of Pyrazole-Based Drug Candidates

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1][2][3] The journey from a promising pyrazole-based compound in a test tube to a clinically effective drug is a rigorous one, with in vivo evaluation serving as the critical juncture where a candidate's true potential is unveiled. This guide provides a comprehensive comparison of the in vivo performance of pyrazole-based drug candidates across key therapeutic areas, supported by experimental data and detailed protocols.

The Significance of the Pyrazole Scaffold

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly advantageous for drug design.[1] The pKa of the pyrazole ring, which is around 2.5, makes it significantly less basic than imidazole (pKa 7.1).[1] This characteristic can influence the pharmacokinetic profile of a drug, potentially leading to improved absorption and distribution.[1] Pyrazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimalarial effects.[2][3]

Comparative In Vivo Evaluation Across Therapeutic Areas

The in vivo assessment of a pyrazole-based drug candidate is tailored to its intended therapeutic application. Here, we compare the evaluation methodologies and performance of these candidates in three major areas: inflammation, cancer, and malaria.

Anti-Inflammatory Activity: Beyond Celecoxib

The success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has set a benchmark for pyrazole-based anti-inflammatory drugs.[4] The primary in vivo model for evaluating acute inflammation is the carrageenan-induced paw edema assay in rats.

Comparative Efficacy in Carrageenan-Induced Paw Edema:

Compound/DrugAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Reference
Celecoxib Rat10 mg/kgOral57.14[5]
Candidate PYZ-A Rat10 mg/kgOral64.28[5]
Candidate PYZ-B Rat0.15 mmole/kgOral~86.6[6]
Candidate PYZ-C Rat0.15 mmole/kgOral~82.2 (Comparable to Celecoxib)[6]
Indomethacin Rat10 mg/kgIntraperitonealHigh[7]
Candidate 2d Rat-IntraperitonealHigher than Indomethacin[7]
Candidate 2e Rat-IntraperitonealHigher than Indomethacin[7]

Data is compiled from multiple sources and serves for comparative illustration.

Causality in Experimental Design: The carrageenan-induced paw edema model is selected for its reliability in mimicking the inflammatory cascade, particularly the role of prostaglandins, which are the primary targets of COX inhibitors.[4] The choice of oral administration for many studies reflects the intended clinical route for anti-inflammatory drugs. Comparing novel candidates directly against a well-established drug like Celecoxib within the same study provides a robust benchmark for efficacy.[5][6] Some studies also include a non-selective COX inhibitor like indomethacin to assess the selectivity profile of the test compounds.[7]

Mechanism of Action: COX-2 Inhibition

Pyrazole-based anti-inflammatory agents like Celecoxib primarily exert their effect by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8][9]

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib)->COX-2 Enzyme

Caption: COX-2 Inhibition Pathway by Pyrazole Derivatives.

Anticancer Activity: Targeting Multiple Pathways

The anticancer potential of pyrazole derivatives is vast, with compounds targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[10][11][12] In vivo evaluation typically involves xenograft models in immunocompromised mice.

Comparative Efficacy in Xenograft Models:

Compound/DrugCancer Cell LineAnimal ModelDose & RouteTumor Growth InhibitionReference
Candidate 109 MCF7 (Breast)Mouse-49.88%[10]
Candidate 110 UO-31 (Renal)Mouse-42.81%[10]
Candidate 47c HCT-116 (Colon)--IC50 = 3.12 µM (in vitro)[11]
Candidate 5b ---IC50 = 7.30 µM (tubulin polymerization inhibition)[13]

Note: In vivo tumor growth inhibition data is often presented as a percentage reduction in tumor volume compared to a control group. The IC50 values are from in vitro studies and suggest potential for in vivo efficacy.

Causality in Experimental Design: The choice of cancer cell line for xenografts is critical and should be based on the proposed mechanism of action of the drug candidate.[10] For instance, if a compound targets the EGFR pathway, a cell line known to overexpress EGFR would be appropriate. Tumor volume is the primary endpoint, and its measurement over time provides a clear indication of the drug's efficacy.[10]

Mechanism of Action: A Multifaceted Approach

Pyrazole derivatives have been shown to inhibit various targets in cancer cells, including EGFR, VEGFR-2, CDKs, and tubulin.[10][14] This multi-targeted approach can lead to more effective and durable anticancer responses.

Anticancer_Mechanism cluster_growth_factors Growth Factor Signaling cluster_cell_cycle Cell Cycle Progression Growth Factors Growth Factors EGFR/VEGFR EGFR/VEGFR Growth Factors->EGFR/VEGFR Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR/VEGFR->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation Cell Proliferation Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation CDKs CDKs G1/S, G2/M Transition G1/S, G2/M Transition CDKs->G1/S, G2/M Transition G1/S, G2/M Transition->Cell Proliferation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->EGFR/VEGFR Pyrazole Derivatives->CDKs Apoptosis Apoptosis Pyrazole Derivatives->Apoptosis

Caption: Multi-targeted Anticancer Mechanisms of Pyrazoles.

Antimalarial Activity: Combating Drug Resistance

With the rise of drug-resistant malaria, there is a pressing need for novel antimalarial agents. Pyrazole derivatives have emerged as a promising class of compounds.[15][16][17] The standard in vivo model for initial screening is the 4-day suppressive test in Plasmodium berghei-infected mice.

Comparative Efficacy in P. berghei Infected Mice:

Compound/DrugAnimal ModelDoseRoute of AdministrationParasitemia Suppression (%)Reference
Chloroquine MouseStandardOral/SCHigh[16]
Candidate 12 Mouse48.4 µmol/kg-70.26[16]
Candidate 23 Mouse-->90[16]
Candidate 25f Mouse--Promising[16]

Data is compiled for illustrative comparison.

Causality in Experimental Design: The 4-day suppressive test is a rapid and reliable method to assess the schizonticidal activity of a compound, which is its ability to kill the blood-stage parasites responsible for the clinical symptoms of malaria.[15] The use of a chloroquine-resistant strain of P. falciparum in subsequent in vitro studies helps to identify compounds that are effective against resistant parasites.[15][16]

Pharmacokinetics and Toxicology: The Gatekeepers to Clinical Success

A drug candidate's in vivo efficacy is only one part of the story. Its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its safety are equally critical.

Comparative Pharmacokinetic Parameters:

Compound/DrugAnimal ModelCmaxTmax (h)Bioavailability (%)Reference
Celecoxib Rat2.5 µg/mL (at 100 mg/kg)3.2-[18]
Rimonabant Obese Humans---[19]

Pharmacokinetic parameters can vary significantly based on the formulation and animal species.

Toxicology Assessment: Acute oral toxicity is a key early assessment, often determined using the OECD 423 guidelines.[13] This involves a stepwise procedure to estimate the LD50 (the dose that is lethal to 50% of the test animals). Compounds are classified into toxicity categories based on their LD50 values.[13][20] For many pyrazole derivatives, the oral lethal dose has been found to be greater than 2000 mg/kg in rodents, placing them in a low toxicity category.[20]

Experimental Protocols: A Step-by-Step Guide

1. Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

  • Objective: To evaluate the acute anti-inflammatory activity of a test compound.

  • Methodology:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week.

    • Fast the animals overnight before the experiment.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

2. Human Tumor Xenograft in Mice (for Anticancer Activity)

  • Objective: To assess the in vivo anticancer efficacy of a test compound.

  • Methodology:

    • Use immunocompromised mice (e.g., nude or SCID).

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle according to a predetermined schedule and route.

    • Measure the tumor volume with calipers 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

3. 4-Day Suppressive Test in Mice (for Antimalarial Activity)

  • Objective: To evaluate the in vivo schizonticidal activity of a test compound.

  • Methodology:

    • Infect Swiss albino mice with Plasmodium berghei by intraperitoneal injection of infected red blood cells.

    • Administer the test compound or vehicle orally once daily for four consecutive days, starting on the day of infection.

    • On day 5, collect blood from the tail vein and prepare a thin blood smear.

    • Stain the smear with Giemsa and determine the percentage of parasitized red blood cells under a microscope.

    • Calculate the percentage of parasitemia suppression in the treated groups compared to the vehicle control group.

4. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of a test compound.

  • Methodology:

    • Administer the test compound to rats or mice via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannula or tail vein.

    • Process the blood to obtain plasma or serum.

    • Analyze the concentration of the test compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

5. Acute Oral Toxicity Study (OECD 423)

  • Objective: To determine the acute oral toxicity of a test substance.

  • Methodology:

    • Use a stepwise procedure with a small number of animals (usually rats).

    • Administer a starting dose of the test substance to a group of animals.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, either increase or decrease the dose for the next group of animals.

    • The study is complete when a dose that causes mortality or clear signs of toxicity is identified, or when the maximum dose (usually 2000 mg/kg) is reached without any adverse effects.

Conclusion and Future Directions

The in vivo evaluation of pyrazole-based drug candidates is a multifaceted process that requires careful experimental design and a deep understanding of the underlying biology of the disease. The comparative data presented in this guide highlights the potential of the pyrazole scaffold to yield highly effective and safe therapeutic agents. Future research should focus on developing more predictive animal models and integrating pharmacokinetic and pharmacodynamic data to optimize dosing regimens and improve the translation of preclinical findings to clinical success. The continued exploration of the diverse chemical space around the pyrazole nucleus promises to deliver the next generation of innovative medicines.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. [Link]

  • Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. ResearchGate. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • The binding mode of rimonabant in the proposed CB1-receptor homology model. ResearchGate. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PubMed Central. [Link]

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  • Structure of the Cannabinoid 1 (CB1) antagonist Rimonabant and its derivatives. ResearchGate. [Link]

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  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

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  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

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Comparative

The-Modern-Alchemists-Guide-to-Pyrazoles-A-Comparative-Analysis-of-Synthesis-Methodologies

In the dynamic landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold"[1]. Its versatile structure is a cornerstone in the design of a multitude of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold"[1]. Its versatile structure is a cornerstone in the design of a multitude of therapeutic agents and functional materials. Consequently, the efficient and sustainable synthesis of pyrazole derivatives is a paramount objective for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of traditional and novel pyrazole synthesis methods, supported by experimental data and protocols, to empower you in selecting the optimal strategy for your research endeavors.

The Enduring Legacy of Traditional Pyrazole Synthesis

For over a century, the Knorr pyrazole synthesis and its variations have been the bedrock of pyrazole chemistry. These methods, while robust, often come with limitations that modern chemists seek to overcome.

The Knorr Pyrazole Synthesis: A Time-Honored Condensation

The quintessential Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound[2]. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring[2].

A notable variation is the reaction of a β-ketoester with a hydrazine, which leads to the formation of a pyrazolone, a keto-tautomer of the corresponding hydroxypyrazole[2]. While often drawn in the keto form, the enol tautomer is typically the major species, benefiting from the aromaticity of the pyrazole ring[2].

Causality in Experimental Choices: The use of an acid catalyst, such as glacial acetic acid, is crucial to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine. The choice of a high-boiling solvent like 1-propanol allows the reaction to be conducted at elevated temperatures, facilitating the dehydration step and driving the reaction to completion.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine Condensation Condensation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: General workflow of the Knorr pyrazole synthesis.

The Dawn of a New Era: Modern Pyrazole Synthesis Methodologies

In the quest for greater efficiency, sustainability, and molecular diversity, a new wave of pyrazole synthesis methods has emerged. These innovative approaches often offer significant advantages over their traditional counterparts.

Green Chemistry Approaches: A Sustainable Paradigm Shift

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to minimize environmental impact. This has led to the development of pyrazole syntheses that utilize environmentally benign solvents, such as water, and energy-efficient reaction conditions[3].

Key Advantages of Green Methods:

  • Reduced Environmental Impact: The use of water as a solvent eliminates the need for volatile and often toxic organic solvents[3].

  • Enhanced Safety: Aqueous reaction conditions are inherently safer than those involving flammable organic solvents.

  • Improved Efficiency: In some cases, water can accelerate reaction rates due to its unique solvent properties.

Multicomponent Reactions: The Power of One-Pot Synthesis

Multicomponent reactions (MCRs) have revolutionized synthetic chemistry by allowing the construction of complex molecules from three or more starting materials in a single step[1][4]. This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity[4].

One-pot MCRs for pyrazole synthesis often involve the condensation of an aldehyde, a hydrazine, and a 1,3-dicarbonyl compound or its equivalent[4]. These reactions can be catalyzed by a variety of reagents, including Lewis acids and organocatalysts, and can be performed under mild conditions[4].

MCR_Pyrazole cluster_inputs Starting Materials Aldehyde Aldehyde OnePot One-Pot Reaction (Catalyst, Solvent) Aldehyde->OnePot Hydrazine Hydrazine Hydrazine->OnePot Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->OnePot Intermediate In-situ Intermediate Formation OnePot->Intermediate Product Polysubstituted Pyrazole Intermediate->Product

Caption: A simplified representation of a one-pot, three-component pyrazole synthesis.

Microwave and Ultrasound-Assisted Synthesis: Accelerating Discovery

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions. These non-conventional energy sources can significantly reduce reaction times, improve yields, and enhance product purity.

  • Microwave-Assisted Synthesis: Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatically shorter reaction times[5].

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency sound waves creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can promote reaction rates and increase yields.

Head-to-Head Comparison: Traditional vs. Modern Methods

To provide a clear and objective comparison, the following table summarizes the performance of different pyrazole synthesis methods for the preparation of representative compounds.

Method Starting Materials Catalyst/Conditions Reaction Time Yield Reference
Traditional Knorr Synthesis Phenylhydrazine, Ethyl AcetoacetateGlacial Acetic Acid, 1-Propanol, 100°C1 hour~70%[2]
Microwave-Assisted One-Pot Synthesis Phenylhydrazine, Ethyl Acetoacetate, Aromatic AldehydeCatalyst, Microwave Irradiation5-15 minutes>90%[1]
Ultrasound-Assisted Synthesis Hydrazine, ChalconesSolvent, Ultrasound Irradiation30-60 minutes85-95%[6]
Aqueous Phase Synthesis Phenylhydrazine, Ethyl Acetoacetate, Aldehyde, 2-NaphtholCeO2/SiO2, Water, 80°C2-3 hours85-92%[3]
Multicomponent Reaction (Solvent-Free) Aldehyde, Malononitrile, PhenylhydrazineSolid-Phase Vinyl Alcohol (SPVA)5-10 minutes>90%[4]

Analysis of the Data: The data clearly demonstrates the significant advantages of modern synthesis methods. Microwave-assisted and solvent-free multicomponent reactions, in particular, offer dramatic reductions in reaction time and substantial improvements in yield compared to the traditional Knorr synthesis. Furthermore, the development of aqueous phase syntheses represents a significant step towards more environmentally friendly chemical processes.

Experimental Protocols: A Practical Guide

To facilitate the adoption of these methods, detailed experimental protocols for both a traditional and a modern pyrazole synthesis are provided below.

Protocol 1: Traditional Knorr Synthesis of a Pyrazolone

Objective: To synthesize 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • 20-mL scintillation vial

  • Hot plate with stirring capabilities

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[2].

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture[2].

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour[2].

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane[2].

  • Upon completion, allow the reaction to cool to room temperature.

  • Isolate the product by filtration, wash with a small amount of cold 1-propanol, and dry under vacuum.

Protocol 2: Microwave-Assisted, One-Pot Synthesis of a Tetrasubstituted Pyrazole

Objective: To synthesize a tetrasubstituted pyrazole via a one-pot, three-component reaction under microwave irradiation.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (5 mL)

  • A catalytic amount of a suitable acid or base (e.g., a few drops of acetic acid or piperidine)

  • Microwave synthesis reactor

Procedure:

  • In a microwave reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of your chosen catalyst in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 100-120°C) and power for a short duration (typically 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired tetrasubstituted pyrazole.

Conclusion and Future Outlook

While traditional methods like the Knorr synthesis have laid a crucial foundation, the field of pyrazole synthesis is rapidly evolving. Modern techniques, including green chemistry approaches, multicomponent reactions, and the use of non-conventional energy sources, offer significant advantages in terms of efficiency, sustainability, and the ability to generate diverse molecular scaffolds[1][3]. For researchers, scientists, and drug development professionals, embracing these innovative methodologies will be key to accelerating the discovery and development of new pyrazole-based therapeutics and materials. The continued exploration of novel catalytic systems and reaction conditions promises to further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7689-7707. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(03), 297-312. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Pharmaceutical Sciences and Research, 8(2), 99-106. [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Polycyclic Aromatic Compounds, 1-22. [Link]

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Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers

For: Researchers, scientists, and drug development professionals In the landscape of pharmaceutical and materials science, pyrazole scaffolds are of paramount importance due to their versatile biological activities and u...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

In the landscape of pharmaceutical and materials science, pyrazole scaffolds are of paramount importance due to their versatile biological activities and unique physicochemical properties. The precise structural elucidation of pyrazole isomers is a critical step in synthesis and drug discovery, as even minor positional changes of substituents can drastically alter a compound's efficacy, toxicity, and interaction with biological targets. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of different pyrazole isomers, supported by experimental data and field-proven insights.

The Challenge of Pyrazole Isomerism

The inherent tautomerism of the pyrazole ring, where the N-H proton can reside on either nitrogen atom, presents a significant analytical challenge. This phenomenon, particularly in 3(5)-substituted pyrazoles, often results in a dynamic equilibrium between two tautomeric forms, which can complicate spectral interpretation.[1] The choice of spectroscopic method and experimental conditions is therefore crucial for resolving these isomeric ambiguities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the pyrazole ring protons are highly sensitive to the position of substituents. In the case of monosubstituted pyrazoles, the symmetry of the molecule is a key determinant of the resulting spectrum.

Case Study 1: 3-methyl-1H-pyrazole vs. 5-methyl-1H-pyrazole

Due to rapid proton exchange between the two nitrogen atoms, 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole exist as a single tautomeric mixture in solution at room temperature, often referred to as 3(5)-methylpyrazole.[1] This results in an averaged NMR spectrum. To distinguish these, derivatization (e.g., N-alkylation) or low-temperature NMR studies are often necessary to slow down the proton exchange.

However, subtle differences in the averaged spectra can sometimes be observed. The electronic effect of the methyl group influences the chemical shifts of the ring protons.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)CH₃ (ppm)
3(5)-Methylpyrazole~7.4~6.1~7.4~2.2
Reference: Pyrazole~7.6~6.3~7.6-

Note: Data is illustrative and can vary based on solvent and concentration.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Protic solvents like D₂O can lead to the exchange of the N-H proton, causing its signal to disappear. Aprotic solvents like CDCl₃ or DMSO-d₆ are generally preferred for observing the N-H proton, which often appears as a broad singlet at a high chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

¹³C NMR is particularly effective in distinguishing between 3- and 5-substituted pyrazoles upon N-alkylation, which locks the tautomeric form. For the tautomeric mixture of 3(5)-methylpyrazole, the C3 and C5 signals are often broadened due to the chemical exchange.[1]

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)CH₃ (ppm)
3(5)-Methylpyrazole~138 (broad)~105~138 (broad)~11
Reference: Pyrazole~135~105~135-

Note: Data is illustrative and can vary based on solvent and concentration.

Case Study 2: 1H-Pyrazole-3-carboxylic Acid vs. 1H-Pyrazole-4-carboxylic Acid

In this case, the isomers are not tautomers of each other and will exhibit distinct NMR spectra.

IsomerH-3/H-5 (ppm)H-4 (ppm)COOH (ppm)
1H-Pyrazole-3-carboxylic acidd, ~7.8 (H-5)d, ~6.8 (H-4)broad, >12
1H-Pyrazole-4-carboxylic acids, ~8.0 (H-3/H-5)-broad, >12
IsomerC-3 (ppm)C-4 (ppm)C-5 (ppm)C=O (ppm)
1H-Pyrazole-3-carboxylic acid~140~112~135~165
1H-Pyrazole-4-carboxylic acid~138~115~138~168

Note: Data is illustrative and based on general principles of substituent effects.[2]

The distinct splitting patterns in the ¹H NMR spectra are definitive. The 3-carboxylic acid isomer shows two doublets for the ring protons, while the 4-carboxylic acid isomer displays a singlet for the two equivalent protons at the 3 and 5 positions.

Infrared (IR) Spectroscopy: A Probe of Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Key Vibrational Modes in Pyrazoles:

  • N-H Stretch: A broad band typically in the range of 3100-3300 cm⁻¹. The broadness is due to hydrogen bonding.[1]

  • C=N Stretch: Usually observed around 1500-1600 cm⁻¹.

  • C-H Stretch (aromatic): Above 3000 cm⁻¹.

  • Ring Vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the pyrazole ring.

Distinguishing Isomers with IR:

While the IR spectra of pyrazole isomers can be similar, subtle differences in the fingerprint region can be used for differentiation. For the carboxylic acid isomers, the C=O stretching frequency can be informative.

IsomerKey IR Bands (cm⁻¹)
1H-Pyrazole-3-carboxylic acid~3300-2500 (broad O-H), ~1710 (C=O), ~1550 (C=N)
1H-Pyrazole-4-carboxylic acid~3300-2500 (broad O-H), ~1690 (C=O), ~1560 (C=N)

Note: The C=O stretching frequency can be influenced by conjugation and hydrogen bonding.[2][3]

The position of the carboxyl group relative to the nitrogen atoms can influence the degree of intramolecular hydrogen bonding and electronic effects, leading to slight shifts in the C=O stretching frequency.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.

General Fragmentation of Pyrazoles:

The pyrazole ring is relatively stable, but it can undergo characteristic fragmentations, including the loss of HCN and N₂.[4] The fragmentation pathways are highly dependent on the nature and position of the substituents.

Differentiating Isomers by Fragmentation:

  • Methylpyrazoles: The fragmentation of 3-methyl- and 5-methyl- N-substituted pyrazoles can differ. For example, in 1-methyl-3-nitropyrazole, the loss of NO₂ is followed by the loss of HCN, while in 1-methyl-4-nitropyrazole, the fragmentation pattern is different.[4]

  • Pyrazole Carboxylic Acids: The carboxylic acid isomers will likely show a prominent peak corresponding to the loss of CO₂ (44 Da) or the carboxyl group (45 Da). The subsequent fragmentation of the remaining pyrazole ring can then provide clues about the original position of the carboxyl group. For instance, the fragmentation of the pyrazole ring itself might be influenced by the position of the resulting radical cation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-15 ppm.

    • A relaxation delay of 1-2 seconds is usually sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0-200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the structure.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the isomers.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Introduction: If the sample is volatile, it can be introduced via a gas chromatograph (GC) for separation and subsequent ionization.

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the molecular ion peak to confirm the molecular weight. Interpret the fragmentation pattern to identify characteristic losses and fragment ions that can differentiate the isomers.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Pyrazole Isomers NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data Comparative Data Analysis (Chemical Shifts, Coupling, Vibrational Frequencies, Fragmentation Patterns) NMR->Data IR->Data MS->Data Confirmation Structural Confirmation Data->Confirmation

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of pyrazole isomers.

Conclusion

The structural confirmation of pyrazole isomers requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy are the most definitive techniques for distinguishing positional isomers, IR spectroscopy and mass spectrometry provide valuable complementary data. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently elucidate the structures of their synthesized pyrazole derivatives, a critical step in advancing drug discovery and materials science.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Comparison of the UV spectra of pyrazole with that of literature. ResearchGate. [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Polymers. [Link]

  • (a) The three protonated isomers of pyrazole and their PM3 standard... ResearchGate. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Atmospheric Chemistry and Physics. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. [Link]

  • Sci-Hub. Sci-Hub. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Bentham Science. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

Sources

Safety & Regulatory Compliance

Safety

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride proper disposal procedures

An Application Scientist's Guide to the Safe Disposal of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride This guide provides comprehensive, experience-driven procedures for the safe and compliant disposal of (...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Safe Disposal of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

This guide provides comprehensive, experience-driven procedures for the safe and compliant disposal of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the protocols outlined here are based on the known hazards of its chemical class—substituted pyrazoles and amine hydrochlorides—and grounded in established regulatory standards. Your primary directive must always be to consult the supplier-specific SDS for definitive guidance. This document serves to supplement that primary source with practical, field-proven methodologies.

Part 1: Hazard Characterization and Pre-Disposal Risk Assessment

The fundamental principle of safe disposal is a thorough understanding of the material's inherent risks. (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride belongs to a class of compounds that requires careful handling due to potential health and environmental hazards.

Inferred Toxicological Profile:

Based on analogous chemical structures, such as other substituted pyrazoles and amines, we can anticipate the following hazards:

  • Acute Toxicity: Similar compounds are often harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Amine salts and pyrazole derivatives can cause skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: As a fine powder, the compound may cause respiratory irritation if inhaled.[1][2]

  • Environmental Hazard: Many complex organic molecules are toxic to aquatic life, potentially with long-lasting effects.[2] Therefore, discharge into the environment must be strictly avoided.[4]

Regulatory Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste must be evaluated for hazardous characteristics.[5] While this specific compound is not a listed waste, it must be managed as hazardous until proven otherwise. The primary responsibility of the waste generator is to ensure complete and accurate classification.[3]

Part 2: Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures safety and compliance from the point of generation to final removal by a certified waste handler.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling outside of a chemical fume hood where dust may be generated, a respirator may be necessary as per your institution's chemical hygiene plan and OSHA standards.[6]

Step 2: Waste Container Selection and Segregation

The integrity of the disposal process begins with the container.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are often preferred over glass for their durability.[5][7] The original product container, if empty and in good condition, can be an excellent choice for accumulating the same waste.

  • Segregation: This is a critical safety measure. Store this amine hydrochloride waste separately from incompatible materials, especially strong oxidizing agents and strong bases, to prevent violent reactions.[8][9] Chemical wastes should be segregated by compatibility, not alphabetically.[5]

Step 3: Accurate and Compliant Labeling

Improperly labeled waste is a serious safety and compliance violation.

  • Hazardous Waste Tag: Affix a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[5]

  • Required Information: The label must clearly state:

    • The full, unabbreviated chemical name: "(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride".[5]

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste entered the container).

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated and controlled location pending pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[3][10]

  • Quantity Limits: Be aware of institutional and federal limits on the amount of waste that can be stored in an SAA.[7]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to perform final disposal.

  • Contact EHS: Once the container is full (no more than 90% capacity to allow for expansion) or the accumulation time limit is approaching, contact your institution's EHS office to schedule a waste pickup.[11]

  • Professional Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), in compliance with all EPA and Department of Transportation (DOT) regulations.[12]

Part 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate risks.

For Small Spills (contained within a fume hood or on a small, impervious surface):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Maintain operation of the chemical fume hood.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][13]

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container with all contaminants and manage it as hazardous waste.

For Large Spills (outside of a containment area or posing an inhalation risk):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Notify Authorities: Contact your institution's emergency response line and the EHS department from a safe location. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt Cleanup: Only personnel with specialized HAZWOPER training are equipped to handle large hazardous material spills.[14]

Data and Workflow Visualization

To provide at-a-glance information and clarify the disposal workflow, the following table and diagram are provided.

Table 1: Disposal and Safety Summary for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

ParameterGuidelineRationale & Source(s)
Anticipated Hazard Class Acute Oral Toxicity, Skin/Eye Irritant, Potential Environmental HazardBased on structural analogs.[1][2]
Primary PPE Chemical Goggles, Nitrile Gloves, Lab CoatPrevents dermal and ocular exposure.[3][10]
Incompatible Materials Strong Oxidizing Agents, Strong BasesPrevents potential exothermic or violent reactions.[8]
Waste Container Labeled, sealed HDPE or compatible containerEnsures chemical compatibility and prevents leaks.[5][7]
Disposal Route Collection by institutional EHS for licensed incineration or disposalEnsures compliance with EPA RCRA regulations.[5][12]
Spill Cleanup Material Inert absorbent (vermiculite, sand)Safely absorbs material without reaction.[4][13]

Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical steps from waste generation to final disposal.

G Figure 1: Disposal Workflow for Research Chemicals cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposition cluster_emergency Contingency gen Waste Generated sds Consult Specific SDS (If unavailable, use this guide) gen->sds ppe Don Appropriate PPE (Goggles, Gloves, Coat) sds->ppe container Select Compatible Container (e.g., HDPE) ppe->container segregate Segregate from Incompatibles (Oxidizers, Bases) container->segregate label_waste Attach Completed Hazardous Waste Label segregate->label_waste store Store in Designated SAA (Keep Container Closed) label_waste->store pickup Request Pickup from EHS store->pickup spill Spill Occurs store->spill final Final Disposal by Licensed Contractor pickup->final spill->store No spill_proc Follow Spill Protocol (Small vs. Large) spill->spill_proc Yes spill_proc->container Collect Spill Debris

Caption: Workflow for safe handling and disposal of chemical waste in a lab.

References

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

  • Safety Data Sheet for CLEAN AMINE®. Greenbook. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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